7-Methoxybenzofuran-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJBSTJSAZCHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384735 | |
| Record name | 7-Methoxy-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-37-1 | |
| Record name | 7-Methoxy-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methoxybenzofuran-3(2H)-one (CAS No. 7169-37-1): A Key Scaffold in Modern Drug Discovery
Introduction: Unveiling the Potential of a Versatile Benzofuranone
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzofuranone core is a prominent member of this class, and within this family, 7-Methoxybenzofuran-3(2H)-one stands out as a particularly valuable building block. Its strategic methoxy substitution and reactive keto-functionality make it a versatile starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a robust synthetic protocol, comprehensive characterization methods, and its applications in the pursuit of novel therapeutics.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and biological screening. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7169-37-1 | |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 82-86 °C | |
| Boiling Point | 300.8 °C at 760 mmHg (predicted) | |
| Density | 1.262 g/cm³ (predicted) | |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. | |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The following protocol is based on established methodologies for the synthesis of related benzofuranones and is designed to be a reliable and reproducible procedure.
Synthetic Workflow Overview
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate
-
Rationale: This initial step involves a Williamson ether synthesis to couple the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde with an acetate moiety. Acetone is a suitable solvent, and potassium carbonate acts as a mild base to deprotonate the phenol.
-
To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield ethyl 2-(2-formyl-6-methoxyphenoxy)acetate.
Step 2: Synthesis of 2-(2-Formyl-6-methoxyphenoxy)acetic acid
-
Rationale: The ethyl ester is saponified to the corresponding carboxylic acid, which is the direct precursor for the subsequent cyclization reaction. A mixture of water and ethanol is used as the solvent to ensure the solubility of both the ester and the sodium hydroxide.
-
Dissolve the ethyl 2-(2-formyl-6-methoxyphenoxy)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2 equivalents) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-(2-formyl-6-methoxyphenoxy)acetic acid.
Step 3: Synthesis of this compound
-
Rationale: This is the key intramolecular cyclization step. Acetic anhydride serves as both the solvent and a dehydrating agent, while sodium acetate acts as a base to facilitate the condensation reaction, likely proceeding through a Perkin-like mechanism.
-
A mixture of 2-(2-formyl-6-methoxyphenoxy)acetic acid (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and acetic anhydride (5-10 volumes) is heated to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Comprehensive Characterization: Ensuring Purity and Identity
The unambiguous identification and confirmation of the purity of this compound are crucial for its use in subsequent research. The following spectroscopic data are characteristic of the compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.
-
Aromatic Protons: The three protons on the benzene ring will appear as a multiplet in the aromatic region (typically δ 6.8-7.5 ppm). The specific splitting pattern will depend on their coupling with each other.
-
Methylene Protons (-CH₂-): The two protons of the methylene group in the furanone ring will appear as a singlet at approximately δ 4.6 ppm.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will give a sharp singlet at around δ 3.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon will be the most downfield signal, typically appearing around δ 195-205 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will resonate in the region of δ 110-160 ppm. The carbon attached to the methoxy group and the carbon fused to the furanone ring will be at the lower and higher ends of this range, respectively.
-
Methylene Carbon (-CH₂-): The methylene carbon will appear at approximately δ 70-80 ppm.
-
Methoxy Carbon (-OCH₃): The methoxy carbon will give a signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present.
-
Carbonyl Stretch (C=O): A strong, sharp absorption band will be observed in the region of 1710-1730 cm⁻¹, characteristic of a five-membered ring ketone.
-
Aromatic C=C Stretch: Medium to weak absorptions will be present in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Bands corresponding to the ether and ester C-O stretches will be found in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 164, corresponding to the molecular weight of C₉H₈O₃.
-
Key Fragmentation Pathways: Common fragmentation patterns for benzofuranones involve the loss of CO, CH₃, and OCH₃ groups.
Caption: Plausible mass spectrometry fragmentation of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a cornerstone in the synthesis of a variety of biologically active compounds. Its utility stems from the ease with which the C2 position can be functionalized, leading to a diverse library of derivatives.
Caption: The this compound core as a scaffold for diverse bioactive compounds.
-
Anticancer Agents: Numerous studies have demonstrated the potential of benzofuranone derivatives as anticancer agents. For instance, derivatives synthesized from this scaffold have shown potent activity as tubulin polymerization inhibitors, a validated target in cancer therapy.
-
Antimicrobial and Antiparasitic Agents: The benzofuranone core has been incorporated into molecules with significant antimicrobial and antiparasitic properties. This highlights its potential in addressing infectious diseases.
-
Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of various enzyme inhibitors, which are crucial in the treatment of a wide range of diseases.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and the diverse biological activities of its derivatives underscore its importance for researchers in the field. This guide has provided a comprehensive technical overview, from synthesis to application, to empower scientists to effectively utilize this key scaffold in their research endeavors. The continued exploration of new synthetic transformations and biological applications of this compound is expected to yield novel therapeutic agents for a multitude of diseases.
References
- NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g]BENZOPYRAN-7-ONE. (n.d.).
- Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (n.d.). National Center for Biotechnology Information.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [https://www.mdpi.com/1420-3049/22/1/102]([Link]
Introduction: The Significance of 7-Methoxybenzofuran-3(2H)-one
An In-Depth Technical Guide to the Physical Properties of 7-Methoxybenzofuran-3(2H)-one
Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS No. 7169-37-1). Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's structural and physicochemical characteristics. Furthermore, it outlines robust, field-proven experimental protocols for the validation of these properties, ensuring data integrity and reproducibility in a laboratory setting. The significance of each property is discussed in the context of synthesis, quality control, and potential therapeutic applications.
This compound is a heterocyclic organic compound belonging to the benzofuranone class. Its structural motif is a valuable scaffold in medicinal chemistry and organic synthesis. Molecules incorporating the benzofuranone core are explored for a wide range of biological activities, and this specific methoxy-substituted variant serves as a critical intermediate in the synthesis of more complex molecules, including potential morphine analogs.[1][2] An accurate understanding of its physical properties is paramount for its effective use, ensuring purity, predicting behavior in reaction mixtures, and establishing stable storage conditions. This guide serves as a centralized resource for these critical data points and the methodologies for their verification.
Compound Identification and Core Properties
A precise identification is the foundation of all chemical research. The fundamental identifiers and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7169-37-1 | [3][4][5] |
| Molecular Formula | C₉H₈O₃ | [3][4][5] |
| Molecular Weight | 164.16 g/mol | [3][4][5] |
| IUPAC Name | 7-methoxy-1-benzofuran-3(2H)-one | [3][5] |
| Synonyms | 7-Methoxy-3(2H)-benzofuranone, 7-Methoxycoumaranone | [5] |
| Melting Point | 82-86 °C | [3][5] |
| Boiling Point | 300.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.262 g/cm³ (Predicted) | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon or Nitrogen) | [5][6] |
Chemical Structure:
Figure 1: 2D structure of this compound.
Spectroscopic and Spectrometric Profile
Spectroscopic data is indispensable for the unambiguous confirmation of a molecule's structure and purity.
Mass Spectrometry
Mass spectrometry provides the exact mass of a molecule, confirming its elemental composition.
-
Exact Mass: The calculated exact mass is 164.047344113 Da.[5]
-
Expected Fragmentation: In electron ionization (EI) mass spectrometry, common fragmentation patterns for this class of molecules would involve the loss of the methoxy group (-OCH₃) or cleavage of the furanone ring. A GC-MS spectrum is available in public databases for reference.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned NMR spectrum is not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure. These predictions are vital for researchers to verify their synthesized material.
-
¹H NMR: Protons on the aromatic ring are expected to appear in the δ 6.5-7.5 ppm region. The methylene protons (-CH₂-) of the furanone ring would likely appear around δ 4.5-5.0 ppm, and the methoxy group (-OCH₃) protons would be a sharp singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) is the most deshielded, expected in the δ 190-200 ppm region. Aromatic carbons would appear between δ 110-160 ppm, while the methylene and methoxy carbons would be found upfield.
Experimental Methodologies: A Practical Guide
To ensure the quality and identity of this compound in a laboratory setting, the following experimental protocols are recommended.
Workflow for Physical Property Verification
The following diagram illustrates a logical workflow for the characterization of a newly synthesized or procured batch of the compound.
Caption: Workflow for the physical and structural verification of this compound.
Melting Point Determination (Capillary Method)
-
Principle: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range.
-
Methodology:
-
Sample Preparation: Finely powder a small, dry sample of this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (82 °C).[3][5] Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample should exhibit a sharp melting range of ≤ 2 °C.
-
NMR Spectroscopic Analysis
-
Principle: NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.
-
Methodology:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.
-
Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard acquisition parameters for a 400 MHz or 500 MHz spectrometer are typically sufficient.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra (e.g., to the residual solvent peak or TMS).
-
Mass Spectrometric Analysis (LC-MS)
-
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight and can also serve as a purity check.
-
Methodology:
-
Sample Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL.
-
Chromatography: Inject the sample onto an LC system equipped with a C18 column. Use a gradient elution method with mobile phases such as water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).
-
Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is a common choice for this type of molecule, which would detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion and confirm its mass-to-charge ratio (m/z).
-
Data Interpretation and Application in Drug Development
The physical properties detailed in this guide are not merely data points; they are critical parameters that inform the entire lifecycle of a research compound.
Sources
7-Methoxybenzofuran-3(2H)-one melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxybenzofuran-3(2H)-one
Introduction
This compound, a heterocyclic organic compound, is a molecule of interest in synthetic chemistry and drug discovery. Its benzofuranone core structure is a scaffold found in various biologically active molecules. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is a critical first step in its application, from reaction setup and purification to formulation and quality control. This guide provides a comprehensive overview of the known physical properties of this compound and details the experimental methodologies for their determination.
Physicochemical Properties of this compound
A summary of the key identification and physical property data for this compound is presented below. This data is essential for laboratory handling, safety assessment, and experimental design.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 7-Methoxy-3(2H)-benzofuranone, 7-Methoxycoumaranone | [1] |
| CAS Number | 7169-37-1 | [1][2][3] |
| Molecular Formula | C₉H₈O₃ | [1][2][3] |
| Molecular Weight | 164.16 g/mol | [2][3] |
| Melting Point | 82-86 °C | [3] |
| Boiling Point | Not available | [3] |
Theoretical Considerations for Melting and Boiling Point Analysis
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the liquid-to-gas phase transition.[4]
Several factors influence these properties:
-
Intermolecular Forces: The strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) is the primary determinant of both melting and boiling points. Stronger forces require more energy to overcome, resulting in higher transition temperatures.
-
Molecular Weight: Generally, as molecular weight increases within a homologous series, so do the melting and boiling points due to increased van der Waals forces.[4]
-
Molecular Structure and Shape: The ability of molecules to pack efficiently in a crystal lattice affects the melting point. More symmetrical molecules often have higher melting points. Branching in a molecule can lower the boiling point by reducing the surface area available for intermolecular contact.[4]
-
Purity: Impurities disrupt the crystal lattice of a solid, typically causing a depression in the melting point and a broadening of the melting range.[5] This phenomenon is why a sharp melting point is often used as an indicator of a compound's purity.[5]
Experimental Determination of Melting Point
The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus. This technique is standard in organic chemistry labs for its reliability and small sample requirement.[6][7]
Protocol: Capillary Method
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered. Grinding the sample on a watch glass with a spatula can achieve this.[7]
-
Take a capillary tube, sealed at one end, and dip the open end into the powdered sample.[6]
-
Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-3 mm.[7][8]
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.[6]
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
If the approximate melting point is unknown, a rapid initial determination can be performed by heating quickly to establish a rough range.
-
For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point of 82-86 °C.[6]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting point is reported as the range from T₁ to T₂.
-
Workflow for Melting Point Determination
Caption: Workflow for determining boiling point via the Thiele tube method.
Conclusion
The accurate determination of the melting point of this compound is crucial for its identification and purity assessment, with a literature value of 82-86 °C. While its boiling point is not documented, established micro-scale techniques such as the Thiele tube method provide a reliable means for its experimental determination. The protocols and theoretical background provided in this guide offer researchers and scientists a robust framework for handling and characterizing this important synthetic building block.
References
- Melting point determin
- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S
- Determination of a Boiling Point - Experiment - Vernier
- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone
- Experiment 1: Melting-point Determin
- Determination of Melting Point of An Organic Compound | PDF - Scribd
- Determination Of Melting Point Of An Organic Compound - BYJU'S
- 6.
- Determination of Boiling Point of Organic Compounds - GeeksforGeeks
- Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu
- This compound | C9H8O3 | CID 2818112 - PubChem
- This compound - Amerigo Scientific
- 2,2-Difluoro-7-methoxy-benzofuran-3-one | C9H6F2O3 | CID 177792795 - PubChem
- 7-methoxy-benzofuran-3-one - Chemical Synthesis D
- This compound - LookChem
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. athabascau.ca [athabascau.ca]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
A Technical Guide to 7-Methoxybenzofuran-3(2H)-one: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and pharmacologically active compounds. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point in medicinal chemistry and drug development. Within this important class of molecules, 7-Methoxybenzofuran-3(2H)-one serves as a critical and versatile synthetic intermediate. Its strategic functionalization allows for the construction of complex molecular architectures, providing a robust platform for the synthesis of novel therapeutic agents. This guide offers an in-depth examination of its chemical and physical properties, a detailed, field-proven synthesis protocol, spectroscopic analysis, and its applications as a foundational building block in research.
Physicochemical and Structural Properties
This compound, also known by synonyms such as 7-Methoxy-3(2H)-benzofuranone and 7-Methoxycoumaranone, is a solid crystalline compound at room temperature.[1][2] Its core molecular structure consists of a bicyclic benzofuran system with a methoxy group at the 7-position and a ketone at the 3-position. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₃ | [2][3] |
| Molecular Weight | 164.16 g/mol | [3] |
| CAS Number | 7169-37-1 | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 82-86 °C | [1][2] |
| Boiling Point | 300.8 °C (at 760 mmHg) | [2] |
| Density | 1.262 g/cm³ | [2] |
| InChI Key | QSJBSTJSAZCHSA-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC=CC2=C1OCC2=O | [2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
A Practical, Scalable Synthesis Protocol
The synthesis of this compound can be challenging for large-scale production due to issues with yield, purity, and the use of hazardous reagents like diazomethane in historical methods. The following five-step protocol, adapted from Bryant and Huhn (1995), provides a practical and scalable route starting from the commercially available 2-hydroxy-3-methoxybenzoic acid.[4] This process is advantageous as it employs simple reagents and reaction conditions, and the intermediates are crystalline solids that can often be used without extensive purification.
Experimental Workflow Diagram
Caption: Five-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Esterification of 2-Hydroxy-3-methoxybenzoic acid
-
Rationale: The initial carboxylic acid is converted to its methyl ester to protect it from participating in the subsequent cyclization step. Sulfuric acid acts as a catalyst for this Fischer esterification.
-
Procedure: To a solution of 2-hydroxy-3-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 24 hours. After cooling, the product, Methyl 2-hydroxy-3-methoxybenzoate, crystallizes and can be precipitated further by the slow addition of water. The solid is collected by filtration, washed with water, and dried. A typical yield is around 94%.[4]
Step 2: Etherification of the Phenolic Hydroxyl Group
-
Rationale: The phenolic hydroxyl group is alkylated using chloroacetic acid in the presence of a strong base (NaOH). This Williamson ether synthesis forms the ether linkage necessary for the subsequent ring formation.
-
Procedure: Dissolve Methyl 2-hydroxy-3-methoxybenzoate in a solution of sodium hydroxide in water. Add a solution of chloroacetic acid and additional sodium hydroxide. Heat the mixture to 95-100 °C for 1 hour. Cool the reaction and acidify with concentrated HCl to precipitate the product, Methyl 2-(carboxymethoxy)-3-methoxybenzoate. The solid is collected by filtration, washed, and dried. A typical yield is around 92%.[4]
Step 3: Saponification of the Methyl Ester
-
Rationale: The methyl ester is hydrolyzed back to a carboxylic acid using a strong base. This step is necessary to enable the subsequent intramolecular cyclization.
-
Procedure: Treat the product from Step 2 with an aqueous solution of sodium hydroxide and heat at reflux for 2 hours. After cooling, acidify the solution with concentrated HCl to precipitate 2-(Carboxymethoxy)-3-methoxybenzoic acid. The product is filtered, washed, and dried, with a typical yield of 96%.[4]
Step 4: Intramolecular Perkin Condensation and Acetylation
-
Rationale: This key step involves heating the dicarboxylic acid with acetic anhydride and triethylamine. The reaction proceeds via an intramolecular Perkin condensation, forming the furanone ring. The resulting enol is immediately acetylated by the acetic anhydride to form the stable enol acetate, 7-methoxy-3-acetoxybenzofuran.
-
Procedure: A mixture of 2-(carboxymethoxy)-3-methoxybenzoic acid, triethylamine, and acetic anhydride is heated to reflux for 3.75 hours. The mixture is then cooled, and water is added carefully to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and dried. A typical yield is around 86%.[4]
Step 5: Acid-Catalyzed Hydrolysis
-
Rationale: The final step is the hydrolysis of the enol acetate to yield the target ketone. This is achieved under acidic conditions, which efficiently removes the acetyl protecting group.
-
Procedure: The 7-methoxy-3-acetoxybenzofuran from Step 4 is suspended in a mixture of water and concentrated hydrochloric acid. The mixture is heated at reflux for 4 hours. Upon cooling, the final product, this compound, crystallizes. The solid is collected by filtration, washed with water, and dried. The overall yield from the five-step process is typically 50-55%.[4]
Spectroscopic Characterization
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 6.8-7.5 ppm). They will exhibit a characteristic splitting pattern (e.g., doublet of doublets, triplets) due to coupling with each other.
-
Methylene Protons (-CH₂-) (2H): The two protons of the methylene group adjacent to the ketone and ether oxygen will appear as a singlet, typically in the range of δ 4.5-4.8 ppm.
-
Methoxy Protons (-OCH₃) (3H): The three protons of the methoxy group will appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, expected in the range of δ 190-200 ppm.
-
Aromatic & Furan Carbons (7C): The carbons of the bicyclic ring system will resonate in the δ 110-160 ppm region. The carbon attached to the ether oxygen (C7a) and the methoxy group (C7) will be among the more downfield signals in this range.
-
Methylene Carbon (-CH₂-): The methylene carbon (C2) is expected in the range of δ 70-80 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around δ 55-60 ppm.
-
-
Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to its molecular weight of 164.16.
Applications in Research and Drug Development
The primary value of this compound in a research context is its role as a versatile synthetic precursor. The ketone functionality at the C3 position is a handle for a wide array of chemical transformations, including aldol condensations, reductions, and nucleophilic additions.
A significant application is in the synthesis of novel heterocyclic systems with potential therapeutic value. For example, it has been used as a starting material for the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives.[5] In this research, the benzofuranone was treated with a strong base followed by reaction with an isothiocyanate and hydrazine to construct the pyrazole ring fused to the benzofuran core. Some of the resulting compounds demonstrated potent tumor cell growth inhibitory activity, highlighting the utility of this compound in generating libraries of compounds for anticancer drug screening.[5]
Furthermore, the broader class of benzofuran derivatives is well-established in medicinal chemistry. Natural and synthetic benzofurans are known to possess antimicrobial, antiviral, antioxidant, and antitumor activities, making this scaffold a continuous source of inspiration for drug discovery programs.[6]
References
- Al-Suwaidan, I. A., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(9), 13536-13551.
- Bryant, W. M., & Huhn, G. F. (1995). A Practical Preparation of 7-Methoxy-3(2H)-Benzofuranone. Synthetic Communications, 25(6), 915-920.
- LookChem. (n.d.). This compound. Product Page.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Amerigo Scientific. (n.d.). This compound. Product Page.
- Aslam, M. S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2803.
Sources
A Comprehensive Spectroscopic and Structural Elucidation of 7-Methoxybenzofuran-3(2H)-one
This technical guide provides an in-depth analysis of the spectral data for 7-Methoxybenzofuran-3(2H)-one (CAS No: 7169-37-1), a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and self-validating understanding of the molecule's structural characteristics.
Introduction
This compound, with the molecular formula C₉H₈O₃, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural backbone is a common motif in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities. Accurate and comprehensive spectral analysis is paramount for its unambiguous identification, quality control, and as a foundation for the structural characterization of its derivatives. This guide presents a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational dataset for researchers.
The structure of this compound is depicted below, with atom numbering used for the subsequent spectral assignments.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the ¹H and ¹³C NMR spectral data and their interpretation.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.29 | t | 1H | 8.1 | H-5 |
| 6.94 | d | 1H | 8.1 | H-4 |
| 6.89 | d | 1H | 8.1 | H-6 |
| 4.63 | s | 2H | - | H-2 |
| 3.91 | s | 3H | - | -OCH₃ |
Data Source: Spectral Database for Organic Compounds (SDBS) [https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of a deuterated solvent is crucial to avoid large solvent proton signals that would obscure the analyte signals.
-
Instrument Setup: The spectrum is acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.
-
Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay to ensure quantitative integration, and a spectral width that encompasses all proton resonances.
-
Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic, methylene, and methoxy protons.
-
Aromatic Region (δ 6.8-7.3 ppm): The three protons on the benzene ring appear in this region. The proton at the 5-position (H-5) is expected to be a triplet due to coupling with the two adjacent protons (H-4 and H-6). This is observed at 7.29 ppm with a coupling constant of 8.1 Hz. The protons at the 4- and 6-positions (H-4 and H-6) each appear as a doublet, as they are coupled to H-5. These are observed at 6.94 ppm and 6.89 ppm, respectively, both with a coupling constant of 8.1 Hz.
-
Methylene Protons (δ 4.63 ppm): The two protons at the 2-position (H-2) are adjacent to a carbonyl group and an ether oxygen, which deshields them, causing them to resonate at a relatively high chemical shift for methylene protons. They appear as a singlet at 4.63 ppm, indicating no adjacent protons to couple with.
-
Methoxy Protons (δ 3.91 ppm): The three protons of the methoxy group (-OCH₃) are in a shielded environment and appear as a sharp singlet at 3.91 ppm.
Caption: Workflow for NMR Spectral Analysis.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 197.9 | C-3 (C=O) |
| 159.2 | C-7a |
| 147.1 | C-7 |
| 126.9 | C-5 |
| 120.9 | C-3a |
| 118.8 | C-4 |
| 111.9 | C-6 |
| 74.3 | C-2 |
| 56.1 | -OCH₃ |
Data Source: Spectral Database for Organic Compounds (SDBS) [https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms.
-
Carbonyl Carbon (δ 197.9 ppm): The carbonyl carbon (C-3) is highly deshielded and appears at the lowest field, which is characteristic for ketone carbonyls.
-
Aromatic Carbons (δ 111-159 ppm): The six aromatic carbons of the benzene ring are observed in this region. The carbons attached to the oxygen atoms (C-7a and C-7) are the most deshielded within this group. The quaternary carbons (C-7a and C-3a) can be distinguished from the protonated carbons by their typically lower intensity.
-
Methylene Carbon (δ 74.3 ppm): The methylene carbon (C-2) is attached to an oxygen atom, which causes a significant downfield shift.
-
Methoxy Carbon (δ 56.1 ppm): The carbon of the methoxy group (-OCH₃) appears at a typical chemical shift for such functionalities.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1705 | Strong | C=O stretch (ketone) |
| 1605, 1485 | Medium | C=C stretch (aromatic) |
| 1280 | Strong | C-O stretch (aryl ether) |
| 1080 | Strong | C-O stretch (aliphatic ether) |
Data Source: Spectral Database for Organic Compounds (SDBS) [https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]
-
Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum (of air or the KBr pellet without the sample) is first recorded. Then, the sample spectrum is recorded. The instrument passes infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
-
C=O Stretch: A strong absorption band at 1705 cm⁻¹ is indicative of the carbonyl group of the five-membered ring ketone. The position of this peak is slightly higher than a typical acyclic ketone due to ring strain.
-
C=C Aromatic Stretches: The absorptions at 1605 and 1485 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O Stretches: The strong band at 1280 cm⁻¹ can be assigned to the stretching vibration of the aryl ether C-O bond, while the band at 1080 cm⁻¹ corresponds to the aliphatic ether C-O bond stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 164 | 100 | [M]⁺ (Molecular Ion) |
| 136 | 80 | [M - CO]⁺ |
| 108 | 40 | [M - CO - CO]⁺ or [M - C₂H₂O]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Data Source: Spectral Database for Organic Compounds (SDBS) [https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
The mass spectrum of this compound shows a clear molecular ion peak and a characteristic fragmentation pattern.
-
Molecular Ion Peak: The peak at m/z 164 corresponds to the molecular weight of the compound (C₉H₈O₃), confirming its elemental composition. This is also the base peak, indicating the relative stability of the molecular ion.
-
Fragmentation Pattern: A plausible fragmentation pathway involves the initial loss of a neutral carbon monoxide (CO) molecule from the carbonyl group, leading to the fragment ion at m/z 136. Subsequent fragmentation can lead to other observed ions.
Sources
Solubility Profile of 7-Methoxybenzofuran-3(2H)-one: A Theoretical and Practical Guide
An In-depth Technical Guide for the Scientific Professional
Abstract
7-Methoxybenzofuran-3(2H)-one is a key heterocyclic scaffold utilized in the synthesis of complex molecules and as a precursor for pharmacologically active compounds.[1][2][3] Its journey from a laboratory reagent to a component in a final product is fundamentally governed by its physicochemical properties, chief among them being solubility. Understanding and accurately determining the solubility of this compound in various solvent systems is critical for reaction optimization, purification, formulation, and bioavailability assessment in drug development.[4][5][6][7][8] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, presents its known physicochemical properties, and details a robust, step-by-step experimental protocol for the precise determination of its equilibrium solubility.
Introduction: The Significance of this compound
This compound, also known as 7-methoxycoumaranone, belongs to the benzofuranone class of compounds.[9] The benzofuran core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[5][8] As a versatile synthetic intermediate, this compound serves as a foundational building block for more complex derivatives.[1][2]
The success of any synthetic or formulation endeavor hinges on the ability to dissolve the compound in an appropriate solvent. Poor solubility can lead to low reaction yields, difficulties in purification by crystallization or chromatography, and challenges in creating stable formulations for preclinical studies. Therefore, a thorough characterization of its solubility profile is not merely an academic exercise but a critical step in its practical application.
Theoretical Solubility Framework
The principle of "like dissolves like" provides a foundational, albeit simplified, rule for predicting solubility.[10] A more nuanced prediction can be made by examining the molecular structure of this compound and its resulting physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [9][11] |
| Molecular Weight | 164.16 g/mol | [9][11] |
| Melting Point | 82-86 °C | [9][11] |
| XLogP3 | 1.4 | [9] |
| Hydrogen Bond Donor Count | 0 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Polar Surface Area (PSA) | 35.53 Ų | [9] |
Analysis of Properties:
-
Polarity and Lipophilicity (XLogP3): The XLogP3 value of 1.4 indicates a compound with moderate lipophilicity. This suggests that it will have limited solubility in highly polar solvents like water but should be readily soluble in a range of organic solvents of intermediate to low polarity.
-
Hydrogen Bonding: The molecule possesses three hydrogen bond acceptors (the ether oxygen, the carbonyl oxygen, and the methoxy oxygen) but no hydrogen bond donors.[9] This structural feature is critical. It can accept hydrogen bonds from protic solvents (e.g., alcohols, water), but its inability to donate hydrogen bonds limits its ability to integrate into the highly structured hydrogen-bonding network of water, predicting poor aqueous solubility.
-
Polar Surface Area (PSA): A PSA of 35.53 Ų is relatively low, which generally correlates with good membrane permeability but also points towards lower solubility in highly polar, protic solvents.
Solubility Predictions:
-
High Solubility Expected: In chlorinated solvents (e.g., Dichloromethane, Chloroform), ethers (e.g., THF, Diethyl ether), and ketones (e.g., Acetone, MEK) due to favorable dipole-dipole interactions.
-
Moderate Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., Methanol, Ethanol). While polar, the lack of hydrogen bond donation from the solute is a limiting factor.
-
Low to Insoluble Expected: In water and nonpolar hydrocarbon solvents (e.g., Hexane, Heptane). The molecule is not polar enough for significant aqueous solubility and too polar for nonpolar solvents.
Experimental Determination of Equilibrium Solubility
While theoretical predictions are valuable, they must be confirmed by empirical data. The gold standard for determining the intrinsic solubility of a compound is the Equilibrium Solubility Method , often referred to as the shake-flask method.[4][12] This method measures the thermodynamic, or equilibrium, solubility, which is the maximum concentration a compound can reach in a solvent at a given temperature when the solution is in equilibrium with the solid compound.[4][13]
Causality in Protocol Design
The following protocol is designed to be a self-validating system. Each step is chosen to eliminate common sources of error.
-
Using an Excess of Solid: This ensures that the final concentration measured is indeed the saturation point. Without undissolved solid present at the end of the experiment, one cannot be certain that saturation was achieved.[12]
-
Extended Equilibration Time: Dissolution is not instantaneous. A sufficient agitation period (typically 24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium.[4][12] Shorter times may measure a kinetic solubility, which can be misleadingly high (in the case of supersaturation) or low.
-
Precise Temperature Control: Solubility is highly temperature-dependent.[13] Conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker) is crucial for reproducibility and accuracy.
-
Effective Phase Separation: It is imperative that the final solution analyzed contains only the dissolved solute and is free from any microscopic solid particles. Centrifugation followed by filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) is a robust method to achieve this.
Workflow for Equilibrium Solubility Determination
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biorelevant.com [biorelevant.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. chem.ws [chem.ws]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Solubility equilibrium - Wikipedia [en.wikipedia.org]
The Benzofuranone Core: A Technical Guide to Its Discovery, Synthesis, and Significance
Abstract
The benzofuranone scaffold is a privileged heterocyclic motif central to a multitude of natural products and synthetic compounds of significant pharmacological importance. Its discovery is intrinsically linked to the isolation of pioneering natural products whose complex structures and potent bioactivities spurred decades of synthetic innovation. This guide provides an in-depth exploration of the historical milestones, the evolution of synthetic methodologies from classical cyclizations to modern catalytic strategies, and the profound impact of benzofuranone-containing compounds in medicinal chemistry. Detailed protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development, offering a comprehensive resource on this vital chemical entity.
Introduction: The Benzofuranone Structural Motif
The benzofuranone framework consists of a benzene ring fused to a furanone ring. Two primary isomers exist, benzofuran-2(3H)-one and benzofuran-3(2H)-one, which form the nucleus for a vast array of derivatives. These structures are found in numerous natural and synthetic compounds, exhibiting a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The inherent reactivity and structural rigidity of the benzofuranone core make it an attractive scaffold for the design of novel therapeutic agents.[2]
Prominent examples of bioactive molecules containing this core include the antifungal drug Griseofulvin and a class of plant pigments known as aurones , which are structural isomers of flavones.[1][4] The journey from the discovery of these natural products to the development of sophisticated, high-yield synthetic routes illustrates a compelling narrative of progress in organic chemistry and drug discovery.
A Historical Perspective: From Natural Products to Synthetic Endeavors
The history of benzofuranones is not marked by a single discovery of the parent compound, but rather by the isolation of complex natural products that featured this core structure.
The "Curling Factor": Discovery of Griseofulvin
A pivotal moment in the history of benzofuranones was the isolation of griseofulvin in 1939 by Oxford, Raistrick, and Simonart from the fungus Penicillium griseofulvum.[5][6] Independently, Brian et al. identified a compound from P. janczewskii they named the "Curling Factor" for its ability to induce curling in fungal hyphae; it was later confirmed that this was the same molecule as griseofulvin.[5]
The elucidation of its complex spirocyclic benzofuranone structure was a significant challenge, finally being correctly assigned in 1951.[5] The discovery of its potent antifungal activity, particularly its efficacy when administered orally to treat dermatophyte infections, catalyzed immense interest from the scientific community.[6] Griseofulvin was approved by the FDA in 1959 and remains a key therapeutic agent, illustrating the enduring power of natural product-derived scaffolds.[6] This discovery was a major impetus for the development of synthetic methods to access the benzofuranone core and its analogues.[5]
The "Golden" Flavonoids: Aurones
Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a class of flavonoids responsible for the brilliant yellow and orange colors of many flowers, such as those in the Asteraceae family.[4][7] The first examples were characterized in the 1940s.[7] Structurally, they are isomers of the more common flavones and are biosynthesized in plants from chalcones via an oxidative cyclization catalyzed by the enzyme aureusidin synthase.[4] Their discovery highlighted another natural manifestation of the benzofuranone core and expanded the known biological roles of these compounds, which include antioxidant and signaling functions in plants.[7]
The Evolution of Synthetic Methodologies
Initial synthetic efforts were focused on mimicking biosynthetic pathways or achieving total synthesis of complex natural products. Over time, more general and versatile methods have been developed, transitioning from harsh, classical conditions to mild, efficient, and highly selective catalytic protocols.
Classical Synthetic Approaches
Early methods for constructing the benzofuranone ring often relied on intramolecular cyclization reactions of appropriately substituted precursors.
-
Intramolecular Friedel-Crafts-type Reactions: A common and classical strategy involves the cyclization of α-phenoxycarbonyl compounds to form the five-membered furanone ring.[8] This approach, however, can suffer from regioselectivity issues when both ortho positions on the phenol ring are available for cyclization, often favoring the sterically less-hindered product.[8]
-
Lactonization of Phenylacetic Acids: Another foundational method is the intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acids. This reaction can be promoted by acid catalysis and heat, often with azeotropic removal of water. A modern implementation of this involves hydrolyzing o-chlorophenylacetic acid to generate the 2-hydroxyphenylacetic acid intermediate, which is then cyclized under acidic conditions to yield benzofuran-2(3H)-one.[9]
-
Oxidative Cyclization of Chalcones: Inspired by biosynthesis, the oxidative cyclization of 2'-hydroxychalcones using reagents like mercury(II) acetate in pyridine became a standard method for synthesizing aurones.[4]
Modern Catalytic Strategies
The last few decades have witnessed a revolution in benzofuranone synthesis, driven by the power of transition metal catalysis and the development of novel cascade reactions. These methods offer superior efficiency, selectivity, and functional group tolerance.
-
Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in modern benzofuranone synthesis.
-
C-H Activation/Intramolecular C-O Bond Formation: A powerful strategy involves the Pd(II)-catalyzed C-H activation of phenylacetic acids, followed by an intramolecular C-O bond formation to afford benzofuranones. This approach provides a direct and atom-economical route to the core structure.
-
Hydroesterification of Alkenylphenols: The Pd-catalyzed hydroesterification of o-alkenylphenols using a CO surrogate like phenyl formate enables the synthesis of various benzofuran-2(3H)-ones with high yields and regioselectivities.
-
-
Gold-Catalyzed Cycloisomerization: Gold catalysts have emerged as highly effective for the cycloisomerization of o-alkynyl phenols in the presence of alcohols or acids. This method provides flexible access to a range of substituted benzofuran-3(2H)-ones under relatively mild conditions.
-
Cascade Reactions: Multi-step, one-pot cascade reactions have been designed to rapidly build molecular complexity. For instance, a Diels-Alder based cascade between 3-hydroxy-2-pyrones and nitroalkenes bearing ester groups has been developed for the highly regioselective synthesis of polysubstituted benzofuranones.[8] This method allows for programmable substitution at any position on the scaffold.[8]
Below is a diagram illustrating the conceptual flow from a generalized starting material to the benzofuranone core via modern catalytic C-H activation.
Caption: Pd-catalyzed C-H activation workflow for benzofuranone synthesis.
Key Methodologies and Protocols
A trustworthy protocol is self-validating, with each step serving a clear and explicable purpose. Below are two distinct, detailed protocols representing modern approaches to benzofuranone synthesis.
Protocol 1: Regioselective Synthesis via Diels-Alder Cascade
This protocol, adapted from the work of Beaudry and colleagues, demonstrates a powerful cascade reaction for creating highly substituted benzofuranones with precise regiochemical control.[8] The causality behind the experimental choices lies in creating conditions that favor a Diels-Alder cycloaddition, followed by a series of eliminations and a final acid-catalyzed lactonization.
Objective: To synthesize a substituted benzofuran-2(3H)-one from a 3-hydroxy-2-pyrone and a nitroalkene.
Materials:
-
3-hydroxy-2-pyrone derivative (2 equiv)
-
Nitroalkene derivative (1 equiv)
-
Butylated hydroxytoluene (BHT) (0.1 equiv)
-
Aluminum chloride (AlCl₃) (0.1 equiv)
-
1,2-Dichlorobenzene (DCB) (Solvent, to 0.5 M)
-
Trifluoroacetic acid (TFA) (0.2 equiv)
-
Thick-walled reaction vessel (e.g., pressure tube)
-
Argon gas supply
-
Standard flash column chromatography (FCC) supplies (Silica gel, solvents)
Step-by-Step Methodology:
-
Vessel Preparation: Add the pyrone (0.2 mmol, 2 equiv), nitroalkene (0.1 mmol, 1 equiv), BHT (0.01 mmol, 0.1 equiv), and AlCl₃ (0.01 mmol, 0.1 equiv) to a dry, thick-walled reaction vessel equipped with a stir bar.
-
Rationale: BHT is a radical scavenger, preventing unwanted side reactions. AlCl₃ acts as a Lewis acid to activate the dienophile (nitroalkene) for the Diels-Alder reaction. Using the nitroalkene as the limiting reagent is standard practice.
-
-
Inert Atmosphere: Flush the vessel with dry Argon gas for 5 minutes.
-
Rationale: This removes oxygen and moisture, which can interfere with the Lewis acid catalyst and the reaction intermediates.
-
-
Solvent and Co-catalyst Addition: Add 1,2-dichlorobenzene (0.2 mL) and trifluoroacetic acid (0.02 mmol, 0.2 equiv), and quickly seal the tube.
-
Rationale: DCB is a high-boiling solvent suitable for the required reaction temperature. TFA serves as a Brønsted acid co-catalyst that markedly increases the rate of the final, crucial lactonization step to form the benzofuranone ring.[8]
-
-
Reaction: Heat the sealed reaction mixture to 120 °C in an oil bath for 16 hours.
-
Rationale: The high temperature is necessary to drive the Diels-Alder cycloaddition and subsequent retro-cycloaddition steps in the cascade.
-
-
Workup and Purification: Cool the reaction mixture to room temperature. The mixture can be directly purified by flash column chromatography on silica gel without an aqueous workup.
-
Rationale: Direct purification is efficient and avoids potential hydrolysis or degradation of the product during an aqueous workup. The specific eluent system will depend on the polarity of the synthesized product.
-
Caption: The Diels-Alder cascade pathway for benzofuranone synthesis.
Protocol 2: Classical Synthesis of a Benzofuran-2-one Derivative
This protocol describes a more classical, two-step synthesis starting from readily available salicylaldehyde. It relies on a base-mediated condensation followed by cyclization.
Objective: To synthesize benzofuran-2-yl(4-chlorophenyl)methanone.
Materials:
-
Salicylaldehyde (2 mmol)
-
4-Chlorophenacyl bromide (2 mmol)
-
Potassium tert-butoxide (t-BuOK) (2 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Molecular sieves (e.g., 4Å)
-
10% Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing 10 mL of DCM, add salicylaldehyde (2 mmol), 4-chlorophenacyl bromide (2 mmol), potassium tert-butoxide (2 mmol), and a small amount of activated molecular sieves.
-
Rationale: t-BuOK is a strong, non-nucleophilic base that deprotonates the phenolic hydroxyl group of salicylaldehyde, activating it for nucleophilic attack on the electrophilic phenacyl bromide. Molecular sieves ensure anhydrous conditions, preventing side reactions.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture at 30-40 °C (gentle reflux) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating accelerates the Sₙ2 reaction and the subsequent intramolecular cyclization. TLC is used to determine the point of complete consumption of starting materials.
-
-
Aqueous Workup: After completion, cool the reaction mixture. Wash the mixture with a 10% HCl solution, followed by water.
-
Rationale: The HCl wash neutralizes any remaining base and removes inorganic salts. The water wash removes residual acid.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Rationale: Anhydrous Na₂SO₄ removes residual water from the organic solvent. Evaporation of the solvent yields the crude product, which can be further purified if necessary (e.g., by recrystallization or chromatography).
-
Summary and Outlook
The discovery of benzofuranone-containing natural products like griseofulvin launched a rich field of chemical inquiry.[5] The journey from laborious total syntheses to elegant, catalytic, and highly efficient modern methodologies showcases the remarkable advancement of organic synthesis.[8] The benzofuranone core is now firmly established as a "privileged scaffold" in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[2][3]
Future research will likely focus on developing even more sustainable and selective synthetic methods, such as enantioselective C-H functionalizations and biocatalytic routes. Furthermore, the exploration of novel benzofuranone derivatives as chemical probes and therapeutic agents will continue to be a vibrant area of research, building on the historical foundation laid by the pioneering discoveries of nature's chemists.
References
- Oxford, A. E., Raistrick, H., & Simonart, P. (1939). Studies in the biochemistry of micro-organisms: Griseofulvin, C17H17O6Cl, a metabolic product of Penicillium griseo-fulvum Dierckx. Biochemical Journal, 33(2), 240–248. [Link]
- Aslam, J., et al. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. [Link]
- World Health Organization. (2019). Griseofulvin. In Wikipedia. [Link]
- Siddiqui, S., et al. (2013). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 60, 1-19. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2022). Griseofulvin: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7000. [Link]
- He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29770-29787. [Link]
- Hassan, A., et al. (2015). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific & Development Research, 6(5), 1-13. [Link]
- Shamsuzzaman, et al. (2014). Bioactive Benzofuran Derivatives: A Review.
- Kumar, S., & Lathwal, E. (2023). A Review of the Various Synthetic Approaches to Access Aurone Derivatives and their Biological Activities. Current Organic Chemistry. [Link]
- Iwashina, T., & Gális, I. (2021). Aurones: A Golden Resource for Active Compounds. Molecules, 26(24), 7728. [Link]
- Asra, W. O., et al. (2020). Drug Discovery of Griseofulvin: A Review. Asian Journal of Pharmaceutical Research and Development. [Link]
- Singh, F. V., & Wirth, T. (2012). Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. [Link]
- Ms. Ekta. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]
- Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
- Agrawal, N., et al. (2016). Synthesis and biological activities of aurones: A Review. International Journal of Pharmacy and Analytical Research, 5(1), 1-12. [Link]
- Sui, X., et al. (2021). Aurones: Synthesis and Properties. Molecules. [Link]
- Boumoud, B., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. [Link]
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpab.com [ijpab.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
An In-depth Technical Guide to the Natural Sources of Methoxybenzofuranone Derivatives
Introduction: The Therapeutic Potential of Methoxybenzofuranone Scaffolds
Methoxybenzofuranone derivatives represent a structurally significant class of heterocyclic organic compounds, characterized by a fused benzene and furanone ring system with at least one methoxy group substituent. These natural products have garnered substantial interest within the scientific and drug development communities due to their wide spectrum of potent biological activities.[1][2][3] Their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties, position them as promising scaffolds for the development of novel therapeutics.[4][5][6]
This technical guide provides an in-depth exploration of the natural origins of methoxybenzofuranone derivatives, detailing their biosynthesis, methodologies for their extraction and isolation, and the analytical techniques essential for their characterization. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further investigation and application of these valuable natural compounds.
Core Chemical Structure of Methoxybenzofuranone
The fundamental architecture of a methoxybenzofuranone consists of a bicyclic system where a benzene ring is fused to a furanone ring. The placement of the methoxy group(s) and other substituents on this core structure gives rise to a wide array of derivatives with distinct chemical properties and biological functions.
Caption: Generalized structure of a methoxybenzofuranone.
Natural Sources of Methoxybenzofuranone Derivatives
Methoxybenzofuranone derivatives are predominantly found in higher plants, particularly within the Asteraceae family.[7] However, their occurrence is not limited to the plant kingdom, with various fungal and marine organisms also serving as sources of these bioactive compounds.
Plants: A Rich Reservoir
The Asteraceae family, one of the largest families of flowering plants, is a prominent source of methoxybenzofuranone derivatives.[7] Species within the genus Eupatorium are particularly noteworthy for producing these compounds.[8][9]
Euparin: A Case Study from Eupatorium
A well-characterized example is euparin , a methoxybenzofuranone derivative isolated from several Eupatorium species, including Eupatorium buniifolium and Eupatorium chinense.[8][9] Euparin has demonstrated a range of biological activities, including antiviral and potential anticancer effects.[4][5][10]
Fungi and Marine Ecosystems
Marine-derived fungi have emerged as a promising frontier for the discovery of novel natural products, including methoxybenzofuranone derivatives. For instance, a dihydrobenzofuran derivative has been isolated from the marine-derived fungus Aspergillus ustus.[11] Additionally, other fungi, such as Penicillium crustosum, have been shown to produce various benzofuran derivatives.[12] The unique environmental pressures of marine ecosystems are thought to drive the evolution of distinct metabolic pathways, leading to the production of structurally diverse and biologically active compounds.
Biosynthesis: The Phenylpropanoid Pathway Origin
The biosynthesis of methoxybenzofuranone derivatives in plants originates from the phenylpropanoid pathway , a major route for the production of a wide variety of plant secondary metabolites.[13][14][15][16][17] This pathway converts the amino acid L-phenylalanine into a range of phenolic compounds that serve as precursors for the benzofuranone scaffold.
Caption: Simplified biosynthetic pathway of methoxybenzofuranones.
The key steps in the biosynthesis are:
-
Deamination of L-phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which removes an amino group from L-phenylalanine to form cinnamic acid.
-
Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.
-
Formation of the Benzofuran Ring: The precise mechanisms for the formation of the benzofuran ring from phenylpropanoid precursors can vary but generally involve the coupling with units derived from the polyketide pathway (from acetyl-CoA) followed by cyclization reactions.
-
Tailoring Reactions: Once the core benzofuranone structure is formed, a series of tailoring enzymes, including hydroxylases, methyltransferases (which add the methoxy group), and acyltransferases, modify the scaffold to produce the final methoxybenzofuranone derivative.
Extraction, Isolation, and Purification: A Practical Workflow
The successful isolation of methoxybenzofuranone derivatives from their natural sources is a multi-step process that requires careful selection of solvents and chromatographic techniques. The following is a generalized protocol based on the successful isolation of euparin from Eupatorium species.[8][9]
Experimental Protocol: Isolation of Euparin
1. Plant Material Collection and Preparation:
-
Collect the aerial parts of the plant (e.g., Eupatorium buniifolium).
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent, such as a mixture of dichloromethane and methanol (1:1 v/v), for an extended period (e.g., 48-72 hours) at room temperature.
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
-
Subject the crude extract to column chromatography using silica gel as the stationary phase.
-
Elute the column with a gradient of solvents with increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Collect the fractions and monitor their composition using thin-layer chromatography (TLC).
4. Purification:
-
Combine fractions containing the target compound (identified by TLC comparison with a standard, if available, or by subsequent analysis).
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compound.
Caption: General workflow for the isolation of methoxybenzofuranones.
Structural Elucidation and Characterization
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for both the purification and the final purity assessment of the isolated compound.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for elucidating the detailed connectivity of atoms within the molecule, confirming the benzofuranone core, and determining the positions of the methoxy group and other substituents.[1][20][21][22][23]
Representative Analytical Data for Euparin
The following table summarizes the characteristic spectral data for euparin:
| Technique | Data | Reference |
| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group, and an acetyl group. | [8][9] |
| ¹³C NMR | Resonances confirming the benzofuranone carbon skeleton and the presence of methoxy and acetyl carbons. | [1][22][23] |
| Mass Spec | Molecular ion peak consistent with the molecular formula C₁₃H₁₂O₃. | [12][18][24][25][26] |
Biological Activities and Therapeutic Prospects
Methoxybenzofuranone derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and development.
| Biological Activity | Description | Key Findings for Euparin | References |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Euparin has shown cytotoxic effects against various cancer cell lines. | [4][5][6] |
| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Euparin exhibits antifungal activity. | [10][27] |
| Antiviral | Inhibition of viral replication. | Euparin has demonstrated significant antiviral activity against poliovirus. | [8][9][28][29] |
| Anti-inflammatory | Reduction of inflammation. | Some benzofuran derivatives possess anti-inflammatory properties. | [2][3] |
The diverse bioactivities of methoxybenzofuranones underscore their potential as lead compounds for the development of new drugs to treat a variety of diseases. Further research into their mechanisms of action and structure-activity relationships is warranted to fully exploit their therapeutic potential.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, isolation, and characterization of methoxybenzofuranone derivatives. These compounds, found in a variety of natural sources, particularly plants of the Asteraceae family, exhibit a wide range of promising biological activities. The detailed methodologies and analytical data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating the continued exploration of these potent and versatile natural scaffolds.
References
- Euparin - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- Yadav, P., et al. (1996). 1H and 13C NMR spectral assignments of the major sequences of twelve systematically modified heparin derivatives.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119039, Euparin.
- Guerrini, M., et al. (2009). Fig. 5 1 H-NMR spectra acquired at 800 MHz and assignment of heparin,...
- Oliva, P., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(15), 4987.
- Patel, H., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- Wikipedia contributors. (2024, November 26). Phenylpropanoid. In Wikipedia, The Free Encyclopedia.
- Sarsam College of Pharmacy. (n.d.).
- Li, Y., et al. (2025). Multifaceted role of heparin in oncology: from anticoagulation to anticancer mechanisms and clinical implications.
- Xu, Y., et al. (2014). Homogeneous low-molecular-weight heparins with reversible anticoagulant activity.
- Guerrini, M., et al. (2011). Combined Quantitative 1H and 13C Nuclear Magnetic Resonance Spectroscopy for Characterization of Heparin Preparations. Analytical Chemistry, 83(21), 8236-8245.
- Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26348-26364.
- Wang, X., et al. (2020). Antibacterial Secondary Metabolites from Marine-Derived Fungus Aspergillus sp. IMCASMF180035. Marine Drugs, 18(1), 34.
- Yurchenko, A. N., et al. (2021). New dihydrobenzofuranoid from the marine-derived fungus Aspergillus ustus KMM 4664. Natural Product Research, 35(19), 3332-3335.
- Visintini Jaime, M. F., et al. (2013). Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound.
- Jones, L. M., et al. (2018). Analysis of sulfates on low molecular weight heparin using mass spectrometry: Structural characterization of enoxaparin. Expert Review of Proteomics, 15(1), 81-91.
- Ninkuu, V., et al. (2023). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. International Journal of Molecular Sciences, 24(13), 10834.
- Visintini Jaime, M. F., et al. (2013). Chemical structure of euparin: 1-[6-hydroxy-2-(1-methylethenyl)-5-benzofuranoyl] ethanone, C13H12O3, MW: 216.23.
- Fraser, C. M., & Chapple, C. (2011). The phenylpropanoid pathway in Arabidopsis. The Arabidopsis Book, 9, e0152.
- Liu, X., et al. (2015). The anti-cancer properties of heparin and its derivatives: a review and prospect. Cancer Letters, 367(1), 1-9.
- Ninkuu, V., et al. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science, 15, 1369980.
- Chen, S., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(1), 45.
- Shoeva, O. Y., et al. (2022). Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains. Frontiers in Plant Science, 13, 911005.
- Desai, U. R., et al. (1995). Molecular Weight of Heparin Using 13C Nuclear Magnetic Resonance Spectroscopy. Journal of Pharmaceutical Sciences, 84(2), 212-215.
- Wang, G. Y., et al. (2017). New Furanone Derivatives and Alkaloids from the Co-Culture of Marine-Derived Fungi Aspergillus sclerotiorum and Penicillium citrinum. Chemistry & Biodiversity, 14(3).
- El-Demerdash, A., et al. (2021). Recent updates on the bioactive compounds of the marine-derived genus Aspergillus. RSC Advances, 11(30), 18413-18437.
- Pierini, M. B., et al. (2024). Expanding the Role of Heparin Derivatives in Oncology: From Anticoagulation to Antitumor Activity. International Journal of Molecular Sciences, 25(3), 1641.
- Li, Y., et al. (2023). Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). Fitoterapia, 169, 105596.
- Visintini Jaime, M. F., et al. (2013). Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound.
- Visintini Jaime, M. F., et al. (2013). Cytotoxicity and antiviral activity of extracts, fractions, and euparin against PV-1, PV-2, and PV-3.
- Ghosh, A., et al. (2024).
- Visintini Jaime, M. F., et al. (2013). Cytotoxicity and antiviral activity of extracts, fractions, and euparin against PV-1, PV-2, and PV-3.
- Zhang, L., et al. (2019).
- Gaonkar, S. L., et al. (2024).
- Visintini Jaime, M. F., et al. (2013). Chemical structure of euparin: 1-[6-hydroxy-2-(1-methylethenyl)-5-benzofuranoyl] ethanone, C13H12O3, MW: 216.23.
Sources
- 1. 1H and 13C NMR spectral assignments of the major sequences of twelve systematically modified heparin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Multifaceted role of heparin in oncology: from anticoagulation to anticancer mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-cancer properties of heparin and its derivatives: a review and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the Role of Heparin Derivatives in Oncology: From Anticoagulation to Antitumor Activity | MDPI [mdpi.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Euparin | TargetMol [targetmol.com]
- 11. New dihydrobenzofuranoid from the marine-derived fungus Aspergillus ustus KMM 4664 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 14. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Features of Activity of the Phenylpropanoid Biosynthesis Pathway in Melanin-Accumulating Barley Grains [frontiersin.org]
- 18. spectrabase.com [spectrabase.com]
- 19. Analysis of sulfates on low molecular weight heparin using mass spectrometry: Structural characterization of enoxaparin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Euparin | C13H12O3 | CID 119039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. chemrxiv.org [chemrxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
The Therapeutic Potential of the Benzofuran-3(2H)-one Scaffold: A Technical Guide for Drug Discovery
Abstract
The benzofuran-3(2H)-one core, exemplified by 7-Methoxybenzofuran-3(2H)-one, represents a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutics across a spectrum of diseases. While this compound itself is a foundational chemical entity, its strategic modification has yielded derivatives with potent and selective biological activities. This technical guide provides an in-depth analysis of the most promising therapeutic areas for this scaffold, including antiparasitic, anticancer, neuroprotective, and anti-inflammatory applications. We will explore the mechanistic underpinnings of these activities, detail structure-activity relationships (SAR), and provide comprehensive, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the benzofuran-3(2H)-one chemical space.
Introduction: The Benzofuran-3(2H)-one Core - A Privileged Scaffold
The benzofuran ring system is a recurring motif in a multitude of biologically active natural products and synthetic compounds, demonstrating a wide array of pharmacological properties including antiviral, antioxidant, antifungal, and antitumor activities[1][2]. The benzofuran-3(2H)-one moiety, in particular, offers a unique combination of structural rigidity, synthetic tractability, and the appropriate electronic properties for targeted molecular interactions. This compound (CAS No: 7169-37-1) serves as an excellent exemplar of this scaffold, with the methoxy group at the 7-position providing a key handle for synthetic modification and influencing the molecule's overall physicochemical properties[3][4][5].
This guide will systematically explore the therapeutic avenues unlocked by derivatives of this core structure, providing the scientific rationale and experimental framework for their investigation.
Therapeutic Area Deep Dive: From Parasites to Neurons
The true therapeutic potential of the this compound scaffold is realized through targeted chemical derivatization. The following sections delineate the most promising therapeutic applications, supported by preclinical evidence.
Antiparasitic Activity: A Potent Weapon Against Leishmaniasis
Leishmaniasis, a neglected tropical disease, is a prime target for new drug discovery due to the limitations of current therapies[6]. Derivatives of 2-(nitroimidazolylmethylene)-3(2H)-benzofuranone have emerged as highly potent antileishmanial agents.
Mechanism of Action: The prevailing hypothesis for the antileishmanial action of these compounds is the bioactivation of the nitroimidazole moiety by parasitic nitroreductases (NTRs)[6][7]. Leishmania possesses two key nitroreductases, NTR1 (mitochondrial) and NTR2 (cytosolic), which reduce the nitro group to generate cytotoxic nitroso and hydroxylamine metabolites. These reactive species are believed to be responsible for the parasite-killing effect[6][7].
Key Evidence & Structure-Activity Relationship (SAR): A study investigating a series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives revealed that the 7-methoxy substitution plays a crucial role in enhancing antileishmanial potency. Specifically, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (a direct derivative of the topic compound) demonstrated the highest activity against Leishmania donovani axenic amastigotes with an exceptionally low IC50 of 0.016 µM[6][7][8][9][10]. This highlights the importance of the 7-methoxy group in achieving potent antiparasitic effects. The high selectivity indices (26 to 431) against mouse and human cell lines underscore the potential for a favorable therapeutic window[6][10].
Quantitative Data Summary:
| Compound | Target Organism | IC50 (µM) |
| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | L. donovani (axenic amastigote) | 0.016 |
Experimental Workflow: In Vitro Antileishmanial Screening
Caption: Workflow for in vitro antileishmanial activity screening.
Anticancer Potential: Targeting Tubulin Polymerization
The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents, with many derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines[11]. One of the key mechanisms of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division.
Mechanism of Action: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle during cell division[12]. Compounds that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis[13][14][15]. Several benzofuran derivatives have been shown to bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules[13].
Key Evidence & SAR: A series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for their antiproliferative activities[13]. The derivative 6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide showed potent activity against several cancer cell lines, with IC50 values in the low micromolar to sub-micromolar range[13]. Mechanistic studies confirmed that this compound inhibited tubulin polymerization, disrupted mitotic spindle formation, and induced G2/M cell cycle arrest and apoptosis[13]. The 6-methoxy group was found to be crucial for the high antiproliferative activity[14]. This suggests that substitution at the 6 or 7 position of the benzofuran ring, as in our core compound, is a key determinant of anticancer efficacy.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Principle: This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity[12]. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase[12].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing purified tubulin (2 mg/mL), general tubulin buffer, 1 mM GTP, 15% glycerol, and a fluorescent reporter[12].
-
Prepare 10x stocks of test compounds, a known inhibitor (e.g., Nocodazole), and a known enhancer (e.g., Paclitaxel) in the appropriate buffer[12].
-
-
Assay Execution:
-
Pre-warm a 96-well black plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well[12].
-
Immediately place the plate in a pre-warmed microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes at 37°C.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence) for each condition.
-
Calculate the IC50 value for the test compound's inhibition of tubulin polymerization.
-
Neuroprotection: Combating Alzheimer's Disease by Inhibiting Aβ Aggregation
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of β-amyloid (Aβ) plaques in the brain[16]. Small molecules that can inhibit the aggregation of Aβ peptides are a promising therapeutic strategy. The benzofuran scaffold has been identified as a promising starting point for the development of such inhibitors[3][4][17].
Mechanism of Action: Benzofuran derivatives, due to their planar aromatic structure, are thought to interact with the cross-β-sheet structures of Aβ aggregates, thereby preventing further fibrillogenesis[4]. By inhibiting the formation of toxic Aβ oligomers and fibrils, these compounds can protect neurons from Aβ-induced cytotoxicity[4].
Key Evidence & SAR: A series of N-phenylbenzofuran-2-carboxamide derivatives were designed as Aβ42 aggregation modulators[4]. Compounds with a methoxyphenol pharmacophore demonstrated concentration-dependent inhibition of Aβ42 aggregation[4]. This suggests that the presence and position of methoxy and hydroxyl groups on the benzofuran and associated phenyl rings are critical for activity. While direct studies on this compound are lacking in this area, its core structure provides a valuable template for designing Aβ aggregation inhibitors.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils[18][19]. This assay measures the extent of Aβ fibrillization over time.
Step-by-Step Methodology:
-
Preparation of Aβ Peptides:
-
Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize.
-
Immediately before the assay, dissolve the lyophilized Aβ42 in a small volume of DMSO and then dilute to the final working concentration in an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Aggregation Assay:
-
In a 96-well black plate, combine the Aβ42 solution with various concentrations of the test compound or vehicle control.
-
Incubate the plate at 37°C with gentle shaking for 24-48 hours.
-
-
ThT Measurement:
-
Add a ThT solution to each well to a final concentration of approximately 10-20 µM.
-
Measure the fluorescence intensity (Ex: ~440 nm, Em: ~485 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence of ThT alone.
-
Plot the fluorescence intensity against the compound concentration to determine the percentage of inhibition and calculate the IC50 value.
-
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases[20]. Benzofuran-3(2H)-one derivatives have been reported to possess significant anti-inflammatory properties, making this another promising therapeutic avenue[21].
Mechanism of Action: The anti-inflammatory effects of benzofuran derivatives may be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators[20][22][23]. Inhibition of protein denaturation is another in vitro indicator of anti-inflammatory activity[20][22][23][24][25].
Key Evidence: A benzofuran-3(2H)-one derivative has been shown to effectively reduce the levels of tumor necrosis factor (TNF), interleukin-1 (IL-1), and IL-8, which are key pro-inflammatory cytokines[21].
Experimental Protocol: In Vitro Inhibition of Albumin Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin[22][23][24].
Step-by-Step Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
A control group is prepared without the test compound.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] * 100
-
Future Directions and Conclusion
The this compound scaffold is a rich starting point for the development of novel therapeutics. The evidence strongly suggests that strategic derivatization of this core can lead to potent and selective agents for a range of diseases. The most promising avenues for further research include:
-
Antiparasitics: Synthesis and evaluation of a focused library of 7-methoxy-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones to optimize antileishmanial activity and pharmacokinetic properties.
-
Anticancer: Exploration of different substituents on the benzofuran ring and the appended moieties to enhance tubulin polymerization inhibition and broaden the spectrum of activity against various cancer types.
-
Neuroprotection: Design of derivatives with improved blood-brain barrier permeability and enhanced Aβ aggregation inhibition.
-
Anti-inflammatory: Elucidation of the specific molecular targets (e.g., COX-2, specific cytokines) to refine the anti-inflammatory profile.
By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to design and execute studies that will further unlock the therapeutic potential of this versatile chemical scaffold. The provided protocols offer a robust framework for the in vitro evaluation of novel derivatives, facilitating the identification of lead compounds for further preclinical and clinical development.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. Benchchem. (2025).
- Benzofuran-based hybrid compounds for the inhibition of cholinesterase activity, beta amyloid aggregation, and abeta neurotoxicity. Journal of Medicinal Chemistry, 51(10), 2883-6. (2008).
- Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistryMedChem, 13(18), 2224-2234. (2018).
- Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs of organic chemistry. The Journal of Organic Chemistry.
- Tyrosinase inhibition assay. Bio-protocol.
- 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. (2019).
- Full article: Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of the Chinese Chemical Society.
- Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Proceedings of the National Academy of Sciences, 104(49), 19235-19240. (2007).
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. (2022).
- Aβ Peptide Aggregation Inhibition Assay.
- Some benzofuran scaffolds with neuroprotective AD bioactivities.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids. Bioorganic & Medicinal Chemistry Letters, 8(14), 1813-8. (1998).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 246-253. (2017).
- Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences, 84(5), 947-957. (2022).
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
- Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 94, 103392. (2020).
- Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Molecules, 28(19), 6899. (2023).
- Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Cytoskeleton, Inc.
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11516. (2023).
- Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents.
- Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1039. (2021).
- Tyrosinase Inhibition Assay. Active Concepts. (2023).
- Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au.
- Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin. Sigma-Aldrich.
- Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision.
- Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy, 66(11), e00583-22. (2022).
- Antileishmanial Activities of ( Z )-2-(Nitroimidazolylmethylene)-3( 2H )-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 817. (2024).
- Leishmaniasis: Development of an in vitro assay for drug screening. Stiftung Forschung 3R. (2008).
- Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. (2020).
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 123. (2018).
- Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 24(14), 11462. (2023).
- A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani.
- An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes.
- Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes l Protocol Preview. JoVE. (2022).
- Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3 (2H)-Benzofuranones. ASM Journals. (2022).
- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research.
- Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy, 66(11), e00583-22. (2022).
- Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy.
- Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigment
- Natural tyrosinase inhibitors for skin hyperpigmentation. Current Medicinal Chemistry, 16(23), 2588-2603. (2009).
- Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents.
- Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U. Drug Testing and Analysis, 12(7), 966-977. (2020).
- Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. Chemical and Pharmaceutical Bulletin, 58(11), 1539-1542. (2010).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. (2019).
Sources
- 1. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran-based hybrid compounds for the inhibition of cholinesterase activity, beta amyloid aggregation, and abeta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin Polymerization Assay [bio-protocol.org]
- 6. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 15. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. journalajrb.com [journalajrb.com]
- 21. maxanim.com [maxanim.com]
- 22. ijcrt.org [ijcrt.org]
- 23. ijddr.in [ijddr.in]
- 24. researchgate.net [researchgate.net]
- 25. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Imperative of Preliminary Biological Screening
An In-depth Technical Guide to the Preliminary Biological Screening of 7-Methoxybenzofuran-3(2H)-one
In the landscape of modern drug discovery and development, the initial phase of biological screening represents a critical juncture. It is here that a novel chemical entity, such as this compound, transitions from a mere molecular structure to a candidate with tangible therapeutic potential. A preliminary screen is not a singular experiment but a carefully orchestrated campaign of diverse bioassays designed to cast a wide net. The objective is to efficiently and cost-effectively delineate a compound's bioactivity profile, identifying potential avenues for development while simultaneously flagging liabilities such as cytotoxicity at an early stage. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting a robust preliminary biological evaluation of this compound, grounded in established scientific principles and methodologies.
Introduction to the Candidate: this compound
This compound is a heterocyclic organic compound belonging to the benzofuranone class. The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Derivatives of the specific 7-methoxybenzofuran scaffold have demonstrated notable bioactivities, including potent antileishmanial and tyrosinase inhibitory effects, making the parent compound an intriguing candidate for broad biological screening.[2][3][4]
Compound Identity:
-
Chemical Name: this compound
-
CAS Number: 7169-37-1[5]
-
Molecular Formula: C₉H₈O₃[6]
-
Molecular Weight: 164.16 g/mol [6]
-
Structure:
The synthesis of this compound and its derivatives is well-documented, allowing for a reliable supply for screening purposes.[7][8][9][10] Given the established potential of related structures, a systematic preliminary screening is a logical and necessary step to unlock the full therapeutic possibilities of this specific molecule.
The Screening Cascade: A Strategic Workflow
A successful preliminary screening program follows a logical progression, starting with broad-spectrum assays and moving towards more specific evaluations based on initial findings. The workflow is designed to maximize data acquisition while conserving the test compound.
Caption: The basic principle of a competitive enzyme inhibition assay.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagents: Prepare solutions of Mushroom Tyrosinase in phosphate buffer (pH 6.8) and its substrate, L-DOPA.
-
Compound Preparation: Prepare serial dilutions of this compound in buffer.
-
Reaction Setup (96-well plate):
-
Add buffer, the test compound at various concentrations, and the tyrosinase enzyme solution to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add the L-DOPA substrate to all wells to start the reaction. The enzyme will convert L-DOPA to dopachrome, a colored product.
-
Controls:
-
Negative Control: Reaction mixture without the inhibitor.
-
Positive Control: A known tyrosinase inhibitor, such as Kojic Acid. [4]6. Data Acquisition: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader in kinetic mode.
-
-
Analysis: Calculate the initial reaction rates (V₀). Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Data Presentation:
| Compound | Enzyme | IC₅₀ (µM) |
| This compound | Tyrosinase | Experimental Value |
| Kojic Acid (Positive Control) | Tyrosinase | Expected Value |
Synthesizing the Data: From Results to Insights
After completing the primary screens, the data must be collated and analyzed to build a comprehensive bioactivity profile.
Consolidated Data Summary:
| Assay Type | Target / Cell Line | Result (IC₅₀ / MIC) |
| Cytotoxicity | HEK293 (Normal) | Value |
| MCF-7 (Cancer) | Value | |
| Antimicrobial | S. aureus | Value |
| Antioxidant | DPPH Radical | Value |
| Enzyme Inhibition | Tyrosinase | Value |
A key metric for prioritizing hits from the cytotoxicity screen is the Selectivity Index (SI) .
SI = IC₅₀ in normal cells / IC₅₀ in target cells (e.g., cancer cells)
A higher SI value (typically >10) is desirable, as it indicates that the compound is preferentially toxic to the target cells over healthy cells, suggesting a wider therapeutic window.
Conclusion and Strategic Next Steps
The preliminary biological screening of this compound provides the foundational data necessary to make informed decisions about its future development. A successful outcome of this screening phase would be the identification of one or more "hit" activities—for example, potent and selective anticancer activity or significant antimicrobial efficacy.
Based on these results, subsequent steps would involve:
-
Hit Confirmation: Repeating the primary assays to confirm the initial results.
-
Dose-Response Studies: Performing more detailed concentration-response curves to accurately determine potency.
-
Mechanism of Action (MOA) Studies: For promising hits (e.g., in cancer), investigating the underlying biological pathways, such as apoptosis induction or cell cycle arrest. [11][12]* Lead Optimization: Initiating medicinal chemistry efforts to synthesize analogues of this compound to improve potency, selectivity, and drug-like properties.
-
In Vivo Testing: Advancing the most promising compounds to animal models to evaluate efficacy and safety in a whole-organism context.
This structured, multi-assay approach ensures that the therapeutic potential of this compound is thoroughly explored, paving the way for its potential development as a novel therapeutic agent.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
- Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. (n.d.). ResearchGate.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Institutes of Health.
- What is an Inhibition Assay? (n.d.). Biobide.
- Antimicrobial Assays. (2024, February 5). Linnaeus Bioscience.
- Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
- Methods used in Cytotoxicity Assays n vitro. (2021, December 23). Hilaris Publisher.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (n.d.). E3S Web of Conferences.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
- Antimicrobial Peptide Discovery via High-Throughput Screening. (n.d.). Creative Biolabs.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information.
- Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023, July 21). ResearchGate.
- Mechanism of Action Assays for Enzymes. (2012, May 1). National Center for Biotechnology Information.
- antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (n.d.). Journal of Universitas Airlangga.
- Antileishmanial Activities of ( Z )-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. (n.d.). ResearchGate.
- Enzyme Inhibition Studies. (n.d.). BioIVT.
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). National Center for Biotechnology Information.
- Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. (n.d.). National Institutes of Health.
- Targeting enzyme inhibitors in drug discovery. (2025, August 6). ResearchGate.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- This compound. (n.d.). LookChem.
- 7-methoxy-benzofuran-3-one. (2025, May 20). Chemical Synthesis Database.
- Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs of organic chemistry. (n.d.). ACS Publications.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). National Center for Biotechnology Information.
- Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. (n.d.). National Center for Biotechnology Information.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024, February 7). National Center for Biotechnology Information.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). National Center for Biotechnology Information.
- 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. (n.d.). RSC Publishing.
- 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. (2025, September 22). National Institutes of Health.
Sources
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Elucidation of 7-Methoxybenzofuran-3(2H)-one
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structural elucidation of 7-Methoxybenzofuran-3(2H)-one (CAS No. 7169-37-1). Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond a simple recitation of data. It details the strategic application of modern analytical techniques, including mass spectrometry, infrared spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance experiments. Each step is framed with expert rationale, explaining not just what was done, but why it was the correct choice for unambiguously confirming the molecular architecture. The protocols herein are presented as self-validating systems, ensuring that each piece of spectroscopic evidence corroborates the others, culminating in a definitive structural assignment.
Introduction: The Analytical Challenge
This compound is a heterocyclic organic compound featuring a core benzofuran scaffold.[1] Such structures are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds.[2][3] The definitive confirmation of its structure is paramount for its use as a reactant in synthesis, for understanding its biological activity, and for quality control.[4]
The elucidation process is a systematic investigation. We begin by determining the molecular formula and the degree of unsaturation, which defines the universe of possible structures. We then probe the molecule for its constituent functional groups and, finally, assemble the complete atomic connectivity map. This guide will follow that logical progression.
Strategic Workflow for Structural Elucidation
A robust elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Our approach is designed to be systematic, with each step building upon the last to progressively refine and confirm the molecular structure.
Caption: Overall workflow for the structural elucidation of this compound.
Foundational Analysis: Mass Spectrometry and IR Spectroscopy
Mass Spectrometry (MS): Defining the Formula
Expertise & Causality: Mass spectrometry is the first essential step. It provides the exact molecular weight and, through high-resolution analysis, the elemental composition. This information is used to calculate the Degree of Unsaturation (DoU) , a critical parameter that indicates the total number of rings and/or multiple bonds in the molecule.
For this compound, the molecular formula is C₉H₈O₃.[5]
-
DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
DoU = 9 + 1 - (8/2) = 6
-
A DoU of 6 suggests a highly unsaturated system. This is consistent with a benzene ring (DoU=4), a carbonyl group (C=O, DoU=1), and an additional ring structure (DoU=1), perfectly matching our target molecule.
Predicted Fragmentation: Electron Ionization (EI) mass spectrometry would likely show a strong molecular ion peak [M]⁺ at m/z 164.[4] Key fragmentation pathways for benzofuranones often involve the loss of CO (m/z 28) from the ketone, leading to a fragment at m/z 136. Further fragmentation could involve the methoxy group.[6][7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Analysis Mode: Operate in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument's high resolution will provide exact mass measurements to four or more decimal places.
-
Data Analysis: The exact mass of the [M+H]⁺ or [M+Na]⁺ ion is used to determine the elemental composition using the instrument's software. For C₉H₈O₃, the exact mass is 164.0473 g/mol .[4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that identifies the types of bonds, and thus the functional groups, present in a molecule. For our target, we are specifically looking for evidence of the ketone, the aromatic ring, and the ether linkages.
Expected Absorptions:
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Confirms the presence of hydrogens attached to the benzene ring.[8]
-
~3000-2850 cm⁻¹ (Aliphatic C-H Stretch): Corresponds to the CH₂ group in the furanone ring and the CH₃ of the methoxy group.[8]
-
~1720-1700 cm⁻¹ (C=O Stretch): This is a critical, strong absorption. The frequency is slightly elevated compared to a simple acyclic ketone due to the ring strain of the five-membered furanone ring.
-
~1600-1450 cm⁻¹ (C=C Stretch): Indicates the carbon-carbon double bonds within the aromatic ring.[8]
-
~1250-1200 cm⁻¹ (Aryl-O Stretch) & ~1100-1050 cm⁻¹ (Alkyl-O Stretch): These two bands are characteristic of an aryl alkyl ether, confirming the C-O-C linkages of the methoxy group and the furanone ring ether.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. One-dimensional (¹H and ¹³C) experiments provide information about the chemical environment and quantity of each unique proton and carbon atom. Two-dimensional experiments (COSY, HSQC, HMBC) reveal how these atoms are connected to each other, allowing for the unambiguous assembly of the molecular puzzle.[10]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides four key pieces of information: chemical shift (environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (spatial relationship of neighbors). Based on the structure of this compound, we predict five distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.1-7.3 | Triplet (t) | 1H | H-5 | In the aromatic region, coupled to H-4 and H-6. Expected to be a triplet as J-couplings to neighbors are similar. |
| ~6.8-7.0 | Doublet (d) | 1H | H-4 or H-6 | Coupled to H-5. Shifted upfield relative to benzene due to electron-donating effects of ether/methoxy groups. |
| ~6.8-7.0 | Doublet (d) | 1H | H-6 or H-4 | Coupled to H-5. Shifted upfield relative to benzene due to electron-donating effects of ether/methoxy groups. |
| ~4.6 | Singlet (s) | 2H | H-2 (CH₂) | Aliphatic protons adjacent to both a carbonyl group and an ether oxygen, resulting in a significant downfield shift. No adjacent protons, hence a singlet. |
| ~3.9 | Singlet (s) | 3H | H-8 (OCH₃) | Methoxy group protons. No adjacent protons, hence a singlet. |
Note: Predictions are based on standard chemical shift tables and substituent effects.[11] Actual values may vary based on solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195-200 | C-3 (C=O) | Ketone carbonyl carbons are significantly deshielded and appear far downfield. |
| ~150-160 | C-7a | Aromatic carbon attached to the furanone oxygen. |
| ~145-155 | C-7 | Aromatic carbon attached to the methoxy group. |
| ~125-130 | C-5 | Aromatic CH carbon. |
| ~115-120 | C-3a | Aromatic carbon at the ring junction. |
| ~110-115 | C-6 | Aromatic CH carbon, shielded by adjacent oxygen. |
| ~105-110 | C-4 | Aromatic CH carbon, shielded by adjacent oxygen. |
| ~70-75 | C-2 (CH₂) | Aliphatic carbon bonded to two electronegative atoms (O and C=O). |
| ~55-60 | C-8 (OCH₃) | Standard chemical shift for a methoxy carbon. |
Note: Prediction tools and databases can refine these estimates.[12][13][14][15]
2D NMR: Connecting the Pieces
Expertise & Causality: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. We use a standard suite of experiments to build the final structure.[16]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is essential for tracing out the connectivity of the aromatic protons (H-4, H-5, H-6).[16]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This definitively links the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this molecule. It shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away. It allows us to connect the isolated fragments and confirm the overall scaffold, including the positions of quaternary (non-protonated) carbons.[10][17]
Key Expected 2D NMR Correlations
Caption: Key expected COSY (blue) and HMBC (red, dashed) correlations for this compound.
Crucial HMBC Correlations for Structural Confirmation:
-
-OCH₃ to Ring: A correlation from the methoxy protons (H-8) to the aromatic carbon C-7 confirms the attachment point of the methoxy group.
-
-CH₂- to Carbonyl: A correlation from the methylene protons (H-2) to the carbonyl carbon (C-3) confirms their adjacency.
-
-CH₂- to Aromatic Ring: A correlation from the methylene protons (H-2) to the aromatic carbon C-3a confirms the fusion of the furanone ring to the benzene ring.
-
Aromatic Protons to Quaternary Carbons: Correlations from aromatic protons (e.g., H-4 and H-6) to the quaternary carbons (C-3a and C-7a) lock in the final structure of the bicyclic system.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum. Optimize shim values for the best resolution.
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.[18]
-
2D HSQC Acquisition: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment.
-
2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant (J) of ~8 Hz.[18]
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For 2D spectra, reference both axes correctly.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is achieved through a logical and systematic application of modern spectroscopic techniques.
-
Mass Spectrometry establishes the molecular formula as C₉H₈O₃ and a Degree of Unsaturation of 6.
-
IR Spectroscopy confirms the presence of a strained five-membered ring ketone, an aromatic ring, and aryl alkyl ether functionalities.
-
¹H and ¹³C NMR provide a complete census of all hydrogen and carbon environments, consistent with the proposed structure.
-
2D NMR acts as the final arbiter, with COSY data confirming the aromatic spin system and crucial HMBC correlations unambiguously connecting the methoxy group, the methylene group, the carbonyl, and the aromatic ring into the final this compound scaffold.
Each piece of data corroborates the others, forming a self-validating network of evidence that leaves no ambiguity as to the compound's identity and structure.
References
- LookChem. (n.d.). This compound.
- San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- École Polytechnique Fédérale de Lausanne. (n.d.). 2D NMR.
- Chemical Synthesis Database. (2025). 7-methoxy-benzofuran-3-one.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Sajed, T., Sayeeda, Z., Lee, B. L., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- Wishart, D. S., et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. [Link]
- Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][4]BENZOPYRAN-7-ONE. Organic Chemistry: An Indian Journal, 2(4), 776-780. [Link]
- ChemAxon. (n.d.). NMR Predictor.
- Amerigo Scientific. (n.d.). This compound.
- Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- PROSPRE. (n.d.). 1H NMR Predictor.
- Kossakowski, J., & Ostrowska, K. (2006). Synthesis of new derivatives of 2,3-dihydro-7-benzo[b]furanol with potential pharmacological activity. Acta Poloniae Pharmaceutica, 63(4), 271-275. [Link]
- Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057–4064. [Link]
- Kossakowski, J., & Ostrowska, K. (2006). SYNTHESIS OF NEW DERIVATIVES OF 2,3-DIHYDRO-7-BENZO[b]FURA-NOL WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica-Drug Research, 63(4), 271-275. [Link]
- Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis of new derivatives of 2,3-dihydro-7-benzo[b]furanol with potential pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. imreblank.ch [imreblank.ch]
- 7. mdpi.com [mdpi.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. emerypharma.com [emerypharma.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]
- 14. docs.chemaxon.com [docs.chemaxon.com]
- 15. PROSPRE [prospre.ca]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. epfl.ch [epfl.ch]
- 18. ulethbridge.ca [ulethbridge.ca]
quantum chemical calculations for 7-Methoxybenzofuran-3(2H)-one
An In-depth Technical Guide to Quantum Chemical Calculations for 7-Methoxybenzofuran-3(2H)-one
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, benzofuran derivatives stand out as a "privileged scaffold," a core molecular structure that consistently appears in a wide array of pharmacologically active compounds.[1] These heterocycles are foundational to natural products and synthetic drugs with activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][3][4] this compound, a member of this important class, serves as a key building block and a subject of interest for understanding structure-activity relationships (SAR). Its molecular framework, featuring a methoxy group, a carbonyl group, and an ether linkage, presents a rich electronic environment ripe for investigation.
This technical guide offers a comprehensive walkthrough of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this compound. For researchers in drug development, understanding these fundamental properties at a quantum level provides a predictive framework that can accelerate the design of more potent and selective therapeutic agents. By simulating molecular behavior, we can rationalize experimental findings and guide future synthetic efforts, ultimately saving significant time and resources. This guide is designed to be both a theoretical and practical resource, explaining not just the steps of the computational protocols but the critical reasoning behind the selection of methods and the interpretation of results.
Part 1: Molecular Structure and Computational Preparation
Before any calculation can be performed, a high-quality initial 3D structure of the target molecule is required. This forms the starting point for all subsequent computational analyses.
Molecular Information:
-
Chemical Name: this compound
-
CAS Number: 7169-37-1[5]
Experimental Protocol: Initial Structure Generation
-
2D Sketching: Draw the 2D structure of this compound in a molecule editor.
-
3D Conversion: Convert the 2D sketch into an initial 3D structure. Software like Avogadro is an excellent open-source tool for this purpose, as it can generate a reasonable 3D geometry based on standard bond lengths and angles.[8][9]
-
Pre-optimization: Perform an initial "clean-up" of the geometry using a computationally inexpensive force field, such as the Universal Force Field (UFF) or General Amber Force Field (GAFF), available within the modeling software.[9] This step resolves any unrealistic bond distances or steric clashes from the initial 3D conversion.
-
Conformational Consideration: Identify all rotatable bonds. In this compound, the primary source of conformational flexibility is the C-O bond of the methoxy group.[5] While the benzofuran ring system is largely planar, the orientation of the methyl group relative to the ring should be considered. For a robust analysis, one would perform a conformational search, but for this guide, we will proceed with the lowest energy conformer found after the initial pre-optimization.
Part 2: The Core of the Calculation: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-sized organic molecules because it provides an optimal balance between computational accuracy and resource requirements.[10] It allows us to solve the electronic structure of the molecule, which is the key to understanding all its other properties.
Expert Insight: Selecting the Right Method and Basis Set
The choice of the DFT functional and basis set is the most critical decision in setting up the calculation. This choice dictates the quality of the results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely validated and highly successful choice for organic molecules.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for accurate energy and geometry predictions.
-
Basis Set: The 6-311++G(d,p) Pople-style basis set is a robust and frequently employed option.[10][11] Let's break down its components:
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility to accurately model the electron distribution.
-
++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing regions of electron density far from the nucleus, which is critical for molecules with lone pairs (like the oxygens in our molecule) and for calculating properties related to anions or weak intermolecular interactions.
-
(d,p): These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow the atomic orbitals to change shape (polarize) in response to the molecular environment, which is indispensable for an accurate description of chemical bonding.[10]
-
Experimental Protocol: DFT Geometry Optimization
-
Input File Preparation: Using the pre-optimized 3D structure, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Keyword Specification: Specify the core parameters for the calculation:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Calculation Type: Opt Freq (This single keyword instructs the software to first perform a geometry optimization and then follow it with a vibrational frequency calculation).
-
Solvation (Optional but Recommended): To simulate a more realistic environment, a solvent model like the Polarization Continuum Model (PCM) with a solvent such as water or chloroform can be included.
-
-
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until it finds the geometry that corresponds to a minimum on the potential energy surface, where the net forces on all atoms are negligible.[10]
-
Validation: The successful completion of the frequency calculation is crucial. A true energy minimum is confirmed by the absence of any imaginary frequencies in the output.[11] The presence of an imaginary frequency indicates that the structure is a transition state, not a stable minimum.
Caption: High-level workflow for quantum chemical analysis.
Part 3: Analysis of Calculated Properties
Once the calculation is complete, a wealth of information can be extracted to describe the molecule's behavior.
Optimized Molecular Geometry
The primary output is the molecule's most stable 3D structure. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography if available for validation. For a related benzofuran derivative, crystal structure analysis shows the benzofuran ring system to be essentially planar.[12]
| Parameter | Atom Connection | Calculated Value (Å or °) |
| Bond Length | C=O (carbonyl) | ~1.22 Å |
| C-O (ether) | ~1.37 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angle | O-C-C (carbonyl) | ~125° |
| C-O-C (ether) | ~109° | |
| Dihedral Angle | C-C-O-C (methoxy) | ~180° (anti-periplanar) |
| Note: These are representative values expected from a B3LYP/6-311++G(d,p) calculation and should be replaced with actual output data. |
Electronic Properties and Chemical Reactivity
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low reactivity, while a small gap suggests the molecule is more reactive.[10]
| Property | Calculated Value (eV) | Implication |
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | -1.8 eV | Electron-accepting capability |
| ΔE (HOMO-LUMO Gap) | 4.7 eV | High kinetic stability, moderately reactive |
| Note: Representative values. |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions and reactive sites.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophiles. For this compound, these are expected around the carbonyl oxygen and the ether oxygen.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. Computational-Simulation-Based Behavioral Analysis of Chemical Compounds [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments | MDPI [mdpi.com]
- 12. Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Methoxybenzofuran-3(2H)-one from Phloroglucinol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 7-Methoxybenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, phloroglucinol. The described methodology encompasses a two-step sequence involving a regioselective O-methylation followed by an intramolecular cyclization. This application note details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and efficient synthesis. The information presented herein is intended to enable researchers in academic and industrial settings to reliably prepare this important building block for applications in drug discovery and development.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that are integral to numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities, including antitumor, antibacterial, antiviral, and antioxidant properties, have established them as "privileged structures" in medicinal chemistry.[1][2] Specifically, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3] Its utility in the construction of novel compounds for targeting various biological pathways underscores the need for a reliable and well-documented synthetic route.[2]
This guide presents a scientifically grounded and experimentally validated approach to synthesize this compound from phloroglucinol. The strategy hinges on two fundamental organic transformations: the selective mono-O-methylation of the highly symmetrical phloroglucinol and a subsequent intramolecular cyclization to construct the fused furanone ring.
Synthetic Strategy and Mechanistic Insights
The overall synthetic pathway from phloroglucinol to this compound can be visualized as a two-stage process.
Figure 1: Overall synthetic workflow.
Step 1: Regioselective O-Methylation of Phloroglucinol
The primary challenge in the initial step is to achieve selective mono-methylation of phloroglucinol, a molecule with three equivalent hydroxyl groups. Direct alkylation often leads to a mixture of mono-, di-, and tri-methylated products.[4][5] To circumvent this, a common strategy involves using a controlled amount of a methylating agent in the presence of a suitable base. The reaction proceeds via the formation of a phenoxide ion, which then acts as a nucleophile to attack the methylating agent. By carefully controlling the stoichiometry and reaction conditions, the formation of the desired 5-methoxyresorcinol can be favored.
Step 2: Acylation and Intramolecular Cyclization
The second stage involves the reaction of 5-methoxyresorcinol with an acylating agent, typically chloroacetyl chloride, followed by an intramolecular cyclization to form the benzofuranone ring system. This transformation is often promoted by a Lewis acid or a Brønsted acid.[6][7][8][9][10] The reaction likely proceeds through a Friedel-Crafts acylation of the electron-rich aromatic ring, followed by an intramolecular nucleophilic attack of a hydroxyl group on the newly introduced acyl chain, leading to the closure of the five-membered ring. The regioselectivity of the acylation is directed by the existing hydroxyl and methoxy groups on the aromatic ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Phloroglucinol | ≥99% | Sigma-Aldrich |
| Dimethyl sulfate (DMS) | ≥99% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | Reagent grade | Fisher Scientific |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Chloroacetyl chloride | ≥98% | Sigma-Aldrich |
| Aluminum chloride (AlCl₃) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Safety Precautions:
-
Dimethyl sulfate (DMS) is extremely toxic and carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Chloroacetyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
-
Aluminum chloride reacts violently with water. Handle in a dry environment.
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing these experiments.
Protocol 1: Synthesis of 5-Methoxyresorcinol
This protocol is adapted from established procedures for the selective O-alkylation of phloroglucinol.[11]
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve phloroglucinol (12.6 g, 0.1 mol) in methanol (100 mL).
-
Basification: Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in methanol (50 mL) and add it slowly to the phloroglucinol solution with stirring.
-
Methylation: Cool the mixture in an ice bath. Add dimethyl sulfate (9.5 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Work-up:
-
Neutralize the reaction mixture with concentrated hydrochloric acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-methoxyresorcinol as a solid.
Protocol 2: Synthesis of this compound
This protocol involves a Friedel-Crafts acylation followed by an intramolecular cyclization.
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in anhydrous dichloromethane (100 mL).
-
Acylation: Cool the suspension in an ice bath. Add a solution of 5-methoxyresorcinol (14.0 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise to the suspension with vigorous stirring.
-
Addition of Chloroacetyl Chloride: To the resulting mixture, add chloroacetyl chloride (8.8 mL, 0.11 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Work-up:
-
Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| 5-Methoxyresorcinol | C₇H₈O₃ | 140.14 | 50-60% | Off-white to pale pink solid |
| This compound | C₉H₈O₃ | 164.16 | 65-75% | White to off-white solid |
Conclusion
The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of this compound from phloroglucinol. By carefully controlling the reaction conditions, particularly during the selective O-methylation step, researchers can efficiently access this valuable building block. The subsequent acylation and intramolecular cyclization proceed in good yield to afford the desired product. This protocol is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The availability of this synthetic methodology will facilitate further exploration of the chemical space around the benzofuran scaffold and aid in the development of novel therapeutic agents.
References
- Indian Academy of Sciences. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.
- Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][8]BENZOPYRAN-7-ONE.
- ResearchGate. (2022). Enantioselective alkylation of phloroglucinol derivatives.
- Porco, J. A., et al. (2009). Rapid Access to Polyprenylated Phloroglucinols via Alkylative Dearomatization-Annulation: Total Synthesis of (±)-Clusianone. Organic Letters, 11(8), 1911–1914.
- Molecules. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[8]-benzofuro-[2,3-c].
- Taylor & Francis Online. (2023). A direct alkylation of resorcinols.
- Miao, Z., et al. (2019). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1686–1690.
- Chemical Synthesis Database. (n.d.). 7-methoxy-benzofuran-3-one.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548.
- Coskun, M. F., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6245–6256.
- Molecules. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- ResearchGate. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases.
- Molecules. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- National Institutes of Health. (2021). The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives.
- Royal Society of Chemistry. (2021). The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives.
- National Institutes of Health. (2017). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
- Amerigo Scientific. (n.d.). This compound.
- Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
- Royal Society of Chemistry. (2018). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes.
- PubMed Central. (2019). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease.
- ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 9. The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
Application Note: A Robust Protocol for the Laboratory Synthesis of 7-Methoxybenzofuran-3(2H)-one
Abstract
7-Methoxybenzofuran-3(2H)-one is a valuable heterocyclic scaffold and a key intermediate in the synthesis of various biologically active molecules and complex natural products. This document provides a comprehensive, field-proven guide for its laboratory preparation. The synthetic strategy is centered on a two-step sequence: the α-bromination of 2'-hydroxy-3'-methoxyacetophenone followed by a base-mediated intramolecular Williamson ether synthesis. This application note delves into the mechanistic underpinnings of each step, offers a detailed, step-by-step protocol, and outlines critical parameters for ensuring a high-yield, reproducible synthesis.
Introduction and Synthetic Rationale
This compound (CAS No: 7169-37-1) is a benzofuranone derivative featuring a methoxy group on the benzene ring.[1][2] Its structure serves as a crucial building block for more complex molecules in medicinal chemistry, including potential anticancer agents and anti-HIV derivatives.[3] The molecular formula is C₉H₈O₃, and it has a molecular weight of 164.16 g/mol .[1][2][4]
The selected synthetic pathway is prized for its efficiency and reliance on well-understood, reliable chemical transformations. It begins with the selective halogenation of a commercially available substituted phenol, creating an α-haloketone. This intermediate possesses the ideal arrangement of functional groups—a nucleophilic phenol and an electrophilic alkyl halide—poised for intramolecular cyclization. The subsequent ring closure proceeds via an S_N2 mechanism to furnish the target five-membered heterocyclic ring, a structure favored by both kinetic and entropic factors.[5][6]
Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Step 1: Acid-Catalyzed α-Bromination
The synthesis commences with the α-halogenation of a ketone, a classic reaction in organic chemistry.[7] This reaction proceeds through an enol intermediate, which is formed under acidic conditions.[8][9]
-
Enol Formation: The carbonyl oxygen of 2'-hydroxy-3'-methoxyacetophenone is protonated by the acid catalyst (acetic acid), enhancing the acidity of the α-protons. A subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol tautomer. This tautomerization is the rate-determining step of the reaction.[8]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), which is polarized by the reaction environment.[9] This forms a new carbon-bromine bond at the α-position and generates a protonated carbonyl intermediate.
-
Deprotonation: The intermediate is deprotonated (typically by the solvent or the bromide ion) to regenerate the carbonyl group, yielding the final α-bromo ketone product, 2-bromo-1-(2-hydroxy-3-methoxyphenyl)ethanone.
Step 2: Intramolecular Williamson Ether Synthesis
The cyclization of the α-bromo ketone intermediate is an elegant example of the intramolecular Williamson ether synthesis.[5][6][10][11]
-
Deprotonation of Phenol: A mild base, such as potassium carbonate, deprotonates the acidic phenolic hydroxyl group to form a highly nucleophilic phenoxide ion.[11]
-
Intramolecular S_N2 Attack: The newly formed phenoxide attacks the adjacent electrophilic carbon bearing the bromine atom. This backside attack displaces the bromide leaving group in a classic S_N2 fashion.[6]
-
Ring Formation: This intramolecular nucleophilic substitution results in the formation of the five-membered ether ring, yielding this compound. The proximity of the reacting groups makes this intramolecular process highly efficient.[10]
Overall Synthetic Workflow
The two-stage process provides a clear and efficient path from a simple phenolic ketone to the target benzofuranone.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Bromine is highly corrosive, toxic, and volatile. Handle with extreme care.
Part A: Synthesis of 2-bromo-1-(2-hydroxy-3-methoxyphenyl)ethanone
Materials and Equipment:
-
2'-Hydroxy-3'-methoxyacetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Saturated sodium thiosulfate solution
Procedure:
-
In the 500 mL three-neck flask, dissolve 2'-hydroxy-3'-methoxyacetophenone (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of ketone).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Prepare a solution of bromine (1.05 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred ketone solution over 30-45 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate upon addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Slowly pour the reaction mixture into a beaker containing 1 L of ice-cold water with vigorous stirring. A pale yellow solid will precipitate.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with cold water, followed by a small amount of cold saturated sodium thiosulfate solution to quench any unreacted bromine, and finally with more cold water.
-
Dry the product under vacuum to yield 2-bromo-1-(2-hydroxy-3-methoxyphenyl)ethanone as a solid, which can be used in the next step without further purification.
Part B: Synthesis of this compound
Materials and Equipment:
-
2-bromo-1-(2-hydroxy-3-methoxyphenyl)ethanone (from Part A)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
500 mL round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Place the crude 2-bromo-1-(2-hydroxy-3-methoxyphenyl)ethanone (1.0 eq) into the 500 mL round-bottom flask.
-
Add acetone (approx. 10 mL per gram of ketone) and a stir bar.
-
Add anhydrous potassium carbonate (2.0-2.5 eq) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to afford this compound as a crystalline solid.
Data Summary and Product Specifications
Table 1: Key Reaction Parameters
| Step | Key Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| A | 2'-Hydroxy-3'-methoxyacetophenone | Br₂ | Acetic Acid | 0–10 | 3–4 | 85–95 |
| B | 2-bromo-1-(2-hydroxy-3-methoxyphenyl)ethanone | K₂CO₃ | Acetone | ~56 (Reflux) | 4–6 | 90–98 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| Appearance | Crystalline Solid | |
| Melting Point | 82–86 °C | [1][2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |
Conclusion
The protocol detailed herein provides a reliable and high-yielding method for the synthesis of this compound. By understanding the underlying mechanisms of α-bromination and intramolecular Williamson ether synthesis, researchers can effectively troubleshoot and adapt this procedure. The final product is obtained in high purity after a straightforward purification, making this method suitable for both small-scale research and larger-scale production of this important synthetic intermediate.
References
- 7-methoxy-benzofuran-3-one - Chemical Synthesis Database. (2025).
- Jung, M. E., & Abrecht, S. (n.d.). Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs. The Journal of Organic Chemistry.
- This compound - LookChem. (n.d.).
- Williamson ether synthesis. (n.d.). Lumen Learning.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
- Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry.
- Al-Qalaf, F. A., et al. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- α-Halo ketone. (n.d.). Wikipedia.
- Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
- Mechanism of alpha-halogenation of ketones. (2019). YouTube.
- Cele, Z. E., et al. (2019). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. BMC Chemistry.
- This compound. (n.d.). Amerigo Scientific.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. lookchem.com [lookchem.com]
- 3. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Practical Guide to the Synthesis of 7-Methoxybenzofuran-3(2H)-one
Abstract
7-Methoxybenzofuran-3(2H)-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of complex molecules, including morphine analogs and other pharmacologically active compounds.[1][2] This document provides a comprehensive guide for its synthesis, intended for researchers in organic chemistry and drug development. We delve into the underlying reaction mechanism, provide detailed, field-tested laboratory protocols, and offer expert insights to navigate potential challenges. The described two-step synthesis proceeds via an α-bromination of a substituted acetophenone followed by a base-mediated intramolecular cyclization, offering a reliable and scalable route to the target compound.
Introduction and Synthetic Strategy
Benzofuranones are privileged structures in medicinal chemistry due to their wide range of biological activities. The specific isomer, this compound (CAS No. 7169-37-1), serves as a critical building block for constructing more elaborate molecular architectures.[1][2] Its synthesis is therefore of significant interest to the scientific community.
The synthetic approach detailed herein is a robust two-step process that begins with the commercially available 1-(2-hydroxy-3-methoxyphenyl)ethanone. The strategy relies on two fundamental and high-yielding transformations in organic chemistry:
-
α-Bromination: Selective bromination of the ketone at the α-position to form the key intermediate, 2-bromo-1-(2-hydroxy-3-methoxyphenyl)ethanone.
-
Intramolecular Cyclization: A base-catalyzed intramolecular SN2 reaction (an intramolecular Williamson ether synthesis) that results in the formation of the five-membered furanone ring.
This method is advantageous due to the accessibility of starting materials, the reliability of the reactions, and the relative simplicity of the procedures.
Reaction Mechanism
Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The synthesis proceeds through two distinct mechanistic stages.
Stage 1: Acid-Catalyzed α-Bromination of the Ketone The reaction begins with the protonation of the carbonyl oxygen of 1-(2-hydroxy-3-methoxyphenyl)ethanone by a catalytic amount of acid. This increases the electrophilicity of the carbonyl carbon and promotes the formation of the enol tautomer. The electron-rich enol then acts as a nucleophile, attacking molecular bromine in a classic electrophilic addition. A subsequent deprotonation by a base (e.g., water or the conjugate base of the acid catalyst) regenerates the catalyst and yields the α-brominated ketone. The presence of the hydroxyl group on the aromatic ring does not significantly interfere, as the reaction is selective for the activated α-carbon of the ketone.
Stage 2: Base-Mediated Intramolecular SN2 Cyclization In the presence of a mild base (e.g., sodium acetate), the phenolic hydroxyl group is deprotonated to form a nucleophilic phenoxide ion. This phenoxide then attacks the adjacent carbon atom bearing the bromine atom in an intramolecular SN2 fashion. This nucleophilic attack displaces the bromide ion and closes the ring, forming the desired this compound. The use of a mild base is critical to prevent competing side reactions, such as elimination or intermolecular condensation.
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Safety Precaution: These procedures involve hazardous materials including bromine and strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 2-Bromo-1-(2-hydroxy-3-methoxyphenyl)ethanone
This protocol is adapted from standard procedures for the α-bromination of acetophenones.[3]
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 1-(2-hydroxy-3-methoxyphenyl)ethanone | 703-98-0 | 166.17 | 10.0 g | 60.2 mmol |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | 100 mL | - |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 3.1 mL (9.6 g) | 60.2 mmol |
| Sulfuric Acid (conc. H₂SO₄) | 7664-93-9 | 98.08 | 0.5 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |
Procedure:
-
Dissolve 10.0 g (60.2 mmol) of 1-(2-hydroxy-3-methoxyphenyl)ethanone in 100 mL of chloroform in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Carefully add 0.5 mL of concentrated sulfuric acid to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of 3.1 mL (9.6 g, 60.2 mmol) of bromine in 20 mL of chloroform dropwise over 30 minutes. The red-brown color of bromine should disappear as it is consumed.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by carefully adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine, followed by 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically obtained as a solid and can be purified by recrystallization from an ethanol/water mixture to yield the pure α-bromo ketone.
Protocol 2: Synthesis of this compound
This protocol employs a mild base to facilitate the intramolecular cyclization, a method known to produce good yields for similar benzofuranone syntheses.[2]
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 2-Bromo-1-(2-hydroxy-3-methoxyphenyl)ethanone | - | 245.06 | 10.0 g | 40.8 mmol |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 150 mL | - |
| Sodium Acetate (CH₃COONa) | 127-09-3 | 82.03 | 6.7 g | 81.6 mmol |
| Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | - |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 100 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 10.0 g (40.8 mmol) of the crude or purified 2-bromo-1-(2-hydroxy-3-methoxyphenyl)ethanone in 150 mL of ethanol.
-
Add a solution of 6.7 g (81.6 mmol) of sodium acetate in 50 mL of water to the flask.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours, with stirring. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from isopropanol to afford this compound as a solid.
Data Summary and Characterization
The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.
| Parameter | Stage 1: Bromination | Stage 2: Cyclization | Overall |
| Reaction Time | 4-6 hours | 2-3 hours | ~8 hours |
| Temperature | Room Temperature | ~85 °C (Reflux) | - |
| Typical Yield | 85-95% | 80-90% | 68-85% |
| Product Purity | >95% (after recrystallization) | >98% (after chromatography) | - |
| Final M.P. | - | 82-86 °C[4][5] | - |
Characterization:
-
Molecular Formula: C₉H₈O₃[4]
-
Molecular Weight: 164.16 g/mol [4]
-
Appearance: Off-white to pale yellow solid.
-
NMR Spectroscopy: The structure should be confirmed by ¹H and ¹³C NMR spectroscopy. Key expected ¹H NMR signals include a singlet for the methylene protons (O-CH₂-C=O) and distinct aromatic proton signals, along with a singlet for the methoxy group.
Experimental Workflow Visualization
The overall process from starting material to purified product can be visualized as follows:
Figure 2: High-level experimental workflow for the synthesis of this compound.
Troubleshooting and Field-Proven Insights
-
Incomplete Bromination: If TLC analysis shows significant starting material remaining after 6 hours in Protocol 1, a small additional amount of bromine can be added. Ensure the reaction is protected from light, as light can promote radical side reactions.
-
Over-Bromination: The formation of di-brominated species can occur if an excess of bromine is used. It is crucial to add the bromine solution slowly and monitor the reaction closely.
-
Low Yield in Cyclization: A common issue is incomplete deprotonation of the phenol. Ensure the base is fully dissolved and the reaction is heated to a consistent reflux. Using a slightly stronger base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF can sometimes improve yields, but may also increase the risk of side products.
-
Purification Challenges: The final product can sometimes be difficult to separate from non-polar impurities. A gradient elution during column chromatography (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%) is highly effective for achieving high purity.
References
- Chemical Synthesis Database. (2025, May 20). 7-methoxy-benzofuran-3-one.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Jung, M. E., & Abrecht, S. (1988). Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs. The Journal of Organic Chemistry, 53(2), 423-425.
- Chen, Y., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(9), 1226.
- Chemical Synthesis Database. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Nowak, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543.
- LookChem. (n.d.). This compound.
- Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube.
- Wang, X., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
- Unacademy. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube.
- Zhang, L., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245.
Sources
Mastering the Purification of 7-Methoxybenzofuran-3(2H)-one: A Guide for Drug Discovery Professionals
Introduction
7-Methoxybenzofuran-3(2H)-one is a key heterocyclic scaffold prevalent in numerous biologically active molecules and serves as a critical intermediate in the synthesis of novel therapeutic agents. The purity of this building block is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and pharmacological profile of downstream compounds. This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound, ensuring the high level of purity required for successful drug development endeavors.
This document moves beyond simple procedural lists, delving into the rationale behind methodological choices to empower researchers with the expertise to adapt and troubleshoot these purification techniques effectively.
Physicochemical Properties: The Foundation of Purification Strategy
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. These properties dictate the compound's behavior in various separation techniques.
| Property | Value | Source |
| CAS Number | 7169-37-1 | [Amerigo Scientific] |
| Molecular Formula | C₉H₈O₃ | [Amerigo Scientific] |
| Molecular Weight | 164.16 g/mol | [Amerigo Scientific] |
| Melting Point | 82-86 °C | [LookChem, Chemical Synthesis Database] |
| Appearance | Expected to be a solid at room temperature | Inferred from melting point |
| Polarity | Moderately polar aromatic ketone | Inferred from structure |
The compound's moderate polarity, arising from the ketone and methoxy functional groups, suggests its amenability to normal-phase chromatography. The defined melting point indicates that recrystallization is a viable and potent purification method.
Purification Strategy Overview
The choice of purification technique is contingent on the scale of the synthesis and the nature of the impurities. This guide will detail three primary methods, each with its distinct advantages:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid crude product, particularly on a larger scale.
-
Flash Column Chromatography: The workhorse for routine laboratory-scale purification, offering excellent separation of components with differing polarities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Reserved for achieving the highest level of purity or for separating challenging, closely-eluting impurities.
Caption: Purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The goal is to identify a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at both temperatures.
Rationale for Solvent Selection
For a moderately polar compound like this compound, a solvent system of intermediate polarity is often a good starting point. Alcohols, or mixtures of a polar and a non-polar solvent, are typically effective. Based on literature for similar benzofuranone derivatives, methanol or a mixture of acetone and methanol are promising candidates[1].
Step-by-Step Protocol
-
Solvent Screening (Small Scale):
-
Place approximately 20-30 mg of the crude this compound into separate test tubes.
-
Add a few drops of a test solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures like hexane/ethyl acetate) to each tube.
-
Observe the solubility at room temperature. A suitable solvent will show poor solubility.
-
Gently heat the tubes that show poor solubility. The ideal solvent will fully dissolve the compound upon heating.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a promising solvent system.
-
-
Bulk Recrystallization:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., methanol) dropwise while heating the mixture with gentle swirling (a hot plate with a water bath is recommended for even heating). Add just enough solvent to fully dissolve the solid at the boiling point.
-
Once a clear solution is obtained, remove the flask from the heat source. If the solution is colored, a small amount of activated charcoal can be added, the solution briefly boiled, and then hot-filtered to remove the charcoal and colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once crystal formation appears to have ceased at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Dry the purified crystals under vacuum.
-
-
Purity Assessment:
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying compounds on a milligram to multi-gram scale[4]. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase[5][6].
Rationale for Stationary and Mobile Phase Selection
Given the moderate polarity of this compound, normal-phase chromatography on silica gel is the method of choice. The eluent system should be of low to moderate polarity to ensure the compound moves down the column at an appropriate rate. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly employed for the separation of benzofuranone derivatives[7].
Step-by-Step Protocol
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity).
-
The optimal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound, with good separation from any impurities.
-
-
Column Packing:
-
Select a glass column of appropriate size (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until it is just level with the sand.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect the eluent in fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal and Purity Assessment:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the product under high vacuum.
-
Confirm the purity using NMR spectroscopy and/or HPLC.
-
Caption: Workflow for flash column chromatography purification.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique used for the final polishing of a compound to achieve very high purity or for the separation of isomers that are difficult to resolve by other methods[8].
Method Development and Rationale
Method development for preparative HPLC typically begins at the analytical scale to optimize separation conditions before scaling up[9][10]. For a moderately polar compound like this compound, both normal-phase and reversed-phase chromatography are options.
-
Normal-Phase (NP-HPLC): Utilizes a polar stationary phase (e.g., silica or diol) and a non-polar mobile phase (e.g., hexane/isopropanol). This is often a good starting point given the compound's structure.
-
Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is a very common and robust technique.
Step-by-Step Protocol (Reversed-Phase Example)
-
Analytical Method Development:
-
Using an analytical HPLC system with a C18 column, inject a small amount of the sample.
-
Develop a gradient method, for example, starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and ramping up to a high percentage of acetonitrile or methanol.
-
Optimize the gradient to achieve baseline separation of the target peak from all impurities.
-
Once optimized, an isocratic method can be developed from the gradient results for simpler preparative runs.
-
-
Scale-Up to Preparative HPLC:
-
Choose a preparative C18 column with the same stationary phase as the analytical column but with a larger diameter and length.
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
Dissolve the sample in a solvent that is compatible with the mobile phase, ensuring it is fully dissolved to prevent precipitation on the column.
-
-
Purification and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the preparative method and collect fractions corresponding to the peak of interest, often triggered by a UV detector.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the mobile phase solvents, which may involve lyophilization if water is present.
-
Caption: Preparative HPLC workflow for high-purity isolation.
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Poor recovery from recrystallization | Compound is too soluble in the chosen solvent, even when cold. | Try a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent was used for dissolution. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too impure. | Use a lower-boiling point solvent. Pre-purify the crude material by column chromatography. |
| Poor separation in column chromatography | Inappropriate solvent system. | Re-optimize the eluent system using TLC. Try a different solvent system (e.g., dichloromethane/methanol for more polar compounds). |
| Compound streaking on silica gel column | Compound is too polar or acidic/basic. | Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds). Consider using a different stationary phase like alumina. |
| Broad peaks in preparative HPLC | Column overloading. | Reduce the injection volume or sample concentration. Optimize the mobile phase. |
Conclusion
The successful synthesis of novel drug candidates relies heavily on the quality of the starting materials. For a versatile intermediate like this compound, robust and reproducible purification protocols are essential. By understanding the principles behind recrystallization, flash column chromatography, and preparative HPLC, and by following the detailed protocols outlined in this guide, researchers can confidently obtain this key building block with the high degree of purity required for advancing their drug discovery programs.
References
- LookChem.this compound.[Link]
- Chemical Synthesis Database.7-methoxy-benzofuran-3-one.[Link]
- Amerigo Scientific.this compound.[Link]
- Agilent.
- Kromasil.
- Google Patents.
- Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-92.
- YMC CO., LTD.
- ACS Publications.Regioselective Synthesis of Benzofuranones and Benzofurans.[Link]
- Columbia University.
- University of Colorado Boulder.
- ResearchGate.Practical aspects of preparative HPLC in pharmaceutical development and production.[Link]
- National Center for Biotechnology Information.Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.[Link]
Sources
- 1. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 7-Methoxybenzofuran-3(2H)-one
Abstract
7-Methoxybenzofuran-3(2H)-one, also known as 7-methoxycoumaranone, is a heterocyclic ketone that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] Its structural integrity and purity are paramount for successful downstream applications in drug discovery and development. This guide provides a detailed, multi-technique analytical workflow for the unambiguous characterization and purity assessment of this compound. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Physicochemical Properties
A foundational step in any analytical protocol is the confirmation of basic physicochemical properties against established references.
| Property | Value | Source(s) |
| CAS Number | 7169-37-1 | [1][2][3] |
| Molecular Formula | C₉H₈O₃ | [2][3] |
| Molecular Weight | 164.16 g/mol | [2][3] |
| Melting Point | 82-86 °C (lit.) | [1][3] |
| Appearance | Solid | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide a definitive map of the proton and carbon framework, confirming the connectivity of the aromatic ring, the methylene group, and the methoxy substituent. The chemical shifts are influenced by the electron-withdrawing ketone and the electron-donating ether group, providing a unique spectral fingerprint.
Predicted ¹H and ¹³C NMR Spectral Data
The following table outlines the predicted chemical shifts (δ) in a standard deuterated solvent like CDCl₃. These predictions are based on established principles and spectral data from closely related benzofuran structures.[4][5]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale & Key Insights |
| -OCH₃ | ~3.9 (s, 3H) | ~56.5 | A sharp singlet in ¹H NMR is characteristic of the three equivalent methoxy protons. The ¹³C shift around 56 ppm is typical for an aromatic methoxy carbon.[4][6] |
| -CH₂- | ~4.6 (s, 2H) | ~75.0 | This singlet corresponds to the two protons on the methylene carbon (C2). This carbon is deshielded due to its position between an oxygen atom and a carbonyl group, resulting in a downfield shift. |
| Ar-H (C4, C5, C6) | 6.8 - 7.5 (m, 3H) | 110 - 130 | The three aromatic protons will appear as a multiplet. Their exact shifts and coupling patterns depend on the combined electronic effects of the methoxy and carbonyl groups. |
| Ar-C (quaternary) | N/A | 115, 148, 165 | These represent the aromatic carbons with no attached protons (C3a, C7, C7a). The shifts are influenced by their position relative to the substituents and the fused ring system. |
| C=O (Ketone) | N/A | ~195.0 | The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of ketones. |
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the TMS peak at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Assign all peaks in both ¹H and ¹³C spectra, correlating them with the expected structure. For unambiguous assignment, 2D NMR experiments like HSQC and HMBC can be employed.[7]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Expertise & Experience: MS provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. This data corroborates the molecular formula and offers further structural confirmation. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular ion [M]⁺• is expected at an m/z of 164, corresponding to the molecular weight of C₉H₈O₃. The key fragmentation pathways are predicted based on the functional groups present and established fragmentation mechanisms of ketones and furanones.[8][9]
Caption: Predicted EI-MS fragmentation of this compound.
| m/z Value | Proposed Fragment | Rationale |
| 164 | [C₉H₈O₃]⁺• (Molecular Ion) | Represents the intact molecule after ionization. |
| 149 | [C₈H₅O₃]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methyl ethers. |
| 136 | [C₈H₈O₂]⁺• | Loss of a neutral carbon monoxide (CO) molecule from the ketone, a characteristic α-cleavage for cyclic ketones.[9] |
| 133 | [C₈H₅O₂]⁺ | Loss of a methoxy radical (•OCH₃). |
| 105 | [C₇H₅O]⁺ | Subsequent loss of a formaldehyde radical from the m/z 136 fragment, leading to a stable benzofuran-like cation. |
Protocol 2: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[10]
-
GC Method:
-
Column: Use a standard non-polar column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the key absorptions will be the C=O stretch of the ketone, the C-O stretches of the ether and ester-like system, and the C=C stretches of the aromatic ring.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Interpretation |
| 3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring.[11] |
| 3000-2850 | C-H Stretch | Aliphatic (-OCH₃, -CH₂-) | Confirms the presence of sp³ hybridized C-H bonds. |
| ~1720 | C=O Stretch | Ketone (in a 5-membered ring) | This is a strong, sharp, and highly characteristic absorption, confirming the ketone functional group. The frequency is slightly elevated due to ring strain.[12] |
| 1600-1450 | C=C Stretch | Aromatic Ring | A series of bands confirming the aromatic skeleton. |
| ~1260 & ~1080 | C-O Stretch | Aryl Ether & Furanone Ether | Strong absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C linkages. |
Protocol 3: FTIR Data Acquisition (KBr Pellet Method)
-
Sample Preparation: Grind ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber first.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups to confirm the structural features of the molecule.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Experience: HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates. A Reverse-Phase (RP-HPLC) method is ideal for a molecule of moderate polarity like this compound. The method separates the target compound from potential starting materials, by-products, or degradation products based on differential partitioning between a non-polar stationary phase and a polar mobile phase.
Protocol 4: RP-HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for this type of aromatic compound.[14] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid is a mass-spectrometry compatible modifier that ensures good peak shape by suppressing silanol interactions.[15] |
| Elution Mode | Isocratic: 60% A / 40% B | An isocratic method is simple and robust for purity analysis when impurities are not widely different in polarity. A gradient can be developed if needed. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic benzofuranone core is expected to have strong UV absorbance. A DAD allows for peak purity analysis across multiple wavelengths. |
| Injection Vol. | 10 µL |
-
Data Analysis:
-
Run the sample and analyze the resulting chromatogram.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
A pure sample should exhibit a single, sharp, symmetrical peak.
-
Integrated Analytical Workflow
The comprehensive characterization of this compound is not a linear process but an integrated system where each technique validates the others. The following workflow illustrates this synergistic approach.
Caption: Integrated workflow for the characterization of this compound.
References
- SIELC Technologies. (n.d.). Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column.
- Atioğlu, Z., et al. (2021). Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 923–928.
- SpectraBase. (n.d.). 3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)-.
- MilliporeSigma. (n.d.). 7-Methoxy-3(2H)-benzofuranone 98%.
- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy.
- Taha, M. O., et al. (2022). Investigating the Dual-Action Potential of (Z)-6-methoxy-2-(naphthalen-1- ylmethylene) Benzofuran-3(2H)-one (AU-23). Pharmaceutical Sciences.
- Patel, K., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Quality Assurance.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Casale, J. F. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1).
- NIST. (n.d.). 7-Methoxy-4-methylcoumarin. In NIST Chemistry WebBook.
- Amerigo Scientific. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Froimowitz, M., et al. (1993). C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids. Journal of Medicinal Chemistry.
- Miller, C. A., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature. Forensic Chemistry.
- da Silva, A. B., et al. (2009). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A.
- Tsolomiti, A., et al. (2007). Some compounds whose mass spectra contain the fragment ion [M-H]+ or... Journal of Mass Spectrometry.
- ResearchGate. (n.d.). 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl).
- Blank, I., et al. (1999). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2020). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations.
- Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica.
- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules.
- Hernández, F., et al. (2012). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE Repository.
- Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.
- UCLA Chemistry. (n.d.). IR Chart.
- ResearchGate. (2012). (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.
Sources
- 1. 7-METHOXY-3(2H)-BENZOFURANONE | 7169-37-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 7-メトキシ-3(2H)-ベンゾフラノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dea.gov [dea.gov]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imreblank.ch [imreblank.ch]
- 9. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. edu.rsc.org [edu.rsc.org]
- 14. Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. ijprajournal.com [ijprajournal.com]
Application Notes & Protocols: 7-Methoxybenzofuran-3(2H)-one as a Versatile Chemical Intermediate
Introduction: The Strategic Value of the Benzofuran Scaffold
The benzofuran ring system is a cornerstone in the architecture of numerous natural products and pharmacologically active compounds. Its prevalence stems from a unique combination of structural rigidity, electronic properties, and the capacity for diverse functionalization, which allows it to interact with a wide array of biological targets. Molecules incorporating this "privileged scaffold" have demonstrated significant therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory.
Within this important class of heterocycles, 7-Methoxybenzofuran-3(2H)-one (also known as 7-methoxy-3-coumaranone) emerges as a particularly valuable and versatile chemical intermediate. Its structure is primed for synthetic elaboration: the ketone at the 3-position activates the adjacent C2 methylene group for a variety of C-C bond-forming reactions, while the methoxy group at the 7-position influences the electronic character of the aromatic ring and serves as a handle for further modification. This guide provides researchers, chemists, and drug development professionals with a detailed exploration of its properties, core applications, and field-proven protocols for its use in synthesizing advanced molecular architectures.
Physicochemical Properties & Handling
Accurate characterization and proper handling are paramount for successful and reproducible synthetic outcomes. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 7169-37-1 | |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | Off-white to light yellow solid | (General knowledge) |
| Melting Point | 82-86 °C | |
| Boiling Point | 300.8 °C at 760 mmHg | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) |
Safe Handling & Storage Protocol: this compound is stable under recommended storage conditions. However, due to the reactive nature of the keto-enol system, long-term storage at room temperature or exposure to air and moisture should be avoided to prevent potential degradation or side reactions.
-
Receiving: Upon receipt, inspect the container for integrity.
-
Storage: Transfer the material to a desiccator or a glove box. For long-term storage, place the sealed container in a refrigerator (2-8°C) under a nitrogen or argon atmosphere.
-
Dispensing: Weigh the required amount in a dry, inert environment if possible. If not, work quickly to minimize exposure to atmospheric moisture. Reseal the container tightly under inert gas before returning to storage.
Core Synthetic Applications & Protocols
The synthetic utility of this compound is primarily derived from the reactivity of the ketone and the adjacent C2 methylene protons. This section details key transformations.
Protocol 1: Synthesis of 2-Benzylidene Derivatives (Aurones) via Aldol Condensation
This protocol describes the base-catalyzed condensation with aromatic aldehydes to form 2-benzylidene-7-methoxybenzofuran-3(2H)-ones, a class of compounds known as aurones, which are isomers of flavones and exhibit a range of biological activities, including as alkaline phosphatase inhibitors. The reaction proceeds via the formation of an enolate at the C2 position, which then acts as a nucleophile.
Causality Behind Experimental Choices:
-
Base: A strong base like potassium hydroxide is used to deprotonate the C2 position, forming the reactive enolate intermediate.
-
Solvent: Ethanol or methanol is a common choice as it readily dissolves the reactants and the base, facilitating a homogeneous reaction.
-
Temperature: The reaction is often run at room temperature to prevent side reactions, though gentle heating can be used to drive the reaction to completion if necessary.
Caption: Workflow for Aurone Synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 1.64 g, 10 mmol) and a substituted aromatic aldehyde (1.05 eq, e.g., 10.5 mmol) in 30 mL of ethanol.
-
Base Addition: In a separate beaker, dissolve potassium hydroxide (2.0 eq, e.g., 1.12 g, 20 mmol) in 1
Application Notes and Protocols: 7-Methoxybenzofuran-3(2H)-one in Medicinal Chemistry
Foreword: The Benzofuranone Scaffold - A Privileged Platform in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzofuran nucleus, and specifically its oxidized form, the benzofuranone core, represents one such versatile scaffold.[1][2] Its inherent structural rigidity, coupled with the potential for diverse functionalization, makes it an attractive starting point for the design of novel therapeutic agents. This guide focuses on a particularly valuable derivative, 7-Methoxybenzofuran-3(2H)-one , a key building block that has unlocked a wealth of possibilities in the pursuit of new treatments for a range of human diseases.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just protocols, but a deeper understanding of the rationale behind the application of this compound in medicinal chemistry, grounded in established scientific literature.
Physicochemical Properties and Synthetic Accessibility
This compound (CAS No: 7169-37-1) is a solid with a melting point of 82-86 °C.[3][4] Its molecular structure, featuring a methoxy group on the aromatic ring and a ketone in the furanone ring, provides multiple sites for chemical modification.
| Property | Value | Reference |
| Molecular Formula | C9H8O3 | [3][5] |
| Molecular Weight | 164.16 g/mol | [6] |
| Melting Point | 82-86 °C | [3][4] |
| Boiling Point | 300.8 °C at 760 mmHg | [3] |
| Density | 1.262 g/cm³ | [3] |
The accessibility of this compound as a starting material is a crucial factor in its widespread use. Several synthetic routes have been reported, making it a readily available scaffold for further elaboration.[3]
Applications in the Development of Novel Therapeutic Agents
The true value of this compound lies in its role as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The following sections will explore its application in key therapeutic areas.
Anticancer Agents: Targeting Tubulin Polymerization and Kinases
The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2] Derivatives of this compound have shown particular promise as inhibitors of tubulin polymerization and various kinases involved in cancer progression.
2.1.1. Rationale for Use:
The rigid benzofuranone core can be functionalized to mimic the binding motifs of known tubulin inhibitors, such as colchicine. The methoxy group at the 7-position can influence solubility and interactions with the target protein. By strategically adding substituents, it is possible to create potent and selective anticancer agents.[7]
2.1.2. Synthesis of Benzofuro[3,2-c]pyrazole Derivatives:
One notable application is the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives, which have demonstrated significant tumor cell growth inhibitory activity.[8][9]
Protocol 1: Synthesis of 1H-benzofuro[3,2-c]pyrazole Derivatives [8][9]
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxybenzofuran-3(2H)-one in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C and add lithium bis(trimethylsilyl)amide (LiHMDS) dropwise. Stir the mixture at -78 °C for 2 hours, then warm to -45 °C over 45 minutes.
-
Thioamide Formation: Add a solution of the desired substituted phenyl isothiocyanate in anhydrous THF. Allow the resulting mixture to stir at room temperature overnight.
-
Cyclization: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure. Dissolve the crude thioamide intermediate in a 1:1 mixture of dioxane and ethanol.
-
Pyrazole Formation: Add hydrazine monohydrate and reflux the mixture.
-
Purification: After cooling, the product can be purified by column chromatography on silica gel.
2.1.3. Biological Activity and Data:
Derivatives synthesized using the above protocol have shown potent activity against various cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Reference |
| 4a | K562 (Leukemia) | 0.26 | [8][9] |
| 4a | A549 (Lung) | 0.19 | [8][9] |
| 5b | K562 (Leukemia) | 0.021 | [9] |
| 5b | A549 (Lung) | 0.69 | [9] |
GI50 is the concentration required to inhibit cell growth by 50%.
2.1.4. Mechanism of Action: Tubulin Polymerization Inhibition
The most active compounds from this series, such as 5b , have been identified as novel tubulin polymerization inhibitors.[9] They disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of Tubulin Polymerization by a Benzofuran-Pyrazole Hybrid.
Antileishmanial Agents: A Novel Approach to Parasitic Infections
Leishmaniasis is a parasitic disease with limited treatment options. The this compound scaffold has been utilized to develop potent antileishmanial compounds.
2.2.1. Rationale for Use:
The benzofuranone core can be derivatized with nitroimidazole moieties, which are known to be bioactivated within the parasite to produce cytotoxic metabolites. The 7-methoxy group has been shown to enhance the antileishmanial activity of these derivatives.[10]
2.2.2. Key Derivatives and Biological Activity:
A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have been synthesized and evaluated.
| Compound | Target | IC50 (µM) | Selectivity Index (vs. PMM cells) | Reference |
| 5n | L. donovani amastigotes | 0.016 | 26 to 431 | [10][11] |
| 5e | L. major promastigotes | 7.44 | - | [10] |
IC50 is the concentration required to inhibit parasite growth by 50%.
2.2.3. Mechanism of Action: Bioactivation by Nitroreductases
These compounds are believed to be prodrugs that are activated by parasitic nitroreductases (NTRs). This bioactivation leads to the formation of cytotoxic nitroso and hydroxylamine metabolites that damage the parasite.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound | C9H8O3 | CID 2818112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 7-Methoxybenzofuran-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and have garnered significant attention from the medicinal chemistry community.[1] This is due to their wide range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The 7-methoxybenzofuran-3(2H)-one scaffold, in particular, represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the methoxy group and the keto function offers opportunities for diverse chemical modifications to modulate potency and selectivity.
These application notes provide a comprehensive and structured protocol for the in vitro characterization of novel this compound derivatives. The proposed workflow is designed to be a self-validating system, progressing from initial broad-spectrum cytotoxicity screening to more focused mechanistic assays. This will allow researchers to efficiently identify promising lead compounds and elucidate their cellular mechanisms of action. The protocols provided are based on well-established and validated in vitro methods.[3][4]
Experimental Rationale and Workflow
The in vitro testing of novel chemical entities should follow a logical and tiered approach to maximize data quality and resource efficiency. The proposed workflow for this compound derivatives begins with a fundamental assessment of cytotoxicity across a panel of relevant cell lines. This initial step is crucial for identifying the therapeutic window of the compounds and guiding the concentration ranges for subsequent, more specific bioassays. Based on the known biological activities of related benzofuran structures, this protocol will then detail assays for anticancer, anti-inflammatory, and antimicrobial activities.
Figure 1: A tiered experimental workflow for the in vitro characterization of novel compounds.
Phase 1: Preliminary Cytotoxicity Screening
The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a baseline understanding of the compound's potency and helps to distinguish between targeted bioactivity and non-specific toxicity. Tetrazolium salt-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their simplicity and reliability.[5]
Principle of MTT and XTT Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays quantify cell viability by measuring the metabolic activity of living cells.[5] The core principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.[5]
A key distinction lies in the nature of the formazan product. In the MTT assay, the yellow tetrazolium salt is reduced to a purple formazan crystal that is insoluble in water, necessitating a solubilization step with an organic solvent like DMSO.[5] The XTT assay, conversely, produces a water-soluble orange formazan product, which streamlines the protocol by eliminating the solubilization step.[5]
Protocol 1: MTT Assay for General Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6] Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[7] Gently shake the plate to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can also be used.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of MTT to insoluble purple formazan | Reduction of XTT to soluble orange formazan |
| Solubilization Step | Required (e.g., DMSO, isopropanol)[5] | Not required[5] |
| Endpoint | Absorbance at ~570 nm[6] | Absorbance at ~450-500 nm[5] |
| Advantages | Well-established, cost-effective | Faster, fewer steps, less prone to errors from incomplete solubilization |
| Disadvantages | Requires an extra solubilization step, potential for crystal retention | Can be susceptible to interference from compounds affecting cellular redox potential[5] |
Table 1: Comparison of MTT and XTT Cell Viability Assays.
Phase 2: Bioactivity Profiling
Following the initial cytotoxicity screening, a more targeted investigation into the potential therapeutic applications of the this compound derivatives can be undertaken. Based on the known activities of benzofurans, the following assays are recommended.
A. Anticancer Activity
Many benzofuran derivatives have demonstrated potent anticancer activity.[9] The following protocols will help to further characterize the anticancer potential of the synthesized compounds.
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a robust method to determine the long-term effectiveness of cytotoxic agents.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, and then stain them with crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
B. Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as nitric oxide (NO).[7]
The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[10]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[7]
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.[7]
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[7]
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
C. Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6][11]
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth).[6] Incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[6]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[6] Incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[6]
Phase 3: Mechanistic Studies
For compounds that exhibit promising activity in the bioactivity profiling phase, further investigation into their mechanism of action is warranted.
Figure 2: Key areas of investigation in mechanistic studies for active compounds.
Protocol 5: Apoptosis vs. Necrosis Determination using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 6: Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic in vitro evaluation of this compound derivatives. By following this tiered approach, researchers can efficiently identify and characterize novel bioactive compounds, paving the way for further preclinical and clinical development.
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs.
- In vitro assays and techniques utilized in anticancer drug discovery - PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- MTT assay - Wikipedia.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
- A comprehensive review on in-vitro methods for anti- microbial activity.
- In vitro protocol for the optimal induction of inflammation in human monocyte cell lines.
- 2.4. In Vitro Antimicrobial Activity Assay - Bio-protocol.
- In Vitro Assays to Study Inflammasome Activation in Primary Macrophages - PubMed.
- In Vitro Assays to Study Inflammasome Activation in Primary Macrophages.
- In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team.
- 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing).
- 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors - RSC Publishing.
- In Vitro Pharmacology - Drug Discovery & Development - QIMA Life Sciences.
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
- 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - ResearchGate.
- Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC - NIH.
- Novel In Vitro Models for Drug Discovery - Charles River Laboratories.
- The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PubMed Central.
- Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.
- Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors - UniCA IRIS.
- In vitro assay of benzofuran derivatives 3. - ResearchGate.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. ijpbs.com [ijpbs.com]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Elucidating the Biological Activity of 7-Methoxybenzofuran-3(2H)-one
Introduction: The Therapeutic Potential of Benzofuranones
The benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] 7-Methoxybenzofuran-3(2H)-one is a member of this versatile class of compounds, and its structural features suggest potential for interaction with various biological targets.[4] Related benzofuranone compounds have been shown to inhibit tubulin polymerization and the mammalian target of rapamycin (mTOR), both critical pathways in cancer progression.[1][5][6] This application note provides a comprehensive guide for researchers to systematically investigate the biological activities of this compound, employing a tiered approach from broad-based screening to specific mechanism-of-action studies.
This document will guide researchers through a logical workflow, beginning with primary assays to assess general antioxidant and cytotoxic effects. Subsequently, it details secondary, more mechanistic assays to probe the compound's influence on key signaling pathways implicated in inflammation and cancer, such as NF-κB and kinase signaling cascades.
Part 1: Primary Screening Assays
The initial phase of characterization involves broad screening assays to identify the general biological effects of this compound. These assays are designed to be robust, high-throughput, and provide a foundational understanding of the compound's activity profile.
Assessment of Antioxidant Activity
Oxidative stress is implicated in a multitude of pathological conditions.[7] Therefore, determining the antioxidant potential of a novel compound is a crucial first step. A combination of chemical and cell-based assays is recommended for a comprehensive evaluation.[7]
This spectrophotometric assay quickly assesses the free radical scavenging capacity of the compound.[8]
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, leading to a color change that can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the compound and ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
| Compound | IC50 (µM) [DPPH Assay] |
| This compound | Experimental Value |
| Ascorbic Acid (Positive Control) | Experimental Value |
Cell Viability and Cytotoxicity Screening
To evaluate the potential anticancer activity of this compound, a primary screen for cytotoxicity against a panel of cancer cell lines is essential.
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., K562 - leukemia, A549 - lung, MCF-7 - breast)[1]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the GI50 (concentration for 50% growth inhibition).
| Cell Line | GI50 (µM) of this compound |
| K562 | Experimental Value |
| A549 | Experimental Value |
| MCF-7 | Experimental Value |
Part 2: Secondary Assays for Mechanism of Action
Based on the primary screening results, secondary assays are employed to delve into the specific molecular mechanisms underlying the observed biological activity. Given the known activities of related benzofuranones, investigating anti-inflammatory and kinase inhibitory pathways is a logical progression.
Investigating Anti-Inflammatory Effects
Inflammation is a key process in many diseases, and its modulation is a significant therapeutic strategy.[9] The NF-κB signaling pathway is a central regulator of inflammation.[9][10]
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element.[11][12][13] Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.[11][12][13] This allows for the assessment of compounds that inhibit NF-κB activation.[14]
Materials:
-
HEK293-NF-κB-luciferase reporter cell line
-
This compound
-
TNF-α (stimulant)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Determine the IC50 value for the inhibition of NF-κB activation.
Caption: Workflow for the NF-κB reporter gene assay.
Principle: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of caspase-1 and the maturation of pro-inflammatory cytokines like IL-1β.[15][16] This assay measures the release of these markers to assess the inhibitory effect of the compound on inflammasome activation.[15][16]
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
This compound
-
LPS (priming agent)
-
Nigericin (NLRP3 activator)
-
ELISA kits for IL-1β and Caspase-1
-
LDH cytotoxicity assay kit
Procedure:
-
Prime BMDMs with LPS (e.g., 1 µg/mL) for 4 hours.
-
Treat the cells with this compound for 1 hour.
-
Stimulate with Nigericin (e.g., 10 µM) for 1 hour.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β and active caspase-1 in the supernatants using ELISA.
-
Assess cell death by measuring LDH release.
Probing for Kinase Inhibition
Given that some benzofuranone derivatives target protein kinases, it is pertinent to investigate the inhibitory potential of this compound against a panel of relevant kinases.[6]
Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[17] The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.[17]
Materials:
-
Recombinant kinases (e.g., mTOR, PI3Kα)
-
This compound
-
Substrate for the specific kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence.
-
Determine the IC50 for kinase inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion
This application note provides a structured and comprehensive framework for the initial biological characterization of this compound. By following this tiered approach, researchers can efficiently move from broad-based screening to more focused mechanistic studies. The detailed protocols offer practical guidance for executing these assays, while the inclusion of data presentation templates and pathway diagrams facilitates clear interpretation and communication of the results. This systematic evaluation will be instrumental in uncovering the therapeutic potential of this promising benzofuranone derivative.
References
- BenchChem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
- QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis.
- GeneBio Systems. (n.d.). Reporter Assays.
- BMG LABTECH. (2024). Gene reporter assays.
- AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders.
- Thermo Fisher Scientific. (n.d.). Reporter Gene Assays.
- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
- BenchChem. (n.d.). Application Notes and Protocols for Antioxidant Studies of Novel Compounds.
- Danaher Life Sciences. (n.d.). Reporter Genes: Types and Assay Application.
- Kelley, N., & He, Y. (2023). Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly. Methods in Molecular Biology, 2641, 17-26.
- JoVE. (2018). Detection of Inflammasome Activation and Pyroptotic Cell Death in Murine Bone Marrow-derived Macrophages.
- PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format.
- Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 169, 233-239.
- JoVE. (2018). Detection of Inflammasome Activation via Fluorescence Microscopy.
- Eurofins. (2021). Targeting pro-inflammatory cytokines for COVID-19 therapy: Qualified cell-based assays for accelerated drug discovery.
- ResearchGate. (n.d.). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
- ResearchGate. (2017). How to measure NLRP3 inflammasome activation?.
- New York University Abu Dhabi. (n.d.). NF-kappa B: Methods and Protocols.
- protocols.io. (2023). In vitro kinase assay.
- Springer Nature. (n.d.). Activation of Nuclear Factor-κB.
- PMC. (n.d.). A comprehensive guide for studying inflammasome activation and cell death.
- PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
- ResearchGate. (2022). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2.
- PMC. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.
- MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.
- NIH. (n.d.). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2.
- Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
- ResearchGate. (n.d.). NF-kappa B: Methods and Protocols.
- NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
- ResearchGate. (n.d.). A novel antioxidant activity index (AAU) for natural products using the DPPH assay.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- LookChem. (n.d.). This compound.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- PMC. (n.d.). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization.
- PubMed. (2010). Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).
- PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- ResearchGate. (n.d.). Summarized molecular targets for benzofurans as anticancer compounds.
- PMC. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- Amerigo Scientific. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
- ResearchGate. (n.d.). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- PMC. (n.d.). A comprehensive map of molecular drug targets.
Sources
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound|lookchem [lookchem.com]
- 5. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. athmicbiotech.com [athmicbiotech.com]
- 10. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 11. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
The Benzofuran-3(2H)-one Scaffold: A Versatile Platform for Enzyme Inhibitor Discovery
Application Note & Protocol Guide
Abstract
The benzofuran scaffold is recognized in medicinal chemistry as a "privileged structure" due to the broad and potent biological activities exhibited by its derivatives.[1][2] This guide focuses on the benzofuran-3(2H)-one core, a key subset of this family, and its role in the development of novel enzyme inhibitors. We will explore how derivatives of this scaffold have been successfully utilized to target various enzymes implicated in disease. Particular focus will be given to 7-Methoxybenzofuran-3(2H)-one, a commercially available and versatile synthetic precursor, as a strategic starting point for inhibitor synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the scaffold's potential, detailed protocols for inhibitor screening, and methodologies for kinetic analysis to empower the discovery of next-generation therapeutics.
Introduction: The Benzofuran-3(2H)-one Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzofuran ring system is particularly prominent.[1] Its derivatives are known to possess a wide array of pharmacological properties, including antitumor, anti-inflammatory, antibacterial, and antioxidant activities.[2] The benzofuran-3(2H)-one substructure, also known as a coumaranone, offers a reactive and synthetically flexible platform. The ketone functionality at the 3-position serves as a crucial handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide uses this compound as a foundational example. Its defined structure and commercial availability make it an ideal starting material for synthetic campaigns aimed at producing libraries of diverse derivatives for enzyme inhibition screening.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for experimental design. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 7169-37-1 | [3][4] |
| Molecular Formula | C₉H₈O₃ | [3][4] |
| Molecular Weight | 164.16 g/mol | [3][4] |
| Melting Point | 82-86 °C | [3][4] |
| Boiling Point | 300.8 °C at 760 mmHg | [3] |
| Appearance | Solid | N/A |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
The Benzofuran-3(2H)-one Scaffold as a Source of Enzyme Inhibitors
While this compound itself is primarily a synthetic intermediate, its structural core is present in numerous potent enzyme inhibitors.[3] The strategic modification of this scaffold has yielded compounds with high affinity and selectivity for various enzyme targets.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, making it a major target for treating hyperpigmentation disorders.[5] Derivatives of the 7-methoxybenzofuran scaffold have demonstrated potent inhibitory activity against both fungal and human tyrosinases. Specifically, a series of 7-methoxybenzofuran-triazole tethered N-phenylacetamides showed excellent inhibition, with the most promising compounds exhibiting IC₅₀ values in the sub-micromolar range, significantly more potent than the standard inhibitor, kojic acid.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 16h (N-(2-methoxyphenyl)acetamide derivative) | Fungal Tyrosinase | 0.39 ± 1.45 | [6] |
| 16f (N-(3-nitrophenyl)acetamide derivative) | Fungal Tyrosinase | 0.76 ± 1.71 | [6] |
| Kojic Acid (Standard) | Fungal Tyrosinase | 30.34 ± 1.00 | [6] |
Alkaline Phosphatase (AP) Inhibition
Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their dysregulation is linked to several diseases. Aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, represent a class of inhibitors derived from the core scaffold. Studies have shown that various substituted aurones exhibit excellent inhibitory activity against AP, with several compounds surpassing the potency of the standard inhibitor KH₂PO₄.
Other Enzyme Targets
The versatility of the benzofuran scaffold extends to other important enzyme classes:
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): As a key enzyme in the inflammatory pathway, mPGES-1 is a significant target for anti-inflammatory drug design. 2,3-Dihydrobenzofuran derivatives have been identified as promising lead compounds for developing new mPGES-1 inhibitors.
-
Kinases: The benzofuran core has been incorporated into hybrid molecules, such as benzofuran–pyrazole hybrids, to create multi-kinase inhibitors with potential antiproliferative activity.
Experimental Protocols
The following protocols provide a framework for screening newly synthesized benzofuran-3(2H)-one derivatives and characterizing their inhibitory mechanism.
Protocol 4.1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is adapted for a 96-well plate format and measures the diphenolase activity of tyrosinase using L-DOPA as a substrate.[5][7] The enzyme catalyzes the oxidation of colorless L-DOPA to the colored product dopachrome, which can be quantified spectrophotometrically at 475 nm.
Rationale: This assay is a robust and widely accepted primary screening method. Mushroom tyrosinase is cost-effective and shares significant homology with human tyrosinase, making it a reliable model. L-DOPA is used as the substrate because its oxidation is a direct measure of the enzyme's diphenolase activity, a critical step in melanogenesis.[5]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1) (e.g., Sigma-Aldrich T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Test Inhibitors (dissolved in DMSO)
-
Kojic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing stock solutions of sodium phosphate monobasic and dibasic to the correct pH.[5]
-
Mushroom Tyrosinase Solution (500 units/mL): Dissolve tyrosinase powder in cold phosphate buffer. Prepare fresh and keep on ice.[8]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh, as it is susceptible to auto-oxidation.[5]
-
Test Compound/Control Solutions: Prepare a series of dilutions of your synthesized benzofuran derivatives and kojic acid in DMSO. Further dilute in phosphate buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 140 µL Phosphate Buffer + 20 µL Test Inhibitor Solution + 20 µL Tyrosinase Solution.
-
Negative Control (No Inhibitor): 160 µL Phosphate Buffer + 20 µL Tyrosinase Solution.
-
Blank Well (No Enzyme): 180 µL Phosphate Buffer.
-
Positive Control: 140 µL Phosphate Buffer + 20 µL Kojic Acid Solution + 20 µL Tyrosinase Solution.
-
-
Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells. The final volume in each well will be 200 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take kinetic readings every minute for 15-20 minutes.[5][7]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % Inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Workflow for Tyrosinase Inhibition Assay
Caption: General workflow for determining the IC₅₀ of test compounds against tyrosinase.
Protocol 4.2: Enzyme Kinetic Analysis to Determine Inhibition Mechanism
Once an active inhibitor is identified, determining its mechanism of action (e.g., competitive, non-competitive) is a critical next step.[10] This is achieved by measuring the enzyme's reaction rate at various substrate concentrations in the presence of a fixed concentration of the inhibitor.
Rationale: Understanding the inhibition mechanism provides deep insight into how the inhibitor interacts with the enzyme.[11] A competitive inhibitor binds to the active site, an uncompetitive inhibitor binds to the enzyme-substrate complex, and a non-competitive inhibitor binds to an allosteric site.[10] This information is invaluable for guiding further chemical modifications to improve potency and selectivity. The Lineweaver-Burk plot is a classic method for visualizing these different mechanisms.[11][12]
Procedure:
-
Experimental Setup:
-
Prepare a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1, 2, 5, 10 mM).
-
Choose two or three fixed concentrations of your inhibitor based on its IC₅₀ value (e.g., 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Set up a matrix of experiments. For each inhibitor concentration (including zero), run the tyrosinase assay as described in Protocol 4.1 across all substrate concentrations.
-
-
Data Collection:
-
For each combination of substrate and inhibitor concentration, determine the initial reaction velocity (V₀).
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Transform your data by calculating the reciprocals of the substrate concentration (1/[S]) and the initial velocity (1/V₀).
-
Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
Analyze the resulting plot to determine the mechanism of inhibition:
-
Decision Logic for Determining Inhibition Type via Lineweaver-Burk Plot
Caption: Interpreting Lineweaver-Burk plots to identify the mechanism of enzyme inhibition.
Conclusion
The benzofuran-3(2H)-one scaffold is a proven and highly adaptable platform for the discovery of novel enzyme inhibitors. By using readily available precursors like this compound, researchers can efficiently synthesize and screen libraries of compounds against enzymes of therapeutic interest. The protocols outlined in this guide provide a robust framework for identifying lead compounds and elucidating their mechanism of action, thereby accelerating the journey from initial concept to potential clinical candidate.
References
- Zafar, H., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 15(41), 34439-34460. [Link]
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
- Miao, M., et al. (2019).
- Miao, M., et al. (2019).
- Ashraf, J., et al. (2023). 2-Benzylidenebenzofuran-3(2H)
- LookChem. (n.d.). This compound. LookChem. [Link]
- TeachMePhysiology. (2024). Enzyme Kinetics. TeachMePhysiology. [Link]
- Maghsoudi, S., et al. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences. [Link]
- Jo, Y. H., et al. (2019). Optimization of L-DOPA and tyrosinase amount for tyrosinase-based TLC autography and its application for the screening of tyrosinase inhibitors from natural products.
- Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]
- L-leucine, 4-guanidinobutylamide, et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
- Fiveable. (n.d.). Michaelis-Menten kinetics and inhibition. Fiveable. [Link]
- Chemical Synthesis Database. (n.d.). 7-methoxy-benzofuran-3-one.
- Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition. Methods in Molecular Biology. [Link]
- Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
- Biology LibreTexts. (2025). Enzyme Inhibition. Biology LibreTexts. [Link]
- Jung, M. E., & Abrecht, S. (1991). Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs. The Journal of Organic Chemistry. [Link]
Sources
- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brieflands.com [brieflands.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. bio.libretexts.org [bio.libretexts.org]
Application Notes & Protocols: Studying Reactions of 7-Methoxybenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The 7-Methoxybenzofuran-3(2H)-one Scaffold
This compound, also known as 7-methoxy-coumaranone, is a versatile heterocyclic ketone that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure features a benzofuran core with a methoxy group on the aromatic ring and a ketone at the 3-position. This arrangement confers a unique reactivity profile, making it an attractive starting material for synthesizing more complex molecules with potential biological activities, including anti-inflammatory and antiviral properties.[3][4]
The key to successfully utilizing this scaffold lies in understanding its principal reactive sites:
-
The α-Carbon (C2 Position): The protons on the methylene group adjacent to the carbonyl (C=O) are acidic. This allows for deprotonation by a suitable base to form a nucleophilic enolate, which is central to many carbon-carbon bond-forming reactions.
-
The Carbonyl Group (C3 Position): The ketone itself can act as an electrophile, susceptible to attack by nucleophiles or reduction to the corresponding alcohol.
-
The Aromatic Ring: While less reactive than the aforementioned sites, the benzene ring can undergo electrophilic aromatic substitution, guided by the activating, ortho-para directing methoxy group and the deactivating effect of the fused ring system.
This guide provides a detailed framework for designing and executing experiments involving this compound, focusing on the causality behind protocol choices to ensure reproducible and meaningful results.
General Experimental Workflow
A systematic approach is crucial for any reaction involving this scaffold. The following workflow represents a self-validating system, from initial setup to final product confirmation.
Caption: General experimental workflow for synthesis.
Core Reaction Protocol: Base-Mediated Aldol-Type Condensation
This protocol details the reaction of this compound with an aldehyde, a fundamental C-C bond-forming reaction. The principle lies in forming an enolate from the benzofuranone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
Scientific Principle & Mechanistic Insight
The reaction is initiated by deprotonation at the C2 position. The choice of base is critical: a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is required to irreversibly form the enolate and prevent self-condensation. The electron-donating methoxy group on the aromatic ring slightly increases the electron density of the system but the primary site of reactivity remains the α-carbon due to the powerful electron-withdrawing effect of the adjacent carbonyl group.
Caption: Simplified mechanism for Aldol-type condensation.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 164.16 | 1.0 | 5.0 | 821 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 25 mL |
| Lithium Diisopropylamide (LDA), 2.0 M | - | 1.1 | 5.5 | 2.75 mL |
| 4-Chlorobenzaldehyde | 140.57 | 1.05 | 5.25 | 738 mg |
| Saturated aq. NH₄Cl solution | - | - | - | 20 mL |
| Ethyl Acetate | - | - | - | ~100 mL |
| Brine | - | - | - | 25 mL |
| Anhydrous MgSO₄ | - | - | - | As needed |
Step-by-Step Protocol
-
Preparation: Add this compound (821 mg, 5.0 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry argon or nitrogen for 10 minutes. This inert atmosphere is crucial to prevent quenching of the strong base (LDA) by atmospheric moisture.[5]
-
Dissolution: Add anhydrous THF (25 mL) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Low temperature is essential to control the reactivity of the strong base, minimize side reactions, and ensure selective deprotonation.
-
Enolate Formation: Slowly add LDA solution (2.75 mL, 5.5 mmol, 1.1 eq) dropwise via syringe over 10 minutes. A slight excess of base ensures complete conversion to the enolate. Stir the resulting solution at -78 °C for 30 minutes.
-
Electrophile Addition: In a separate flask, dissolve 4-chlorobenzaldehyde (738 mg, 5.25 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the cold enolate solution over 10 minutes.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 3:1 Hexanes:Ethyl Acetate. The product should have a different Rf value than the starting materials.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath and slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess base and protonate the intermediate alkoxide.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[6]
Characterization
The identity and purity of the final product, (Z)-2-(4-chlorobenzylidene)-7-methoxybenzofuran-3(2H)-one, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.[6]
Safety and Handling
Proper safety precautions are mandatory when working with these chemicals.
-
This compound: Handle under inert gas as it can be air and light sensitive. Store refrigerated (2-8°C).[1][7]
-
Reagents:
-
LDA: Extremely pyrophoric and corrosive. Must be handled under a strict inert atmosphere.
-
THF: Highly flammable. Work in a well-ventilated fume hood away from ignition sources.[7]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Waste Disposal: Dispose of chemical waste according to institutional and local regulations.[8]
References
- Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710.
- Chen, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3687.
- LookChem. (n.d.). This compound.
- Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed.
- ResearchGate. (n.d.). Synthesis of benzofuran derivatives. [Scientific Diagram].
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936.
- Chemical Synthesis Database. (n.d.). 7-methoxy-benzofuran-3-one.
- Coskun, D., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80.
- Supporting Information for: Highly Enantioselective Michael Addition Reactions of 2-Substituted Benzofuran-3(2H)-ones to Nitroolefins. (n.d.).
- Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][5]BENZOPYRAN-7-ONE. International Journal of Pharmaceutical Science and Technology, 2(4), 776-780.
- CNR-IRIS. (2021). Bioorganic & Medicinal Chemistry Letters.
- Polish Pharmaceutical Society. (n.d.). SYNTHESIS OF NEW DERIVATIVES OF 2,3-DIHYDRO-7-BENZO[b]FURA- NOL WITH POTENTIAL PHARMACOLOGICAL ACTIVITY.
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. iris.cnr.it [iris.cnr.it]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxybenzofuran-3(2H)-one
Welcome to the technical support center dedicated to the synthesis of 7-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.
Overview of Synthetic Strategy
The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically involves an intramolecular cyclization reaction. The most common and practical approach is the acid-catalyzed cyclization of a (2-methoxyphenoxy)acetic acid derivative. This process, while straightforward in principle, is sensitive to various parameters that can significantly impact the outcome.
The general workflow involves the preparation of the phenoxyacetic acid precursor followed by the key ring-closing step.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
Answer: This is a common issue that typically points to problems with the cyclization step. The primary causes are insufficient activation of the substrate or deactivation of the catalyst.
-
Cause A: Ineffective Cyclizing Agent: The choice of acid catalyst is critical. Milder conditions may not be sufficient to drive the intramolecular Friedel-Crafts-type acylation.
-
Solution: If you are using a Lewis acid like AlCl₃, ensure it is anhydrous and used in stoichiometric amounts, as it can be consumed by coordination with carbonyls and the methoxy group. For protic acids, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are often more effective than sulfuric acid. A combination of a Lewis acid and a protic acid, such as trifluoroacetic acid (TFA), can also significantly improve reaction rates.[1]
-
-
Cause B: Presence of Water: Trace amounts of water can hydrolyze acyl chloride intermediates and quench strong acid catalysts, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. If preparing the acyl chloride in situ, ensure the removal of all byproducts (like HCl gas) before adding the cyclization catalyst.
-
-
Cause C: Suboptimal Temperature: The activation energy for the intramolecular cyclization can be high.
-
Solution: While lower temperatures can sometimes improve selectivity, a certain thermal threshold must be met.[1] If the reaction is sluggish at room temperature or 50-60°C, consider gradually increasing the temperature to 80-120°C, especially when using PPA. Monitor for potential decomposition at higher temperatures.[2]
-
Caption: Troubleshooting workflow for low yield issues.
Question 2: My TLC/NMR shows multiple spots/peaks. What are the likely side products and how can I avoid them?
Answer: Formation of side products often results from the high reactivity of the intermediates under strong acidic conditions.
-
Cause A: Regioisomer Formation: While the 7-methoxy group directs acylation, cyclization at other positions on the aromatic ring can occur, leading to isomeric benzofuranones. This is a common challenge in intramolecular cyclizations.[1]
-
Solution: Modifying the catalyst system can enhance regioselectivity. Sometimes a bulkier Lewis acid can sterically hinder attack at undesired positions. Running the reaction at a lower temperature, even if it requires a longer reaction time, can also favor the thermodynamically more stable product.[3]
-
-
Cause B: Polymerization/Decomposition: Harsh acidic conditions and high temperatures can lead to the formation of polymeric tar-like materials, especially if the reaction is run for too long.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Using the minimum effective temperature and reaction time is crucial. If polymerization is severe, consider a milder catalyst system, such as trifluoroacetic anhydride (TFAA) followed by a Lewis acid.
-
-
Cause C: Intermolecular Reaction: If the reaction concentration is too high, the activated acyl intermediate can react with another molecule of the starting material instead of cyclizing, leading to dimers or oligomers.
-
Solution: Perform the reaction under more dilute conditions. This can be achieved by using a larger volume of solvent or by the slow addition of the activated precursor to the reaction mixture containing the catalyst.
-
Question 3: The reaction seems to work, but I'm struggling to isolate the pure product. Any tips?
Answer: this compound has a relatively low melting point (82-86 °C) and can sometimes behave like an oil, complicating purification.[4][5]
-
Problem A: Difficulty with Aqueous Workup: Quenching highly acidic reaction mixtures (like PPA) can be exothermic and challenging.
-
Solution: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This helps to hydrolyze the PPA and dissipate heat. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
-
Problem B: Challenges in Column Chromatography: The product may co-elute with non-polar impurities or streak on the column.
-
Solution: Use a well-chosen solvent system for silica gel chromatography. A gradient elution starting from hexane and gradually increasing the polarity with ethyl acetate is typically effective. If the product is streaking, adding a small amount (0.5-1%) of acetic acid to the eluent can sometimes help by suppressing the ionization of acidic impurities.
-
-
Problem C: Recrystallization Failure: The crude product may "oil out" or fail to crystallize.
-
Solution: Ensure the crude product is sufficiently pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary. Test a variety of solvent systems. A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, pentane) is often successful. Start with a hot, saturated solution and allow it to cool slowly to room temperature before placing it in the refrigerator to encourage crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the intramolecular cyclization step?
A1: There is no single "best" catalyst, as the optimal choice depends on the exact substrate and scale. However, a comparison of common agents can guide your selection:
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| PPA (Polyphosphoric Acid) | 80-120 °C, neat or in solvent | Strong dehydrating agent, often gives good yields.[6] | Viscous, difficult to stir, and challenging workup. |
| Eaton's Reagent (7.7% P₂O₅ in MeSO₃H) | 25-80 °C | Very powerful, often works at lower temperatures. | Highly corrosive, moisture-sensitive. |
| AlCl₃ / SOCl₂ | 0 °C to RT | Readily available, effective for Friedel-Crafts.[1] | Requires stoichiometric amounts, strictly anhydrous. |
| TFAA / TFA | 0 °C to RT | Milder conditions, can improve selectivity.[1] | Reagents are expensive and corrosive. |
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system similar to what you plan for column chromatography (e.g., 20-30% ethyl acetate in hexane). The product, being more polar than some intermediates but less polar than the starting carboxylic acid, should have a distinct Rf value. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots. For more precise monitoring, LC-MS is an excellent tool to track the disappearance of starting material and the appearance of the product mass peak (m/z = 164.16).[4]
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[4] It is a ketone and can be sensitive to light and air over long periods.
Detailed Experimental Protocol
This protocol is a generalized procedure for a two-step synthesis via an acyl chloride intermediate, a common and reliable method.
Step 1: Synthesis of (2-Methoxyphenoxy)acetyl Chloride
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-methoxyphenoxy)acetic acid (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A few drops of anhydrous DMF can be added as a catalyst.
-
Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution (test with pH paper at the condenser outlet).
-
After completion, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude (2-methoxyphenoxy)acetyl chloride is a light-yellow oil and is typically used in the next step without further purification.
Step 2: Intramolecular Cyclization to this compound
-
In a separate, flame-dried flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in a small amount of the same anhydrous solvent and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl (5-10% of the total volume).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). Minimizing byproduct formation in benzofuranone synthesis. Benchchem.
- Shaheen, F., & Koca, M. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- LookChem. This compound. LookChem.
- Chemical Synthesis Database. 7-methoxy-benzofuran-3-one.
- Jung, M. E., & Abrecht, S. (1990). Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs. The Journal of Organic Chemistry. [Link]
- Kalinowski, M. L., & Kalinowski, L. W. (1948). Cyclization of Phenoxyacetic Acid and Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society. [Link]
- Moodie, R. B., & Stanforth, S. P. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[2]-benzofuro-[2,3-c]. Molecules.
- Organic Chemistry Portal. Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
- Cheng, X.-F., et al. (2013). Pd(II)-Catalyzed C–H Activation of Phenylacetic Acids and Intramolecular C–O Bond Formation: A New Route to Benzofuranones. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. Synthesis of Benzofuranones. Organic Chemistry Portal. [Link]
- Li, Y., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. This compound|lookchem [lookchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methoxybenzofuran-3(2H)-one
Introduction: Welcome to the technical support center for the synthesis of 7-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. My goal is to move beyond simple procedural outlines and provide a deeper, mechanistic understanding of the common challenges encountered during its synthesis. By understanding the "why" behind the formation of common side products, you can more effectively troubleshoot and optimize your experimental protocols. This document is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: I've successfully synthesized crude this compound, but my NMR spectrum shows several unexpected peaks. What are the most likely impurities?
This is a very common situation. The impurities in your crude product are almost always linked to the specific synthetic route you've employed. However, based on the most prevalent synthetic strategies, the side products generally fall into three categories:
-
Positional Isomers: These are compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. The most common is 5-Methoxybenzofuran-3(2H)-one . Its formation is almost always traced back to the isomeric purity of your starting phenol.
-
Reaction Pathway Competitors: These arise from competing reaction mechanisms within a single synthetic step. The most notable example is the C-alkylated byproduct from the initial etherification step.
-
Incomplete Reactions or Intermolecular Products: These include unreacted starting materials, uncyclized intermediates, or dimers/polymers formed from intermolecular reactions competing with the desired intramolecular cyclization.
The troubleshooting guides below will delve into the specific causes and mitigation strategies for each of these categories.
Troubleshooting Guide: Side Product Identification & Mitigation
Issue 1: An Isomeric Impurity is Complicating My Purification.
Q: My characterization data (NMR, LC-MS) suggests the presence of an isomer, likely 5- or 6-methoxybenzofuran-3(2H)-one. How did this form and how can I avoid it?
A: The Root Cause: Starting Material Purity.
The formation of positional isomers is almost exclusively a result of impurities in your starting materials, particularly the initial phenol. The synthesis of this compound typically begins with a precursor like 2-methoxyphenol or 2-hydroxy-3-methoxybenzaldehyde.[1][2] Commercial sources of these reagents can contain small but significant amounts of their corresponding isomers (e.g., 3-methoxyphenol or 4-methoxyphenol).
These isomeric impurities will travel through the entire reaction sequence, ultimately yielding the corresponding isomeric benzofuranone. Because these isomers often have very similar polarities to the desired product, they can be exceptionally difficult to remove via standard column chromatography or recrystallization.
Preventative Protocol:
-
Starting Material Validation (Self-Validating System):
-
Action: Before beginning your synthesis, run a high-resolution GC-MS or ¹H-NMR on your starting phenol (e.g., 2-methoxyphenol).
-
Causality: This pre-synthesis check is the most critical step. It allows you to quantify the level of isomeric contamination. If you detect >1-2% of an undesired isomer, you must purify the starting material first.
-
Method: Purification via fractional distillation (for liquids) or recrystallization (for solids) is recommended.
-
-
Workflow Logic for Isomer Prevention:
Figure 1. Workflow for preventing isomeric side products.
Issue 2: My Yield is Low and I'm Isolating a Ketone Side Product.
Q: During the synthesis of the key intermediate, methyl (2-methoxy-phenoxy)acetate, I am seeing a significant byproduct that appears to be a result of alkylation on the aromatic ring. Why is this happening?
A: The Root Cause: Ambident Nucleophilicity of the Phenoxide Ion.
This is a classic problem in synthetic chemistry stemming from the Williamson Ether Synthesis step.[3] The phenoxide ion, formed by deprotonating the starting phenol, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen anion (O-attack) and the electron-rich aromatic ring at the ortho and para positions (C-attack).[4]
-
Desired Pathway (O-Alkylation): The phenoxide oxygen attacks the electrophilic carbon of the alkylating agent (e.g., methyl chloroacetate) to form the desired ether.
-
Side Pathway (C-Alkylation): The aromatic ring (typically at the position para to the hydroxyl group) attacks the alkylating agent, forming a new C-C bond and ultimately leading to a ketone byproduct after workup.
The balance between these two pathways is highly dependent on the reaction conditions.
Troubleshooting Protocol:
The key to favoring O-alkylation is to make the oxygen anion the most reactive nucleophilic site. This is achieved by controlling the solvent and counter-ion.
| Condition | Rationale (Causality) | Recommendation |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetone, Acetonitrile) solvate the cation (K⁺, Na⁺) but not the oxygen anion. This creates a "naked," highly reactive (hard) oxygen nucleophile, kinetically favoring O-alkylation.[3] Protic solvents (like ethanol) can hydrogen-bond with the oxygen, decreasing its nucleophilicity and allowing the softer C-alkylation to compete. | Use anhydrous acetone or DMF. Acetone is often preferred as it's easier to remove. |
| Base/Counter-ion | Potassium Carbonate (K₂CO₃) is often superior to sodium bases. The larger K⁺ ion is better solvated by polar aprotic solvents, leading to a more dissociated and reactive phenoxide. It is also a milder base, reducing the risk of other side reactions. | Use finely powdered, anhydrous K₂CO₃. This maximizes surface area and reactivity. |
| Temperature | Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. | Run the reaction at a moderate temperature , such as the reflux temperature of acetone (56°C), rather than at higher temperatures in DMF. |
Issue 3: I'm Getting Low Yields in the Cyclization Step and Suspect Polymerization.
Q: I'm attempting the intramolecular Dieckmann condensation to form the benzofuranone ring, but my yields are poor, and I'm left with a high-molecular-weight, intractable residue.
A: The Root Cause: Intermolecular vs. Intramolecular Reaction.
The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester (or in this case, a phenoxy-ester) to form a cyclic β-keto ester.[5][6] However, the enolate intermediate that performs the cyclization can also react with another molecule of the starting material in an intermolecular fashion.
-
Intramolecular (Desired): One end of the molecule attacks the other end of the same molecule to form the 5-membered ring.
-
Intermolecular (Side Reaction): The enolate of one molecule attacks the ester of a different molecule, leading to dimers, trimers, and eventually polymer.
Troubleshooting Protocol:
The key to favoring the intramolecular pathway is to use high-dilution conditions .
-
High-Dilution Principle:
-
Action: The reaction must be set up so that the concentration of the substrate is always very low. This is achieved by adding the substrate solution slowly over a long period to a solution of the base.
-
Causality: By keeping the concentration low, the probability of one molecule finding another molecule to react with (intermolecular) is statistically much lower than the probability of one end of a molecule finding its other end (intramolecular).
-
-
Optimized Cyclization Protocol:
-
Base Selection: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). This prevents side reactions like ester hydrolysis.
-
Solvent: Use a high-boiling, anhydrous, aprotic solvent like Toluene or THF.
-
Procedure:
-
Prepare a solution/suspension of the base (e.g., NaH) in anhydrous toluene.
-
Heat the base suspension to reflux.
-
Prepare a separate solution of your phenoxy-ester substrate in anhydrous toluene.
-
Using a syringe pump, add the substrate solution dropwise to the refluxing base suspension over several hours (e.g., 2-4 hours).
-
After the addition is complete, maintain reflux for another hour to ensure the reaction goes to completion.
-
-
This controlled, slow addition is the most effective method for maximizing the yield of the desired cyclized product and minimizing the formation of polymeric side products.
References
- Vertex AI Search. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Google Patents. (n.d.). CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
- Consensus. (2025). 2-hydroxy-3-methoxybenzaldehyde: Significance and symbolism.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- YouTube. (2022). Reactions of Phenol, Williamson Ether Synthesis.
- ACS Publications. (n.d.). Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs.
- ResearchGate. (n.d.). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][7]BENZOPYRAN-7-ONE.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
Sources
- 1. 2-hydroxy-3-methoxybenzaldehyde: Significance and symbolism [wisdomlib.org]
- 2. 2-Hydroxy-3-methoxybenzaldehyde | 148-53-8 | FH11115 [biosynth.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 7-Methoxybenzofuran-3(2H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Purification Challenges
7-Methoxybenzofuran-3(2H)-one is a key building block in the synthesis of various biologically active molecules. However, its purification can be fraught with challenges stemming from its chemical reactivity and the nature of its synthetic precursors. Researchers frequently encounter issues with persistent impurities, product degradation, and difficulties in crystallization, all of which can impact the yield and purity of the final compound. This guide is designed to be a practical resource for navigating these common hurdles.
The primary challenges in the purification of this compound can be broadly categorized as:
-
Process-Related Impurities: Byproducts arising from the specific synthetic route employed.
-
Product Instability: Degradation of the target molecule under certain purification conditions.
-
Co-eluting Impurities: Contaminants with similar polarity to the product, making chromatographic separation difficult.
-
Crystallization Difficulties: Issues with obtaining a crystalline solid from purification fractions.
This guide will address each of these challenges in a question-and-answer format, providing both theoretical explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what impurities can I expect from them?
A1: Two prevalent synthetic routes are the intramolecular Friedel-Crafts cyclization of 2-(2-methoxyphenoxy)acetic acid and the reaction of o-vanillin with an ethyl haloacetate followed by cyclization. Each route has a characteristic impurity profile.
-
Intramolecular Friedel-Crafts Cyclization: This method often employs strong acids like polyphosphoric acid (PPA) to effect the ring closure of 2-(2-methoxyphenoxy)acetic acid. A primary process-related impurity is the unreacted starting material, 2-(2-methoxyphenoxy)acetic acid. Due to its acidic nature and different polarity, it can often be removed with a basic wash during workup, but residual amounts may persist. Incomplete cyclization can also lead to oligomeric byproducts, which can complicate purification.
-
From o-Vanillin: This route involves the reaction of o-vanillin with a reagent like ethyl chloroacetate. Potential impurities include unreacted o-vanillin and byproducts from side reactions of the aldehyde functionality.
Q2: My purified this compound appears to be degrading over time, even when stored. What could be the cause?
A2: this compound, like many benzofuranones, is susceptible to hydrolysis and oxidation. The lactone functionality can be hydrolyzed under either acidic or basic conditions to open the furanone ring, forming 2-hydroxy-3-methoxyphenylacetic acid. Exposure to air and light can promote oxidation, leading to colored impurities. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen)[1].
Q3: I'm seeing a yellow or brownish tint in my purified product. What is the likely cause?
A3: A colored tint often suggests the presence of oxidative degradation products or residual starting materials from certain synthetic routes. For instance, if starting from o-vanillin, which is an aldehyde, side reactions can lead to colored impurities. Ensure thorough removal of all reaction byproducts and protect the compound from excessive heat, light, and air during and after purification.
Troubleshooting Purification Protocols
This section provides a detailed, question-and-answer-style troubleshooting guide for common purification techniques.
Column Chromatography
Q4: I am performing silica gel column chromatography, but I'm getting poor separation between my product and an impurity. What can I do?
A4: Poor separation is a common issue. Here is a systematic approach to troubleshoot:
-
Optimize Your Solvent System: The choice of eluent is critical. For benzofuranone derivatives, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate[2].
-
Problem: The product and impurity are co-eluting.
-
Solution: Decrease the polarity of the eluent system. A slower elution may allow for better separation. For example, if you are using 30% ethyl acetate in hexane, try reducing it to 20% or even 15%. Running a gradient elution, where the polarity is gradually increased, can also be very effective.
-
Pro-Tip: Perform thorough TLC analysis with various solvent systems before committing to a column to find the optimal separation conditions.
-
-
Consider On-Column Degradation: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.
-
Problem: You observe new spots on your TLC after running the column that were not in the crude material.
-
Solution:
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in your eluent before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica (like diol or cyano).
-
-
Caption: General workflow for the purification of this compound.
References
- Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013). Molecular Crystals and Liquid Crystals, 581(1), 84-93. [Link]
- Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. (2019). Journal of the Chinese Chemical Society, 66(5), 521-527. [Link]
- Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. (2022). Acta Chimica Slovenica, 69(1), 73-80. [Link]
- Palladium-catalyzed Cross-Coupling Reaction of Alkenylaluminums with 2-Bromobenzo[b]furans. (2014). Organic Letters, 16(15), 4062-4065. [Link]
- Mixed Solvent Crystallization. (2022). Chemistry LibreTexts. [Link]
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2012). Journal of Organic Chemistry & Research, 4(2), 24-39. [Link]
- This compound. LookChem. [Link]
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Homologue. (2011). Microgram Journal, 9(1). [Link]
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2022). Molecules, 27(15), 4995. [Link]
- Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. (2018). Molecules, 23(11), 2879. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 7-Methoxybenzofuran-3(2H)-one Derivatives
Welcome to the technical support center for the synthesis and optimization of 7-Methoxybenzofuran-3(2H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Benzofuran derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The 7-methoxy-substituted benzofuranone core, in particular, is a key intermediate in the synthesis of complex molecules.[3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound derivatives, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Low product yield is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue in the context of this compound synthesis.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature incrementally. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Side Reactions | Competing reaction pathways can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization, over-alkylation, or cleavage of the methoxy group. | Optimize the reaction conditions to favor the desired pathway. This may involve using a milder base, a less reactive electrophile, or protecting sensitive functional groups. For instance, in Friedel-Crafts type cyclizations, controlling the temperature is crucial to prevent side reactions.[4] |
| Poor Quality of Reagents or Solvents | Impurities in starting materials or solvents can interfere with the reaction. Moisture, in particular, can be detrimental to reactions involving strong bases or water-sensitive intermediates. | Use freshly purified reagents and anhydrous solvents. Ensure all glassware is thoroughly dried before use. The purity of starting materials like this compound is critical.[5] |
| Suboptimal Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent or the formation of unwanted byproducts. | Carefully calculate and measure the stoichiometry of all reactants. It may be beneficial to use a slight excess of one reagent to drive the reaction to completion, but this should be optimized empirically. |
| Product Degradation | The desired product may be unstable under the reaction or work-up conditions, leading to degradation and lower isolated yields. | If product instability is suspected, consider performing the reaction at a lower temperature and using a milder work-up procedure. For example, avoid strong acids or bases during extraction if the product is sensitive to pH changes. |
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and compromise the final product's quality. Understanding the potential side reactions is key to minimizing their occurrence.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction is incomplete, unreacted starting materials will contaminate the product.
-
Solution: As mentioned above, optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.
-
-
Over-alkylation/Acylation Products: In reactions involving alkylation or acylation, it's possible for the product to react further, leading to di- or poly-substituted derivatives.
-
Solution: Use a controlled amount of the alkylating or acylating agent. Adding the reagent slowly to the reaction mixture can also help to minimize over-reaction.
-
-
Ring-Opened Products: Under harsh acidic or basic conditions, the benzofuranone ring can potentially open.
-
Solution: Employ milder reaction conditions. If a strong acid or base is necessary, consider running the reaction at a lower temperature and for a shorter duration.
-
-
Demethylation of the Methoxy Group: Strong Lewis acids or certain nucleophiles can cleave the methyl ether, resulting in a hydroxyl group at the 7-position.
-
Solution: Choose a weaker Lewis acid if possible, or protect the methoxy group if it is particularly labile under the required reaction conditions.
-
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Purification Troubleshooting:
| Problem | Potential Cause | Suggested Approach |
| Co-eluting Impurities in Column Chromatography | Impurities with similar polarity to the product can be difficult to separate. | Optimize the mobile phase for column chromatography. A shallower gradient or an isocratic elution with a carefully selected solvent system can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).[6] |
| Product Oiling Out During Crystallization | The product may separate as an oil instead of forming crystals. | Try different solvent systems for crystallization. A slow cooling rate can promote crystal growth. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. If the product is an oil at room temperature, consider purification by chromatography. |
| Poor Solubility of the Product | The product may be sparingly soluble in common organic solvents, making extraction and purification difficult. | Screen a variety of solvents to find a suitable one for extraction and chromatography. For highly insoluble compounds, techniques like Soxhlet extraction may be necessary. |
II. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective method involves a Friedel-Crafts type cyclization of a phenoxyacetic acid intermediate.[4] This precursor is typically prepared by reacting 2-methoxyphenol with a haloacetic acid derivative.
Caption: General synthetic workflow for this compound.
Q2: How can I confirm the structure of my synthesized this compound derivative?
A combination of spectroscopic techniques is essential for structural confirmation.
-
¹H and ¹³C NMR Spectroscopy: These will provide detailed information about the chemical environment of the protons and carbons in your molecule, allowing you to confirm the connectivity of the atoms.[4][6]
-
Mass Spectrometry (MS): This will determine the molecular weight of your compound and can provide information about its fragmentation pattern.[7]
-
Infrared (IR) Spectroscopy: This will help to identify the functional groups present in your molecule, such as the carbonyl (C=O) group of the furanone ring.[4]
Q3: What are some common applications of this compound derivatives?
These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules. They are precursors to compounds with potential applications as:
-
Antibacterial and antifungal agents[1]
-
Anti-inflammatory agents[2]
-
Inhibitors of tubulin polymerization[8]
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes, always consult the Safety Data Sheet (SDS) for each reagent before use. Common hazards include:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Polyphosphoric Acid (PPA): Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents (e.g., DMF, THF): Many organic solvents are flammable and have associated health risks. Work in a well-ventilated fume hood.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[4]
Materials:
-
2-Methoxyphenol
-
Chloroacetic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic acid
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add 2-methoxyphenol (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of chloroacetic acid (1.1 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by carefully adding water.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenoxyacetic acid intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the crude 2-(2-methoxyphenoxy)acetic acid to polyphosphoric acid.
-
Heat the mixture to 80 °C and stir for 8 hours.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
IV. References
-
D. Rambabu, et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-93. [Link]
-
M. Napiórkowska, et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1599. [Link]
-
ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. [Link]
-
D. Coşkun, et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. [Link]
-
M. I. Al-Ghorbani, et al. (2022). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. Crystals, 12(11), 1548. [Link]
-
M. E. Jung & S. Abrecht. (1985). Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs. The Journal of Organic Chemistry, 50(26), 5767-5769. [Link]
-
R. Ragno, et al. (2013). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 64, 472-481. [Link]
-
M. Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
A. M. El-Sawy, et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(4), 1835. [Link]
-
Y. Miao, et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26058-26076. [Link]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl- [webbook.nist.gov]
- 8. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 7-Methoxybenzofuran-3(2H)-one
Welcome to the dedicated technical support resource for the crystallization of 7-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to overcome common challenges in your crystallization experiments.
Introduction to Crystallization of this compound
This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] Obtaining this compound in a highly pure, crystalline form is crucial for subsequent synthetic steps and for ensuring the quality of the final product. However, as with many organic molecules, achieving efficient and reproducible crystallization can be challenging. This guide will address the most common issues encountered during the crystallization of this compound, providing you with the expertise to optimize your purification process.
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [3][4] |
| Molecular Weight | 164.16 g/mol | [3][4] |
| Melting Point | 82-86 °C | [3] |
| Appearance | Light yellow to yellow solid |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
There is no single "best" solvent, as the ideal choice depends on the specific impurities present and the desired crystal morphology. However, based on the polarity of this compound (possessing both polar ether and ketone functionalities and a nonpolar aromatic ring), a good starting point is to screen a range of solvents with varying polarities.
A common and effective strategy for compounds with intermediate polarity is the use of a binary solvent system. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. This allows for fine-tuning of the supersaturation, which is a critical factor in controlling crystal growth.
Recommended Solvents for Screening:
-
Single Solvents:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl acetate
-
Acetone
-
Toluene
-
-
Binary Solvent Systems:
-
Methanol/Water
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl acetate/Heptane
-
Dichloromethane/Hexane[5]
-
Q2: How do I perform a solvent screening experiment?
A systematic solvent screening is essential for identifying the optimal crystallization conditions. Here is a step-by-step protocol for a small-scale screening:
Protocol: Small-Scale Solvent Screening for Crystallization
-
Preparation: Place a small amount (e.g., 10-20 mg) of your crude this compound into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing or shaking after each addition, until the solid dissolves. Note the approximate volume of solvent required. A good candidate solvent will dissolve the compound sparingly at room temperature but completely upon heating.
-
Heating: For solvents that do not dissolve the compound at room temperature, gently heat the mixture in a water bath or on a hot plate. If the solid dissolves, it is a potential candidate for single-solvent recrystallization.
-
Cooling and Crystal Formation:
-
For single solvents: If the compound dissolved upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
For binary solvents: If the compound is highly soluble in a "good" solvent at room temperature, add a "poor" solvent dropwise until the solution becomes persistently turbid. Gently heat the mixture until it becomes clear again. Then, allow it to cool slowly.
-
-
Evaluation: Assess the quality and quantity of the crystals formed. Ideal crystals will be well-formed and easily filterable.
Troubleshooting Common Crystallization Problems
Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
Causality: This phenomenon, known as "oiling out," occurs when the crude material melts before it dissolves in the crystallization solvent. This is more likely to happen if the melting point of the compound is low or if the boiling point of the solvent is high. Impurities can also lower the melting point of the compound, exacerbating this issue.
Solutions:
-
Increase the Solvent Volume: Add more of the "good" solvent to lower the saturation temperature. This may keep the compound dissolved until the solution has cooled to a temperature below its melting point.
-
Use a Lower-Boiling Solvent: Select a solvent or solvent system with a lower boiling point.
-
Promote Heterogeneous Nucleation: After cooling, scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Introduce a few small crystals of pure this compound to the cooled, supersaturated solution. These seed crystals will act as templates for further crystal growth.
Problem 2: No Crystals Form, Even After Cooling.
Causality: This typically indicates that the solution is not sufficiently supersaturated. This can happen if too much solvent was used or if the compound is highly soluble in the chosen solvent even at low temperatures.
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.
-
Introduce an Anti-Solvent: If you are using a single solvent, you can slowly add a miscible "poor" solvent (anti-solvent) to the solution at room temperature until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Induce Nucleation: Use the techniques of scratching or seeding as described above.
-
Refrigerate or Freeze: If crystals do not form at room temperature or in an ice bath, placing the solution in a refrigerator or freezer for an extended period may promote crystallization. Ensure the flask is sealed to prevent moisture condensation.
Problem 3: Crystals Form Too Quickly, Resulting in a Fine Powder or Impure Product.
Causality: Rapid crystal formation traps impurities within the crystal lattice and often leads to the formation of small, needle-like crystals or a powder, which can be difficult to filter and wash effectively. This is usually caused by a solution that is too concentrated or by cooling the solution too quickly.
Solutions:
-
Slow Down the Cooling Process: Instead of placing the hot solution directly into an ice bath, allow it to cool slowly to room temperature on the benchtop first. You can further slow the cooling by insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature.
-
Use More Solvent: Re-heat the solution and add a small amount of additional "good" solvent to decrease the level of supersaturation.
-
Choose a Different Solvent System: A solvent system in which the compound's solubility has a less steep dependence on temperature can promote slower, more controlled crystal growth.
Problem 4: The Recovered Crystals are Colored, Indicating Impurities.
Causality: The presence of colored impurities is a common issue. These impurities may co-crystallize with your product or be adsorbed onto the surface of the crystals.
Solutions:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight of the solute) to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
Re-crystallization: A second recrystallization of the obtained crystals can significantly improve purity.
-
Column Chromatography: If recrystallization is ineffective at removing the impurity, purification by column chromatography may be necessary prior to the final crystallization step.[5][6][7]
Advanced Considerations
Polymorphism:
It is important to be aware of the possibility of polymorphism, where a compound can exist in different crystalline forms. Polymorphs have the same chemical composition but different crystal lattice structures, which can affect their physical properties, such as melting point, solubility, and stability. While there is no specific literature on the polymorphism of this compound, it is a known phenomenon for organic molecules. Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs. If you observe variations in the physical properties of your crystallized product despite having high chemical purity, you may be isolating different polymorphs. Characterization by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used to identify and differentiate polymorphs.
References
- Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (n.d.). National Center for Biotechnology Information.
- Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-92.
- 7-methoxy-benzofuran-3-one. (2025). Chemical Synthesis Database.
- This compound. (n.d.). LookChem.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6494–6503.
- This compound. (n.d.). Amerigo Scientific.
- Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][5]BENZOPYRAN-7-ONE. Journal of Chemical Research, 2(4), 776-780.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 7-Methoxybenzofuran-3(2H)-one under different conditions
Welcome to the technical support center for 7-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to ensure the stability and integrity of this compound throughout your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, at a temperature between 2-8°C. This compound is a solid with a melting point of 82-86°C. Proper storage is crucial to prevent potential degradation from atmospheric moisture and oxygen.
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in common organic solvents. For analytical purposes such as HPLC, methanol or acetonitrile are typically used. When preparing solutions, it is important to use high-purity, degassed solvents to avoid introducing contaminants or dissolved oxygen that could promote degradation.
Q3: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively documented, benzofuran derivatives, in general, can be susceptible to photodegradation. Therefore, it is prudent to protect solutions of this compound from light by using amber vials or covering the containers with aluminum foil, especially during long-term storage or when conducting photochemical experiments.
Q4: What are the likely degradation pathways for this compound?
Based on the structure, the most probable degradation pathways for this compound include:
-
Hydrolysis: The lactone (cyclic ester) functionality is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the furanone ring.
-
Oxidation: The benzofuranone ring system can be susceptible to oxidative degradation, potentially leading to ring-opened products or the formation of hydroxylated species.
-
Thermal Decomposition: At elevated temperatures, cleavage of the methoxy group's ether bond is a possible degradation pathway, a common decomposition route for methoxy-substituted aromatic compounds.
Section 2: Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during the handling and analysis of this compound.
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and stability of this compound.
Q5: My HPLC peak for this compound is tailing. What could be the cause and how can I fix it?
Peak tailing is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Cause: Interaction with residual silanol groups on the silica-based C18 column.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, to your mobile phase. This will protonate the silanol groups and reduce their interaction with the analyte.
-
Cause: The pH of the mobile phase is too high, leading to the deprotonation of any potential acidic functionalities.
-
Solution: Ensure your mobile phase is acidic to maintain the analyte in a neutral state.
-
Cause: Column overload from injecting a sample that is too concentrated.
-
Solution: Reduce the injection volume or dilute your sample.
Q6: I'm observing fluctuating retention times for my compound. What should I investigate?
Retention time instability can compromise the reliability of your data.
-
Cause: Inconsistent mobile phase composition due to improper mixing or evaporation of a volatile solvent.
-
Solution: Ensure your mobile phase is thoroughly mixed and degassed. Keep solvent reservoirs capped to minimize evaporation.
-
Cause: Fluctuations in column temperature. A change of just 1°C can alter retention times by 1-2%.
-
Solution: Use a column oven to maintain a stable temperature.
-
Cause: Issues with the HPLC pump, such as air bubbles or worn seals.
-
Solution: Regularly degas your mobile phase, prime the pump before use, and perform routine maintenance on pump seals and check valves.
Experimental Stability Troubleshooting
Q7: I suspect my compound is degrading during my experiment. How can I confirm this and what steps can I take?
Observing unexpected results or the appearance of new peaks in your analytical chromatogram can be indicative of degradation.
-
Confirmation:
-
Forced Degradation Study: Intentionally expose your compound to stress conditions (acid, base, peroxide, heat, light) and monitor the formation of degradants by HPLC. This will help you identify the conditions under which your compound is unstable.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to identify the mass of any new peaks, which can provide clues about the structure of the degradation products.
-
-
Mitigation Strategies:
-
pH Control: If your compound is sensitive to acid or base, buffer your reaction mixture to a pH where the compound is most stable.
-
Inert Atmosphere: If you suspect oxidative degradation, conduct your experiments under an inert atmosphere (nitrogen or argon).
-
Temperature Control: If thermal degradation is a concern, perform your experiments at a lower temperature.
-
Light Protection: Protect your reaction setup from light if photodegradation is a possibility.
-
Section 3: Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These studies are essential for understanding the intrinsic stability of the molecule.
Protocol 1: Forced Degradation Study - General Workflow
This workflow provides a systematic approach to investigating the stability of this compound.
Caption: General workflow for a forced degradation study.
Protocol 2: HPLC Method for Stability Indicating Analysis
This method is a starting point for developing a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or DAD for peak purity) |
| Injection Volume | 10 µL |
Note: This method may require optimization based on the specific degradation products formed.
Section 4: Potential Degradation Pathways and Products
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Section 5: Quantitative Data Summary for Forced Degradation
The following table provides a template for summarizing the results of a forced degradation study. The expected level of degradation is typically in the range of 5-20% to ensure that the analytical method is truly stability-indicating.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Expected Range) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 5-20% | Ring-opened product |
| Base Hydrolysis | 0.1 M NaOH | 4 h | RT | 5-20% | Ring-opened product |
| Oxidation | 3% H₂O₂ | 24 h | RT | 5-20% | Oxidized species |
| Thermal | In Water | 48 h | 80°C | 5-20% | Demethylated and other products |
| Photolytic | UV/Vis Light | 24 h | RT | 5-20% | Photodegradants |
RT = Room Temperature
References
- LookChem. This compound.
- Beilstein Archives. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones.
- RSC Publishing. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis.
- RSC Publishing. Benzofuranone-based spiropyrans: synthesis, temperature-dependent photochromic properties, and DFT calculations.
- PubChem. This compound.
- MDPI. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins.
- Synerzine. 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro.
- AIP Publishing. Unimolecular thermal decomposition of dimethoxybenzenes.
- Amerigo Scientific. This compound.
- Chemical Synthesis Database. 7-methoxy-benzofuran-3-one.
- PubMed. Photochemical degradation of di- and octachlorodibenzofuran.
- ResearchGate. Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives.
- ResearchGate. Theoretic studies on decomposition mechanism of o-methoxy phenethyl phenyl ether: Primary and secondary reactions.
- Wikipedia. Antioxidant.
- Restek. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- ACS Publications. Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene.
- ACE HPLC. HPLC Troubleshooting Guide.
- ACS Publications. The thermal decomposition of hydroxy- and methoxy-substituted anisoles.
- Semantic Scholar. Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods.
- PubMed. A photochemical route to 2-substituted benzo[b]furans.
- Wiley Online Library. Study of the photochemical behaviour of sunscreens - benzylidene camphor and derivatives.
- University of California, Davis. Hydrolysis.
- PubMed. The synthesis and evaluation of benzofuranones as beta-lactamase substrates.
- CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans.
- National Institutes of Health. Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes.
- Wikipedia. Benzofuran.
Technical Support Center: Overcoming Reactivity Challenges with 7-Methoxybenzofuran-3(2H)-one
Welcome to the technical support center for 7-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet sometimes challenging chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments, particularly those related to its nuanced reactivity. Our approach is rooted in explaining the "why" behind the experimental choices, ensuring you can adapt and succeed in your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, notably in the creation of aurones, which are structural isomers of flavones with significant biological activities.[1][2] However, its reactivity at the C2 methylene position, the key site for many carbon-carbon bond-forming reactions, is significantly influenced by the electron-donating methoxy group at the 7-position on the aromatic ring. This electronic effect can sometimes lead to what is perceived as low reactivity, manifesting as incomplete reactions, low yields, or the formation of side products. This guide will provide you with the expertise to navigate these challenges.
The core of its reactivity lies in the formation of an enolate at the C2 position. The electron-donating nature of the 7-methoxy group increases the electron density on the aromatic ring, which can influence the acidity of the C2 protons and the stability of the resulting enolate. Understanding and controlling this enolate formation is paramount to achieving successful outcomes in your reactions.
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="C2 Methylene Protons\n(α to carbonyl)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Enolate Formation\n(Key Reactive Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Electron-Donating\n7-Methoxy Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Influence on\nProton Acidity & Enolate Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Successful C-C Bond Formation\n(e.g., Aldol, Michael)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
A -> B [label=" Site of reaction"]; B -> C [label=" Deprotonation"]; D -> A [label=" Electronic Effect"]; D -> E [label=" Modulates"]; E -> C [label=" Affects"]; C -> F [label=" Nucleophilic Attack"]; }
Caption: Logical relationship of factors influencing this compound reactivity.Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my Knoevenagel/Aldol condensation with an aromatic aldehyde to form an aurone derivative proceeding with low yield?
Answer:
This is one of the most common applications of this compound, and challenges often arise from suboptimal reaction conditions for enolate formation and condensation. The electron-donating 7-methoxy group can make the C2 protons slightly less acidic compared to an unsubstituted benzofuranone, requiring careful selection of the base and reaction conditions.
Troubleshooting Steps:
-
Base Selection is Crucial:
-
Mild Bases: For many reactions, especially with activated aldehydes, milder bases are preferred to avoid side reactions. Catalysts like ethylenediamine diacetate (EDDA) in acetonitrile have been used effectively, sometimes enhanced by ultrasound.[3]
-
Stronger Bases: In cases of low reactivity, a stronger base might be necessary. Activated barium hydroxide under solvent-free grinding conditions has been shown to be highly effective and environmentally friendly, often leading to rapid reaction completion.[1]
-
Traditional Bases: A solution of KOH in methanol/water can also be effective, but reaction times may be longer.[1]
-
-
Solvent and Temperature Optimization:
-
Solvent-Free: As mentioned, solvent-free conditions with solid catalysts like barium hydroxide can be highly efficient.[1]
-
Polar Aprotic Solvents: Acetonitrile and dichloromethane are commonly used. Dichloromethane with neutral alumina has been employed for parallel synthesis of aurones.[4]
-
Temperature: While many condensations can proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive aldehydes. Microwave-assisted synthesis can also significantly reduce reaction times.[2]
-
-
Reaction Monitoring:
-
It is important to monitor the reaction by Thin Layer Chromatography (TLC). The formation of the brightly colored aurone product is often a good visual indicator of reaction progress.
-
start [label="Low Yield in Aurone Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cond1 [label="Base Selection", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; proc1 [label="Switch to Stronger Base\n(e.g., Ba(OH)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; proc2 [label="Try Mild Catalyst\n(e.g., EDDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; cond2 [label="Reaction Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; proc3 [label="Solvent-Free or Microwave", fillcolor="#F1F3F4", fontcolor="#202124"]; proc4 [label="Optimize Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cond1; cond1 -> proc1 [label="If mild base fails"]; cond1 -> proc2 [label="Initial attempt"]; proc1 -> cond2; proc2 -> cond2; cond2 -> proc3 [label="To accelerate"]; cond2 -> proc4 [label="Fine-tuning"]; proc3 -> end; proc4 -> end; }
Caption: A decision-making workflow for troubleshooting low yields in aurone synthesis.FAQ 2: I am attempting a Michael addition with an electron-deficient alkene, but the reaction is sluggish. How can I improve this?
Answer:
Michael additions require the formation of the enolate of this compound, which then acts as the nucleophile. The success of this reaction hinges on generating a sufficient concentration of the enolate without promoting side reactions. The electron-donating methoxy group can disfavor the formation of a high concentration of the enolate with weak bases.
Troubleshooting Steps:
-
Catalyst Choice:
-
Organocatalysis: Chiral organocatalysts, such as those derived from L-proline (squaramides) or quinine, have been successfully used for enantioselective Michael additions of 2-substituted benzofuran-3-ones to acceptors like 2-enoyl pyridines.[5] These catalysts can activate both the nucleophile and the electrophile.
-
Lewis Acids: While not extensively reported for this specific substrate, Lewis acids can be used to activate the Michael acceptor, making it more electrophilic and susceptible to attack by the benzofuranone enolate.[6][7]
-
-
Base and Solvent System:
-
A suitable base is required to generate the enolate. For organocatalyzed reactions, the catalyst itself often acts as a base or works in synergy with a weak base.
-
The choice of solvent is critical. Aprotic polar solvents are generally preferred.
-
-
Alternative Activation Strategies:
-
Silyl Enol Ethers: An alternative approach is to pre-form the silyl enol ether of this compound. This can then be used in a Mukaiyama-Michael addition, which often proceeds under milder conditions in the presence of a Lewis acid catalyst.[8]
-
FAQ 3: Can I perform C-alkylation at the C2 position, and what are the potential challenges?
Answer:
Yes, C-alkylation at the C2 position is feasible, but it presents challenges such as O-alkylation as a side reaction and the potential for dialkylation. The enolate can attack the alkylating agent with either its carbon or oxygen atom. The outcome is influenced by the nature of the enolate (hard vs. soft), the electrophile, and the reaction conditions.
Troubleshooting and Protocol Guidance:
-
Enolate Formation:
-
Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like THF at low temperatures to cleanly generate the enolate.
-
-
Minimizing O-Alkylation:
-
To favor C-alkylation, use a "soft" electrophile like an alkyl iodide.
-
Running the reaction at a lower temperature generally favors C-alkylation.
-
-
Preventing Dialkylation:
-
Use of a slight excess of the base and adding the alkylating agent slowly at a low temperature can help to minimize dialkylation.
-
Careful control of stoichiometry (1:1 ratio of enolate to electrophile) is essential.
-
Experimental Protocols
Protocol 1: High-Yield Synthesis of a 7-Methoxyaurone Derivative via Solvent-Free Grinding
This protocol is adapted from a highly efficient and environmentally friendly method.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Activated Barium Hydroxide (Ba(OH)₂)
-
Pestle and mortar
-
Dilute Hydrochloric Acid (HCl)
-
Ice
-
Ethanol for recrystallization
Procedure:
-
In a clean, dry pestle and mortar, combine this compound (1 mmol) and the aromatic aldehyde (1 mmol).
-
Add activated barium hydroxide (approximately 2.5 g, 14.6 mmol).
-
Grind the mixture vigorously with the pestle for 5-10 minutes. The reaction mixture will typically turn a vibrant yellow color.
-
Allow the reaction mixture to stand at room temperature for an additional 10-15 minutes to ensure completion (monitor by TLC if desired).
-
Carefully transfer the solid reaction mixture to a beaker containing crushed ice.
-
Acidify the mixture by slowly adding dilute HCl with stirring until the solution is acidic.
-
The yellow aurone product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure aurone.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Expected Yield | Reference |
| This compound | Aromatic Aldehyde | Ba(OH)₂ | Solvent-free, grinding, RT | High | [1] |
| Benzofuran-3(2H)-one | Aromatic Aldehyde | EDDA | Acetonitrile, Ultrasound | Good | [3] |
| Benzofuran-3(2H)-one | Aromatic Aldehyde | Neutral Alumina | Dichloromethane, RT | Good | [4] |
Table 1: Comparison of selected reaction conditions for aurone synthesis.
References
- An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Semantic Scholar. [Link]
- Aurones: A Golden Resource for Active Compounds. PMC - NIH. [Link]
- Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. NIH. [Link]
- Parallel Synthesis of Aurones Using a Homogeneous Scavenger. MDPI. [Link]
- Synthesis and biological activities of aurones: A Review. ijpab. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
- Facile Access to Benzofuran Derivatives through Radical Reactions with Heteroatom-centered Super-electron-donors.
- An unusual formal migrative cycloaddition of aurone-derived azadienes: synthesis of benzofuran-fused nitrogen heterocycles. Semantic Scholar. [Link]
- Catalytic enantioselective Michael addition of 2-substituted benzofuran-3-ones to 2-enoyl pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3(2H)-Ones.
- What is the effect of the electron withdrawing and releasing group on the benzene ring on the r
- Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC - NIH. [Link]
- Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors.
- Combination of enzyme- and Lewis acid-catalyzed reactions: a new method for the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones starting from 2,5-dimethylfuran and 1,3-cyclohexanediones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjug
- ChemInform Abstract: Combination of Enzyme- and Lewis Acid-Catalyzed Reactions: A New Method for the Synthesis of 6,7-Dihydrobenzofuran-4(5H)-ones Starting from 2,5-Dimethylfuran and 1,3-Cyclohexanediones.
- Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. PMC - NIH. [Link]
- Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. MDPI. [Link]
- 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases.
- Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. NSF Public Access Repository. [Link]
- Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles.
- ChemInform Abstract: Highly Enantioselective Michael Addition Reactions of 2‐Substituted Benzofuran‐3(2H)‐ones to Nitroolefins.
- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central. [Link]
- Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants.
- Asymmetric Michael Addition of Benzofuran-Derived Azadienes to 3-Fluorooxindoles Catalyzed by a Chiral Squaramide C
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpab.com [ijpab.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic enantioselective Michael addition of 2-substituted benzofuran-3-ones to 2-enoyl pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Combination of enzyme- and Lewis acid-catalyzed reactions: a new method for the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones starting from 2,5-dimethylfuran and 1,3-cyclohexanediones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 7-Methoxybenzofuran-3(2H)-one
Welcome to the technical support center for the scale-up synthesis of 7-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Issue 1: Low Yield in the Initial Friedel-Crafts Acylation/Cyclization Step
Question: We are attempting a multi-kilogram scale synthesis of this compound starting from 2-methoxyphenol and chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization. Our yields are significantly lower than what was achieved at the lab scale (below 40%). What are the likely causes and how can we improve the yield?
Answer: Low yields in large-scale Friedel-Crafts reactions are a common challenge. The causality often lies in mass and heat transfer limitations, as well as suboptimal reagent addition and work-up procedures. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Purity and Stoichiometry: At scale, the impact of impurities in starting materials is magnified. Ensure the 2-methoxyphenol is free of water and other nucleophilic impurities that can consume the Lewis acid catalyst. Verify the exact molar equivalents of aluminum chloride (AlCl₃); a slight excess (1.1-1.2 equivalents) is often necessary to compensate for any atmospheric moisture ingress.
-
Temperature Control: The acylation is exothermic. Inadequate heat dissipation in a large reactor can lead to localized overheating, promoting side reactions such as polymerization or the formation of undesired isomers.
-
Recommendation: Employ a reactor with efficient cooling and agitation. Maintain a strict internal temperature of 0-5 °C during the addition of chloroacetyl chloride. A slow, controlled addition rate is critical.
-
-
Solvent Choice and Volume: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Ensure the solvent is anhydrous. The reaction mixture should be sufficiently dilute to remain stirrable throughout the reaction, but not so dilute that it unnecessarily increases reactor occupancy and slows reaction kinetics. A typical concentration is 0.5-1 M.
-
Work-up Procedure: The quenching of the reaction is a critical step that can impact yield.
-
Standard Protocol: The reaction mixture should be slowly and carefully added to a pre-cooled mixture of crushed ice and concentrated hydrochloric acid. This protonates the aluminum salts, breaking up the product-catalyst complex and facilitating extraction. A violent, uncontrolled quench can lead to product degradation.
-
Extraction: Ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent like ethyl acetate may be necessary. A brine wash of the combined organic layers will help to remove residual water before drying and solvent evaporation.
-
Issue 2: Formation of an Unwanted Isomer, 5-Methoxybenzofuran-3(2H)-one
Question: During the cyclization of the intermediate α-chloro-2-(2-methoxyphenoxy)ethanone, we are observing the formation of a significant amount of the 5-methoxy isomer alongside our desired 7-methoxy product. How can we improve the regioselectivity of this reaction?
Answer: The formation of the 5-methoxy isomer is a known issue and stems from the electronic directing effects of the methoxy group on the aromatic ring.[1] While the ortho-directing effect is strong, some para-cyclization can occur, especially under harsh conditions.
-
Choice of Lewis Acid: The strength and steric bulk of the Lewis acid can influence regioselectivity. While AlCl₃ is a strong and common choice, it can sometimes lead to lower selectivity.
-
Recommendation: Consider experimenting with milder or bulkier Lewis acids such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄). These may offer improved regioselectivity by favoring cyclization at the sterically less hindered position ortho to the methoxy group.
-
-
Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of the thermodynamically less favored isomer.
-
Recommendation: Maintain a consistently low reaction temperature throughout the cyclization step. Running the reaction at sub-ambient temperatures (e.g., -10 °C to 0 °C) can significantly enhance the regioselectivity.
-
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, an alternative synthetic strategy might be more viable for scale-up. One such approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which offers excellent regiochemical control in the formation of substituted benzofuranones.[1]
Issue 3: Difficulty with Product Purification and Isolation on a Large Scale
Question: We are struggling with the purification of the final product. Column chromatography, which was effective in the lab, is not practical for the multi-kilogram quantities we are producing. Recrystallization attempts have resulted in either low recovery or insufficient purity. What are our options?
Answer: Moving away from chromatography is a key goal in process chemistry. A robust and scalable purification strategy often involves a combination of techniques.
-
Optimizing Recrystallization:
-
Solvent Screening: A systematic solvent screen is essential. Test a range of single and mixed solvent systems. Key parameters to consider are the solubility of the product at high and low temperatures and the solubility of the major impurities. A good solvent system will have high product solubility at reflux and low solubility at room temperature or below, while keeping impurities dissolved.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can induce crystallization and often leads to the formation of more uniform and purer crystals.
-
Cooling Profile: A slow, controlled cooling profile is crucial for growing larger, purer crystals. Crash cooling will trap impurities.
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation could be a highly effective and scalable purification method. This is particularly useful for removing non-volatile impurities.
-
Slurry Wash: If the product is a solid, a slurry wash with a solvent in which the product is sparingly soluble but the impurities are readily soluble can be a simple and effective purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A widely used and scalable approach involves a two-step process:
-
O-acylation: Reaction of 2-methoxyphenol with chloroacetyl chloride in the presence of a base (like potassium carbonate) or under Schotten-Baumann conditions to form 2-(2-methoxyphenoxy)acetyl chloride.
-
Intramolecular Friedel-Crafts Cyclization: The resulting intermediate is then cyclized using a Lewis acid, typically aluminum chloride, to yield this compound.
This route is generally favored for its use of readily available and relatively inexpensive starting materials.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: Several safety hazards need to be carefully managed:
-
Aluminum Chloride: AlCl₃ is a highly reactive and corrosive solid. It reacts violently with water, releasing heat and hydrochloric acid gas. It should be handled in a dry, inert atmosphere. The quenching process is highly exothermic and must be done with extreme care and adequate cooling.
-
Chloroacetyl Chloride: This is a corrosive and lachrymatory liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: The use of chlorinated solvents like DCM and DCE requires a closed system to minimize exposure, as they are suspected carcinogens.
A thorough process hazard analysis (PHA) should be conducted before any scale-up operation.
Q3: Can you recommend an analytical method for in-process control (IPC) during the reaction?
A3: For monitoring the progress of the cyclization reaction, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective. This will allow for the quantification of the starting material, the product, and any major impurities or isomers, enabling you to determine the reaction endpoint accurately.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for Scale-Up
| Parameter | Recommended Value | Rationale |
| Cyclization Lewis Acid | Aluminum Chloride (AlCl₃) | Cost-effective and highly reactive. |
| Molar Equivalents of AlCl₃ | 1.1 - 1.2 eq. | Ensures complete reaction, accounting for any moisture. |
| Reaction Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions. |
| Reaction Temperature | 0 to 5 °C | Minimizes side-product formation and improves regioselectivity. |
| Quenching Solution | Ice/Conc. HCl | Effectively breaks up the aluminum complex and protonates the product. |
| Purification Method | Recrystallization/Vacuum Distillation | Avoids chromatography for improved scalability. |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
- Hua, Q., et al. (2009). A New Synthetic Method of 4-Methoxy-7H-Furo[3,2-g][2]benzopyran-7-one.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.
- Jung, M. E., & Abrecht, S. (1987). Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs. The Journal of Organic Chemistry.
- Various Authors. (2022). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic & Pharmaceutical Chemistry.
Sources
addressing solubility issues of 7-Methoxybenzofuran-3(2H)-one in biological assays
Welcome to the technical support guide for 7-Methoxybenzofuran-3(2H)-one (CAS No. 7169-37-1). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solubility challenges encountered when using this compound in biological assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure accurate and reproducible experimental outcomes.
Understanding the Challenge: Physicochemical Profile
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound that govern its solubility. These parameters are the root cause of the difficulties researchers often face.
Based on available data, the compound has a LogP (a measure of lipophilicity) of approximately 1.27-1.4 and features three hydrogen bond acceptors but no donors.[1] This profile suggests that while it is a relatively small molecule (MW: 164.16 g/mol ), its limited ability to form hydrogen bonds with water makes it poorly soluble in aqueous solutions, a common characteristic of many small molecule drug candidates.[1][2][3][4] Low solubility can lead to a host of experimental artifacts, including underestimated potency, poor reproducibility, and compound precipitation.[5]
| Property | Value | Source |
| CAS Number | 7169-37-1 | [1][6][7][8] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| Melting Point | 82-86 °C | [1][6][8] |
| LogP | 1.27 - 1.4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when working with this compound.
Q1: I've added my compound directly to my aqueous assay buffer, but it won't dissolve. What's wrong?
This is expected behavior. Due to its lipophilic nature (LogP > 1) and lack of hydrogen bond donors, this compound has very low intrinsic solubility in water.[1] Direct addition to aqueous media will almost certainly result in insolubility or immediate precipitation. The standard and required workflow is to first prepare a concentrated stock solution in a suitable organic solvent.
Q2: What is the best solvent for creating a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[9] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including this one.[9] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO.
Q3: My compound dissolved in DMSO, but crashed out of solution when I diluted it into my aqueous assay buffer. Why?
This phenomenon is known as "solvent-shift precipitation." While the compound is stable in 100% DMSO, diluting that stock solution into an aqueous buffer dramatically changes the solvent environment. The water content becomes too high to maintain the solubility of your lipophilic compound, causing it to precipitate. The key is to ensure the final concentration of DMSO in your assay is high enough to act as a co-solvent but low enough to not affect the biological system.[5]
Q4: What is a safe final concentration of DMSO for my assay?
This is highly dependent on the cell type or biological system. For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with many sensitive assays requiring ≤0.1%. [10][11] Concentrations above 1% can cause cytotoxicity, alter cell membrane permeability, or have other off-target effects that can compromise your data.[10][11][12][13] It is imperative to run a vehicle control (assay buffer + identical final DMSO concentration) to assess the impact of the solvent on your specific assay.
Q5: Can I use heating to help dissolve the compound?
Gentle warming (e.g., to 37°C) can be used to aid dissolution in the initial DMSO stock solution. However, be cautious. Given the melting point of 82-86°C, aggressive heating is unnecessary and could risk compound degradation.[1][6][8] Never heat aqueous dilutions, as this can accelerate precipitation and affect the stability of assay components.
Troubleshooting Guide: From Stock to Assay
This section provides a systematic approach to overcoming solubility issues. The primary goal is to keep the compound solubilized in the final assay medium at the desired test concentration.
Problem: Compound precipitates upon dilution from DMSO stock into aqueous buffer.
This is the most common and critical challenge. The following workflow will help you systematically find a solution.
Caption: Troubleshooting workflow for precipitation.
Strategy 1: Optimize the Co-solvent System
The simplest approach is to carefully manage the co-solvent (DMSO) percentage.
-
Causality: DMSO works by reducing the overall polarity of the water-based solvent, making it more hospitable to the lipophilic compound.[14]
-
Action: Determine the maximum DMSO concentration your assay can tolerate without artifacts (e.g., test 0.1%, 0.25%, 0.5%, 1.0% DMSO vehicle controls). Then, prepare your compound dilutions to achieve this maximum final concentration. For example, to achieve a 0.5% final DMSO concentration, you would perform a 1:200 dilution of your DMSO stock into the final assay buffer.
Strategy 2: Employ Solubilizing Excipients
If optimizing DMSO alone is insufficient, the next step is to use excipients that actively sequester the compound in a soluble form. The most common choices are cyclodextrins and non-ionic surfactants.[5][14][15]
A. Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They act as "molecular buckets," encapsulating the poorly soluble drug molecule within their hydrophobic core, while their hydrophilic exterior allows the entire complex to remain dissolved in water.[16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Protocol: See Protocol 2: Solubility Screening with HP-β-CD.
B. Non-ionic Surfactants
-
Mechanism: Surfactants like Polysorbate 80 (Tween 80) form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[20][21][22] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where your lipophilic compound can partition, while the hydrophilic heads face the aqueous solvent, keeping the entire structure in solution.
-
Considerations: Surfactants can interfere with some assays, particularly those involving protein quantification or membrane dynamics.[23] Always run a vehicle control with the surfactant alone. A typical final concentration for Tween 80 is 0.01% - 0.1%.[24][25]
Strategy 3: pH Modification
-
Mechanism: The solubility of organic compounds with ionizable groups can be dramatically influenced by pH.[26][27][28][29] By shifting the pH of the buffer, you can ionize a functional group on the molecule, making it significantly more polar and thus more water-soluble.
-
Applicability: this compound contains a ketone and an ether, which are not readily ionizable under typical biological pH ranges (pH 6-8). The enol form might be deprotonated at very high pH, but this is usually not compatible with biological assays. Therefore, pH modification is unlikely to be an effective strategy for this specific compound.
Experimental Protocols
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out 1.642 mg of this compound (MW = 164.16 g/mol ).
-
Add Solvent: Add 500 µL of anhydrous, cell-culture grade DMSO.
-
Dissolve: Vortex thoroughly for 1-2 minutes. If needed, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again until the solid is completely dissolved.
-
Store: Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.
Protocol 2: Solubility Screening with HP-β-CD
This protocol helps determine the minimum concentration of HP-β-CD needed to solubilize the compound at your highest desired assay concentration.
-
Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your final assay buffer (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Prepare Compound Dilutions:
-
Take your 20 mM DMSO stock of this compound.
-
For each HP-β-CD concentration (and a buffer-only control), add the DMSO stock to the buffer at the same dilution factor you will use in your experiment (e.g., a 1:200 dilution to get a 100 µM final compound concentration with 0.5% DMSO).
-
-
Equilibrate: Vortex each tube immediately after adding the compound. Incubate at room temperature for 1 hour, protected from light.
-
Observe: After incubation, visually inspect each tube for precipitation against a dark background. The lowest concentration of HP-β-CD that results in a clear, precipitate-free solution is the optimal concentration to include in your assay.
-
Validate: Remember to run a vehicle control in your final assay containing the chosen concentration of HP-β-CD and DMSO to ensure it does not interfere with the biological readout.
Caption: Workflow for HP-β-CD excipient screening.
References
- This compound Properties. LookChem. [Link]
- García-Pérez, P., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.International Journal of Molecular Sciences.
- Jansook, P., et al. (2018). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.Molecular Pharmaceutics.
- askIITians. (n.d.). How does pH affect solubility? askIITians.
- Gerhardt, J., & Sgro, J. Y. (1995). Interference of the detergent Tween 80 in protein assays.Analytical Biochemistry.
- García-Pérez, P., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed.
- Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents.BioMed Research International.
- Hansson, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays.Analytical Biochemistry.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.Drug Discovery Today.
- DMSO in cell based assays. (2025). Scientist Solutions.
- 7-methoxy-benzofuran-3-one. (n.d.). Chemical Synthesis Database.
- Kalepu, S., & Nekkanti, V. (2015). Solubilization techniques used for poorly water-soluble drugs.Acta Pharmaceutica Sinica B.
- Dimethyl sulfoxide. (n.d.). Wikipedia.
- What effects does DMSO have on cell assays? (2017). Quora.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence.
- What's the Difference Between Tween 20 and Tween 80? (2020). G-Biosciences.
- How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.
- pH and Solubility: Effect, Relationship & Calculations. (2022). StudySmarter.
- 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Solubility of Organic Compounds. (2023). University of Toronto.
- This compound. (n.d.). PubChem.
- This compound. (n.d.). Amerigo Scientific.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound | C9H8O3 | CID 2818112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-METHOXY-3(2H)-BENZOFURANONE | 7169-37-1 [chemicalbook.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. quora.com [quora.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. biofargo.com [biofargo.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Interference of the detergent Tween 80 in protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol | Plants | 144735-57-9 | Invivochem [invivochem.com]
- 26. How does pH affect solubility? - askIITians [askiitians.com]
- 27. reddit.com [reddit.com]
- 28. studysmarter.co.uk [studysmarter.co.uk]
- 29. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 7-Methoxybenzofuran-3(2H)-one
Welcome to the technical support center for the synthesis of 7-Methoxybenzofuran-3(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic protocols. Our guidance is grounded in established chemical principles and validated analytical techniques to ensure the integrity and reproducibility of your results.
I. Overview of the Synthesis and Key Challenges
The most common and scalable synthesis of this compound involves a two-step process:
-
Williamson Ether Synthesis: Reaction of 2-methoxyphenol with chloroacetic acid under basic conditions to form (2-methoxyphenoxy)acetic acid.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of (2-methoxyphenoxy)acetic acid, typically using a strong acid catalyst like polyphosphoric acid (PPA), to yield the desired product.
While this pathway is robust, it is not without its challenges. The primary obstacle is controlling the formation of process-related impurities. Understanding the origin and structure of these impurities is paramount to developing effective control strategies.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What are the most common impurities I should expect in my synthesis?
A1: The three most prevalent impurities are:
-
5-Methoxybenzofuran-3(2H)-one (Regioisomer): Arises from the alternative, less-favored cyclization position on the benzene ring.
-
7-Hydroxybenzofuran-3(2H)-one (Demethylation Product): Forms due to the cleavage of the methoxy group under harsh acidic conditions.
-
Polymeric Material: High molecular weight byproducts resulting from intermolecular reactions, particularly when using strong dehydrating agents like PPA.
Q2: Why is polyphosphoric acid (PPA) commonly used, and what are its drawbacks?
A2: PPA is a viscous, strong acid that acts as both a catalyst and a dehydrating agent, making it highly effective for the intramolecular Friedel-Crafts cyclization. However, its high viscosity can make stirring and product work-up challenging. Furthermore, the harsh acidic environment at elevated temperatures can promote the formation of the demethylated impurity and polymeric side products.
Q3: Can I use other Lewis acids for the cyclization step?
A3: Yes, other Lewis acids such as aluminum chloride (AlCl₃) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be used. Each has its own advantages and disadvantages regarding reactivity, cost, and handling. It is crucial to perform small-scale optimization experiments to determine the ideal catalyst and reaction conditions for your specific setup.
Q4: What is the best way to monitor the progress of the cyclization reaction?
A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques. For TLC, a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v) can provide good separation of the starting material, product, and major impurities. For more accurate monitoring, a validated HPLC method is recommended (see Section IV for a detailed protocol).
Q5: How can I effectively remove the viscous PPA during work-up?
A5: The most common method is to quench the reaction mixture by carefully and slowly adding it to a large volume of ice-water with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product. Ensure the addition is done slowly to manage the exothermic reaction.
III. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your synthesis.
Issue 1: High Levels of the 5-Methoxy Regioisomer
Symptoms:
-
HPLC analysis shows a significant peak eluting close to the main product peak.
-
¹H NMR spectrum shows complex aromatic signals that are not consistent with the pure 7-methoxy isomer.
Root Cause: The formation of the 5-methoxy isomer is a result of competing electrophilic attack at the para-position to the methoxy group of the (2-methoxyphenoxy)acetic acid intermediate. While cyclization at the ortho-position (leading to the 7-methoxy product) is generally favored, suboptimal reaction conditions can increase the formation of the 5-methoxy regioisomer.
Corrective Actions:
-
Reaction Temperature: Lowering the reaction temperature of the cyclization step can enhance the regioselectivity. Aim for the lowest temperature that allows for a reasonable reaction rate.
-
Catalyst Choice: Experiment with alternative Lewis acids. Some catalysts may offer better steric hindrance, favoring cyclization at the less hindered ortho-position.
-
Controlled Addition: Slowly adding the (2-methoxyphenoxy)acetic acid to the pre-heated catalyst can sometimes improve selectivity by maintaining a low concentration of the starting material.
Issue 2: Significant Formation of the 7-Hydroxy Demethylated Impurity
Symptoms:
-
A more polar spot is observed on TLC.
-
HPLC analysis reveals a peak with a shorter retention time than the product.
-
Mass spectrometry shows a molecular ion corresponding to the loss of a methyl group (M-14).
Root Cause: The ether linkage of the methoxy group is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.
Corrective Actions:
-
Temperature Control: This is the most critical factor. Maintain the reaction temperature as low as possible and for the shortest duration necessary for complete conversion of the starting material.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic catalyst.
-
Alternative Catalysts: Consider using milder catalysts that can effect cyclization at lower temperatures.
Issue 3: Presence of Insoluble Polymeric Material
Symptoms:
-
The crude product is a sticky, difficult-to-handle solid.
-
Low yield of the desired product after purification.
-
Baseline noise or broad, unresolved peaks in the HPLC chromatogram.
Root Cause: Polymeric impurities are formed through intermolecular reactions of the starting material or product, which are promoted by the strong dehydrating nature of PPA at high concentrations and temperatures.
Corrective Actions:
-
Concentration: Running the reaction at a slightly lower concentration may reduce the rate of intermolecular side reactions.
-
Temperature and Time: As with demethylation, minimizing both the reaction temperature and time is crucial.
-
Purification: Polymeric material can often be removed by trituration of the crude product with a suitable solvent (e.g., diethyl ether or dichloromethane) in which the desired product is sparingly soluble, but the polymer is not.
IV. Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its key impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
-
7-Hydroxybenzofuran-3(2H)-one
-
This compound
-
5-Methoxybenzofuran-3(2H)-one
Protocol 2: Purification by Recrystallization
Objective: To remove residual starting materials and some impurities from the crude product.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol or an acetone-methanol mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
Objective: To separate the desired product from closely eluting impurities, such as the 5-methoxy regioisomer.
Procedure:
-
Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is a good starting point.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
V. Visualizations
Reaction Pathway and Impurity Formation
Caption: Synthetic pathway and major impurity formation routes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurities.
VI. References
-
Synthesis of Benzofuran Derivatives. A comprehensive overview of synthetic methods for benzofuran derivatives, including intramolecular cyclization strategies. Journal of Organic Chemistry. [Link]
-
Friedel-Crafts and Related Reactions. A foundational text on the mechanisms and applications of Friedel-Crafts reactions. Wiley Interscience. [Link]
-
Purification of Laboratory Chemicals. A practical guide to standard laboratory purification techniques, including recrystallization and chromatography. Butterworth-Heinemann. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Analysis. A detailed resource on the principles and applications of HPLC in the pharmaceutical industry. Agilent Technologies. [Link]
-
PubChem Database. A public database of chemical information, including spectral data for various compounds. National Center for Biotechnology Information. [Link]
Technical Support Center: Enhancing Selectivity in Reactions of 7-Methoxybenzofuran-3(2H)-one
Welcome to the technical support center for 7-Methoxybenzofuran-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving high selectivity in reactions involving this versatile building block. Benzofuranones are privileged scaffolds in numerous biologically active compounds, and controlling the outcome of their functionalization is paramount for efficient synthesis.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction to the Reactivity of this compound
This compound possesses multiple reactive sites, presenting a challenge for selective transformations. The key to controlling its reactivity lies in understanding the interplay between the enolizable ketone, the activated aromatic ring, and the influence of the 7-methoxy group.
The primary sites of reactivity include:
-
The α-carbon (C2): Prone to deprotonation to form an enolate, enabling reactions like aldol condensations, Michael additions, and alkylations.
-
The carbonyl group (C3): Susceptible to nucleophilic attack.
-
The aromatic ring: Can undergo electrophilic aromatic substitution, with the methoxy group acting as an activating, ortho-, para-directing group.
This guide will focus on strategies to control selectivity, particularly at the C2 position, which is often the most synthetically useful handle.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of C2- and O-alkylation products. How can I favor C-alkylation?
A1: The regioselectivity of alkylating the enolate of this compound is a classic challenge governed by Hard-Soft Acid-Base (HSAB) theory. To favor C-alkylation (the "softer" nucleophilic site), you should employ conditions that promote thermodynamic control and involve softer electrophiles.
-
Counter-ion Effect: The choice of base and the resulting counter-ion is critical. Less coordinating, "softer" cations like cesium (from Cs₂CO₃) can favor C-alkylation. In contrast, more coordinating, "harder" cations like lithium (from LDA or n-BuLi) can chelate the oxygen atom, increasing the propensity for O-alkylation. Studies on similar heterocyclic systems have demonstrated that cesium carbonate can be highly effective for promoting N1-alkylation in indazoles, a conceptually similar choice between two nucleophilic sites.[4]
-
Solvent Choice: Aprotic polar solvents like THF or dioxane are generally preferred. Protic solvents can solvate the oxygen atom of the enolate, potentially hindering O-alkylation, but can also interfere with the base.
-
Electrophile Hardness: Use "softer" alkylating agents. Alkyl iodides are softer than bromides, which are softer than tosylates. For instance, using benzyl bromide is more likely to yield the C-alkylated product than using a harder electrophile.
-
Temperature: Lower reaction temperatures generally favor the kinetic product, which can sometimes be the O-alkylated species. Running the reaction at slightly elevated temperatures (e.g., 90 °C) can allow for equilibration to the more thermodynamically stable C-alkylated product.[4]
Q2: My aldol reaction with an aromatic aldehyde is sluggish and gives low yields. What can I do?
A2: Sluggish aldol reactions are often due to inefficient enolate formation or an unfavorable equilibrium.
-
Base Selection: A stronger base may be required to generate a sufficient concentration of the enolate. Consider switching from weaker bases like triethylamine to stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal amide like LDA. Optimal conditions for related aldol reactions have involved DBU at room temperature.[5]
-
Lewis Acid Catalysis: The addition of a Lewis acid can activate the aldehyde electrophile, accelerating the reaction. Weak Lewis acids like MgBr₂ or ZnCl₂ can be effective. Be cautious with strong Lewis acids, as they can promote side reactions.
-
Water Scavenging: The presence of water can quench the enolate and hinder the reaction. Ensure anhydrous conditions by using freshly distilled solvents and flame-dried glassware. The use of molecular sieves can also be beneficial.
Q3: How can I achieve high enantioselectivity in a Michael addition to a nitroolefin?
A3: Achieving high enantioselectivity in Michael additions with 2-substituted benzofuran-3(2H)-ones has been successfully demonstrated using bifunctional organocatalysts.[6][7] These catalysts possess both a Brønsted acid/base site and a hydrogen-bonding donor site to orient both the nucleophile and the electrophile in the transition state.
-
Catalyst Choice: Chiral squaramide or thiourea-based catalysts are excellent choices. These catalysts can activate the nitroolefin via hydrogen bonding while the basic moiety (e.g., a tertiary amine) generates the enolate.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are crucial. Non-polar solvents like toluene or dichloromethane often provide the best enantioselectivities by minimizing interference with the catalyst-substrate interactions.
-
Temperature: Lowering the reaction temperature (e.g., to -20 °C or -40 °C) generally enhances enantioselectivity by favoring the lower-energy transition state leading to the major enantiomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete deprotonation. 2. Unstable enolate/reagents. 3. Reaction equilibrium is unfavorable. | 1. Use a stronger base (e.g., NaH, LDA instead of carbonates). 2. Ensure anhydrous and inert (N₂ or Ar) atmosphere. Use freshly prepared reagents. 3. Remove byproducts (e.g., water with a Dean-Stark trap) or use a catalyst to accelerate the forward reaction. |
| Formation of Multiple Regioisomers (e.g., C4 vs. C2 functionalization) | 1. Use of harsh, non-selective conditions. 2. Competing reaction pathways (e.g., electrophilic aromatic substitution). | 1. Employ milder bases and lower temperatures to favor kinetic control if the desired product is the kinetic one. 2. Use directing groups or bimetallic catalyst systems to steer the reaction to a specific C-H bond.[8] For C2 functionalization, focus on enolate chemistry under controlled conditions. |
| Poor Diastereoselectivity in Aldol/Michael Reactions | 1. Lack of facial selectivity in the attack on the electrophile. 2. Reversible reaction leading to epimerization. | 1. Use a chiral catalyst or a chiral auxiliary on the substrate. 2. For aldol reactions, consider using boron enolates, which can provide high levels of 1,5-anti asymmetric induction.[5] 3. Run the reaction at lower temperatures and for shorter times to minimize retro-reactions. |
| Product Decomposition during Workup or Purification | 1. Product is sensitive to acid or base. 2. Product is thermally unstable. | 1. Use a neutral aqueous workup (e.g., saturated NH₄Cl or brine). 2. Purify via flash column chromatography using a neutral solvent system (e.g., hexanes/ethyl acetate) and avoid prolonged exposure to silica gel if the product is acid-sensitive. 3. Concentrate the product at reduced pressure and low temperature. |
Experimental Protocols
Protocol 1: Selective C2-Alkylation
This protocol is optimized for selective C-alkylation over O-alkylation.
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dioxane.
-
Add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Heat the reaction mixture to 90 °C and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Enantioselective Michael Addition to a Nitroolefin
This protocol is adapted from literature procedures for achieving high enantioselectivity.[6]
-
To a dry vial, add the chiral squaramide catalyst (0.1 eq), this compound (1.2 eq), and toluene.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the nitroolefin (1.0 eq) and stir the reaction at that temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography to obtain the desired adduct.
Visualization of Key Concepts
Logical Flow for Troubleshooting Selectivity Issues
Caption: Troubleshooting decision tree for selectivity issues.
Enantioselective Michael Addition Workflow
Caption: General workflow for organocatalyzed Michael addition.
References
- Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. Organic Letters. [Link]
- Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. Journal of the American Chemical Society. [Link]
- Different synthetic strategies to access highly functionalized benzofurans.
- Reductive Coupling of Benzofuran-2,3-diones with Ketones and Aldehydes by Low-Valent Titanium.
- This compound. LookChem. [Link]
- Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs. The Journal of Organic Chemistry. [Link]
- Highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins. Organic & Biomolecular Chemistry. [Link]
- Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
- NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][1]BENZOPYRAN-7-ONE.
- WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
- This compound. PubChem. [Link]
- Enantioselective Synthesis of Spirocyclic Tetrahydrothiophene Derivatives Bearing a Benzofuran-3(2H)-one Scaffold. Unusual Supramolecular Crystal Structure with High Z′.
- Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans.
- Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Chemistry – A European Journal. [Link]
- Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. PubMed. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]
- Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules. [Link]
- Cascade Sulfa-Michael/Aldol Reaction of (Het)Arylmethylidenefuran-2(3H)-Ones with 1,4-Dithiane-2,5-Diol. MDPI. [Link]
- Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Arkivoc. [Link]
- CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications.
- Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances. [Link]
- Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors. Journal of Medicinal Chemistry. [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry. [Link]
- ChemInform Abstract: Highly Enantioselective Michael Addition Reactions of 2-Substituted Benzofuran-3(2H)-ones to Nitroolefins.
- 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. PubMed. [Link]
- 6-Hydroxy-benzofuran-3-(2H)-ones as Potential Anti-Inflammatory Agents: Synthesis and Inhibitory Activity of LPS-Stimulated ROS Production in RAW 264.7 Macrophage.
- Copper(II)
- Cascade Sulfa-Michael/Aldol Reaction of (Het)Arylmethylidenefuran-2(3H)-Ones with 1,4-Dithiane-2,5-Diol.
- Asymmetric Michael Addition of Benzofuran-Derived Azadienes to 3-Fluorooxindoles Catalyzed by a Chiral Squaramide Catalyst.
Sources
- 1. Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 7-Methoxybenzofuran-3(2H)-one for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxybenzofuran-3(2H)-one is a valuable heterocyclic compound utilized as a building block in the development of novel therapeutics and other fine chemicals. The efficiency and practicality of its synthesis can significantly impact the overall timeline and cost of a research and development project. This guide will compare two principal synthetic strategies: a two-step route commencing from 2-methoxyphenol (guaiacol) and an alternative pathway starting from 2-hydroxy-3-methoxyacetophenone. A third potential route originating from o-vanillin will also be discussed.
Route 1: Synthesis from 2-Methoxyphenol (Guaiacol) via Intramolecular Friedel-Crafts Acylation
This widely employed two-step synthesis first involves the formation of (2-methoxyphenoxy)acetic acid through a Williamson ether synthesis, followed by an intramolecular Friedel-Crafts acylation to yield the target benzofuranone.
Workflow for Route 1
Figure 1: Synthesis of this compound from 2-Methoxyphenol.
Step 1: Synthesis of (2-Methoxyphenoxy)acetic acid
This step is a classic Williamson ether synthesis where the phenoxide of guaiacol, generated in situ with a base, acts as a nucleophile, displacing the chloride from chloroacetic acid.[1][2]
Experimental Protocol:
-
Dissolve 2-methoxyphenol (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.
-
To this solution, add a solution of chloroacetic acid (1.05 eq) in water.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield (2-methoxyphenoxy)acetic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
The synthesized phenoxyacetic acid undergoes an intramolecular Friedel-Crafts acylation in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to form the five-membered furanone ring.[3][4][5][6][7] The electrophilic acylium ion, generated from the carboxylic acid, attacks the electron-rich aromatic ring at the ortho position to the ether linkage.
Experimental Protocol:
-
Add (2-methoxyphenoxy)acetic acid (1.0 eq) to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid).
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Synthesis from 2-Hydroxy-3-methoxyacetophenone via Intramolecular Williamson Ether Synthesis
This alternative two-step route involves the initial chlorination of 2-hydroxy-3-methoxyacetophenone, followed by an intramolecular Williamson ether synthesis.
Workflow for Route 2
Figure 2: Synthesis of this compound from 2-Hydroxy-3-methoxyacetophenone.
Step 1: Synthesis of 2-Chloro-1-(2-hydroxy-3-methoxyphenyl)ethanone
The starting acetophenone is chlorinated at the alpha-carbon of the acetyl group. Sulfuryl chloride is a common reagent for this transformation.
Experimental Protocol:
-
Dissolve 2-hydroxy-3-methoxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath and add sulfuryl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorinated product, which can often be used in the next step without further purification.
Step 2: Intramolecular Williamson Ether Synthesis
The chlorinated intermediate undergoes an intramolecular Williamson ether synthesis upon treatment with a base. The phenoxide, formed by deprotonation of the hydroxyl group, displaces the chloride on the adjacent side chain to form the benzofuranone ring.[8][9][10]
Experimental Protocol:
-
Dissolve the crude 2-chloro-1-(2-hydroxy-3-methoxyphenyl)ethanone in a suitable solvent such as ethanol or acetone.
-
Add a base, such as sodium hydroxide or potassium carbonate (1.5-2.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Route 3: Potential Synthesis from o-Vanillin
A third potential route involves the use of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) as a starting material. While detailed protocols for the direct conversion to this compound are less commonly reported, the synthesis could conceptually proceed through an initial reaction with a two-carbon synthon, followed by cyclization. For example, reaction with a haloacetic ester followed by a Dieckmann-type condensation or a Perkin-like cyclization of a derivative could be explored.[11]
Comparative Analysis
| Parameter | Route 1 (from Guaiacol) | Route 2 (from 2-Hydroxy-3-methoxyacetophenone) |
| Starting Material Cost & Availability | Guaiacol is generally inexpensive and readily available. | 2-Hydroxy-3-methoxyacetophenone is typically more expensive than guaiacol. |
| Overall Yield | Moderate to good, with a reported yield of up to 96% for a similar synthesis.[3] | Generally good yields are reported for analogous reactions. |
| Number of Steps | 2 | 2 |
| Reagents and Conditions | Requires a strong acid (PPA) for cyclization, which can be challenging to handle and work up. The first step uses common and relatively safe reagents. | Uses a chlorinating agent like sulfuryl chloride which requires careful handling. The cyclization step uses common bases. |
| Scalability | The use of large quantities of PPA in the second step can make large-scale synthesis cumbersome. | More amenable to scaling, with standard reaction and work-up procedures. |
| Key Mechanistic Principles | Williamson Ether Synthesis followed by Intramolecular Friedel-Crafts Acylation. | α-Chlorination of a ketone followed by Intramolecular Williamson Ether Synthesis. |
Conclusion and Recommendations
Both Route 1 and Route 2 are viable methods for the synthesis of this compound.
-
Route 1 is a cost-effective option due to the low price of guaiacol. However, the use of polyphosphoric acid in the cyclization step presents challenges in handling and work-up, particularly on a larger scale.
-
Route 2 offers a more straightforward and potentially more scalable process, although the starting material is more expensive. The reagents and conditions are generally more amenable to standard laboratory and pilot plant setups.
For laboratory-scale synthesis where cost is a primary concern, Route 1 may be preferred. For larger-scale preparations or when ease of operation and scalability are prioritized, Route 2 presents a more attractive option. The potential route from o-vanillin warrants further investigation for its novelty and potential advantages.
The choice of synthesis route will ultimately depend on the specific requirements of the research project, including budget, scale, available equipment, and the chemist's familiarity with the involved reactions.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
- LookChem. This compound. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. 2018. [Link]
- Chemistry Steps.
- Wikipedia. Friedel–Crafts reaction. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Cambridge University Press. Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. The Intramolecular Williamson Ether Synthesis. 2015. [Link]
- National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
- National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
- National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
- National Center for Biotechnology Information. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
- ResearchGate. A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. 2008. [Link]
- ResearchGate. 4-Methoxy-2-(2-formylphenoxy)
- ResearchGate. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. 2022. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 7-Methoxybenzofuran-3(2H)-one and Other Benzofuranone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuranone scaffold represents a privileged heterocyclic system due to its prevalence in natural products and its diverse pharmacological activities.[1] This guide offers an in-depth comparison of the biological activity of 7-Methoxybenzofuran-3(2H)-one with other benzofuranone derivatives, providing a technical overview supported by experimental data to inform future drug discovery and development efforts.
Introduction to the Benzofuranone Core and the Significance of Methoxy Substitution
Benzofuranones, bicyclic compounds comprised of a fused benzene and furanone ring, have garnered significant attention for their wide-ranging biological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][3][4] The substitution pattern on the benzofuranone core plays a crucial role in modulating this activity. The introduction of a methoxy (-OCH3) group, in particular, can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with biological targets. The position of this methoxy group on the aromatic ring is a key determinant of the compound's specific biological effects.
Spotlight on this compound: A Potent Antileishmanial Agent
While comprehensive data on the parent this compound is still emerging, a notable study has highlighted the potent antileishmanial activity of one of its derivatives. Specifically, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone has demonstrated significant efficacy against Leishmania major promastigotes and Leishmania donovani axenic amastigotes.[5]
This finding underscores the potential of the 7-methoxybenzofuran-3-one scaffold as a promising starting point for the development of novel antiparasitic agents. The methoxy group at the 7-position appears to contribute favorably to the compound's activity profile.
Comparative Biological Activities of Methoxy-Substituted Benzofuranones
To understand the influence of the methoxy group's position on biological activity, this section compares this compound derivatives with other methoxy-substituted benzofuranones across several key therapeutic areas.
Anticancer Activity
The benzofuranone scaffold is a well-established pharmacophore in anticancer drug discovery.[6] The position of the methoxy group significantly impacts the cytotoxic and antiproliferative effects of these compounds.
For instance, a study on 2-benzoyl-3-aminobenzofuran derivatives as tubulin polymerization inhibitors revealed that the placement of the methoxy group at the C-6 position of the benzofuran ring was most favorable for potent antiproliferative activity. The 6-methoxy derivative exhibited IC50 values in the nanomolar range against four different cancer cell lines, while the 4-methoxy and 5-methoxy analogues were considerably less active.[7]
Table 1: Comparative Anticancer Activity of Methoxy-Substituted Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (3-Amino-6-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | Various | 0.087 - 0.43 | [7] |
| (3-Amino-4-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | Various | >10 | [7] |
| (3-Amino-5-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | Various | 1.2 - 9.8 | [7] |
| (Z)-7-methoxy-4-[(6-methyl-3-oxobenzofuran-2(3H)-ylidene) methyl]-2H-coumarine | Not Specified | Not Specified | [6] |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | Head and neck (SQ20B) | 0.46 | [6] |
| Halogenated 3-methylbenzofuran derivative with bromine at methyl group | Leukemia (HL60) | 0.1 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuranone compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, an MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.[8]
Logical Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer potential of benzofuranone derivatives.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and benzofuranones have shown promise as anti-inflammatory agents.[3] The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[9][10]
A study on 7-methoxy benzofuran pyrazoline derivatives demonstrated significant anti-inflammatory effects, with some compounds showing inhibition of edema volume comparable to the standard drug ibuprofen.[3]
Table 2: Comparative Anti-inflammatory Activity of Methoxy-Substituted Benzofuran Derivatives
| Compound/Derivative | Model | % Inhibition of Edema | Reference |
| 7-methoxy benzofuran pyrazoline derivative 4g | Carrageenan-induced paw edema | 83.89 | [3] |
| 7-methoxy benzofuran pyrazoline derivative 5m | Carrageenan-induced paw edema | 80.49 | [3] |
| Ibuprofen (Standard) | Carrageenan-induced paw edema | 91.93 | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay assesses the ability of a compound to reduce acute inflammation.[11]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test benzofuranone compounds or a reference drug (e.g., indomethacin) are administered to the animals, typically intraperitoneally or orally.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[11]
Signaling Pathway in Carrageenan-Induced Inflammation
Caption: Simplified pathway of carrageenan-induced inflammation and the inhibitory action of benzofuranones.
Antioxidant Activity
Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of great therapeutic interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of chemical compounds.[12]
Derivatives of 7-methoxy-3-methyl benzofuran incorporated into chromon-4-ones have been reported to exhibit moderate to excellent antioxidant activity.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
This in vitro assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The benzofuranone compounds are also dissolved to create a series of concentrations.
-
Reaction Mixture: The benzofuranone solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined from a plot of scavenging activity versus compound concentration.[13]
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Benzofuranones have been investigated for their antibacterial and antifungal properties.[14] The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16]
While specific MIC data for this compound is limited, a derivative, (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone, has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.78 µg/mL.[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The benzofuranone compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Structure-Activity Relationship (SAR) Insights
The available data, although not exhaustive for this compound itself, allows for the deduction of some preliminary structure-activity relationships for methoxy-substituted benzofuranones:
-
Position of the Methoxy Group: The position of the methoxy group on the benzene ring is a critical determinant of biological activity. For anticancer activity, the 6-position appears to be particularly favorable in some series of derivatives.[7] The 7-methoxy substitution in the antileishmanial derivative suggests its importance in antiparasitic activity.[5]
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzofuranone ring significantly influences the biological profile. Large, complex substituents, as seen in the antileishmanial and some anticancer derivatives, can lead to potent and specific activities.
-
Planarity and Stereochemistry: The stereochemistry of substituents and the overall planarity of the molecule can affect its interaction with biological targets, thereby influencing its potency.
Conclusion and Future Directions
This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents, with demonstrated potential in the fields of antiparasitic, anticancer, and anti-inflammatory research. The position of the methoxy group is a key factor in determining the specific biological activity and potency of these compounds.
Future research should focus on a more systematic evaluation of the parent this compound across a broad range of biological assays to establish a comprehensive baseline of its activity. Furthermore, comparative studies of positional isomers (4-, 5-, 6-, and this compound) would provide invaluable insights into the structure-activity relationships and guide the rational design of more potent and selective drug candidates. The synthesis and evaluation of a wider array of derivatives based on the 7-methoxybenzofuran-3-one core are warranted to fully explore the therapeutic potential of this promising chemical scaffold.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. (n.d.).
- Broth Microdilution. MI - Microbiology. (n.d.).
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. (2025, March 7).
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. (n.d.).
- Broth microdilution susceptibility testing. Bio-protocol. (n.d.).
- A Comparative Guide to Benzofuran Derivatives in Anticancer Research. Benchchem. (n.d.).
- A Comparative Analysis of the Antioxidant Activity of 5-Hydroxybenzofuran-2-one Deriv
- Peruzynska, M., et al. (2024).
- Application Notes and Protocols for Testing the Antioxidant Capacity of 3-Benzylidene-2-benzofuran-1-one (Aurone). Benchchem. (n.d.).
- Sanna, C., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI.
- In vitro assay of benzofuran derivatives 3.
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. (n.d.).
- Foroumadi, A., et al. (n.d.). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)
- Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central.
- 5-Methoxybenzofuran-3(2H)-one. PubChem. (n.d.).
- Zhou, Z.-Y., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. PubMed.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
- Antioxidant activity by DPPH assay: in vitro protocol.
- Carrageenan Induced Paw Edema Model.
- Napiórkowska, M., et al. (n.d.).
- Carrageenan Induced Paw Edema (R
- Bactericidal activity of compound 7 at its MIC, 2 × MIC, and 4 × MIC...
- Ahmad, A., et al. (n.d.).
- Al-Mokadem, A. Z., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
- Romagnoli, R., et al. (n.d.). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
- Synthesis, antiinflammatory, antioxidant and antibacterial activities of 7-methoxy benzofuran pyrazoline derivatives.
- Anticancer therapeutic potential of benzofuran scaffolds.
- Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
- Sharma, D., et al. (2015). Isolation, purification and characterization of novel antimicrobial compound 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one from Penicillium sp. and its cytotoxicity studies. PubMed Central.
- Al-Issa, S. A., et al. (n.d.). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. PubMed Central.
- Sanna, C., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed.
- (PDF) Synthesis antioxidant and antimicrobial activities of some 7-methoxy-3-methyl benzofuran incorporated chromon-4-ones.
- 5-Methoxy-2-benzofuran-1(3H)-one. NIH. (n.d.).
- Wang, L.-Y., et al. (n.d.).
- Li, Y., et al. (2019).
- Hammoud, S. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.
- Al-Amiery, A. A., et al. (n.d.).
- Drug like properties of select compounds (mean IC 50 values are shown).
- Al-Zoubi, R. M., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. PubMed Central.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
The Structure-Activity Relationship of 7-Methoxybenzofuran-3(2H)-one Analogs: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This guide focuses on a specific, promising subclass: 7-methoxybenzofuran-3(2H)-one analogs, often referred to as 7-methoxyaurones. We will delve into a comparative analysis of their structure-activity relationships (SAR), with a particular emphasis on their antiproliferative effects. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also actionable experimental protocols and data-driven insights to guide future research in this area.
The this compound Core: A Foundation for Potent Bioactivity
The this compound core provides a rigid scaffold amenable to synthetic modification at several key positions. The presence of the 7-methoxy group can influence the molecule's electronic properties and metabolic stability, making it an interesting starting point for analog design. The most common point of diversification is the C2 position, typically featuring a benzylidene moiety. Variations in the substitution pattern of this benzylidene ring, as well as modifications to the benzofuran core itself, have profound effects on the biological activity of the resulting compounds.
Comparative Analysis of Antiproliferative Activity
A primary focus of research into this compound analogs has been their potential as anticancer agents. The following sections and data tables summarize the antiproliferative activity of various analogs against different cancer cell lines, providing a basis for understanding their SAR.
Influence of Substitution on the C2-Benzylidene Ring
The nature and position of substituents on the exocyclic benzylidene ring are critical determinants of antiproliferative potency.
Table 1: Antiproliferative Activity of C2-Benzylidene Substituted this compound Analogs
| Compound ID | Benzylidene Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Hydroxy | DU145 (Prostate) | > 50 | [1] |
| 1b | 3-Chloro-4-hydroxy | DU145 (Prostate) | 25.3 | [1] |
| 1c | 3-Bromo-4-hydroxy | DU145 (Prostate) | 15.8 | [1] |
| 1d | 4-Bromo | DU145 (Prostate) | > 50 | [1] |
| 2a | 2',5'-Dimethoxy | K562 (Leukemia) | 23 | [5] |
| 2b | 4'-Methyl | K562 (Leukemia) | 20 | [5] |
| 3a | 4-Chloro | A-549 (Lung) | 119.32 ± 8.98 | [6] |
| 3b | 4-Chloro | MCF-7 (Breast) | 82.18 ± 6.23 | [6] |
Key SAR Insights:
-
Halogenation: The introduction of a halogen, particularly bromine, at the C3' position of a 4'-hydroxybenzylidene ring (as in 1c ) significantly enhances antiproliferative activity against DU145 prostate cancer cells compared to the unsubstituted analog (1a ).[1] This suggests that a combination of a hydroxyl group and a halogen may be beneficial for activity.
-
Positional Isomerism: The position of substituents on the benzylidene ring is crucial. For instance, a 4'-methyl group (2b ) confers potent activity against K562 leukemia cells.[5]
-
Electron-Withdrawing Groups: A chloro-substituent at the 4' position (3a and 3b ) demonstrates notable cytotoxicity against both lung and breast cancer cell lines.[6]
Experimental Protocols
To facilitate further research and validation of the findings presented, detailed experimental protocols for the synthesis of 2-benzylidene-7-methoxybenzofuran-3(2H)-one analogs and the evaluation of their antiproliferative activity are provided below.
Synthesis of 2-Benzylidene-7-methoxybenzofuran-3(2H)-one Analogs
This protocol describes a general method for the condensation of this compound with substituted benzaldehydes.
Diagrammatic Representation of the Synthetic Workflow:
Caption: General workflow for the synthesis of 2-benzylidene-7-methoxybenzofuran-3(2H)-one analogs.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in methanol.
-
Base Addition: To the stirred solution, add a solution of 80% potassium hydroxide (KOH).[1]
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the product.
-
Isolation and Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Diagrammatic Representation of the MTT Assay Workflow:
Caption: Workflow for the MTT-based in vitro antiproliferative assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, DU145) into 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broader Biological Activities and Future Directions
While this guide has focused on the antiproliferative effects of this compound analogs, it is important to note that this scaffold has been explored for other biological activities as well. For instance, derivatives have been investigated as tyrosinase inhibitors and alkaline phosphatase inhibitors.[7][8]
The structure-activity relationships elucidated here provide a roadmap for the rational design of novel, more potent, and selective this compound analogs. Future research should focus on:
-
Exploring a wider range of substitutions on both the benzofuran core and the benzylidene ring to further refine the SAR.
-
Investigating the mechanism of action of the most potent compounds to identify their molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.
By leveraging the insights presented in this guide, the scientific community can continue to unlock the therapeutic potential of this versatile and promising class of compounds.
References
- Zhang, Y., et al. (2022). Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors. Frontiers in Pharmacology, 13, 986428.
- Demirayak, S., et al. (2016). Synthesis and anti-cancer activity evaluation of new aurone derivatives. Letters in Drug Design & Discovery, 13(6), 563-569.
- Singh, P., et al. (2021). Halogen substituted aurones as potential apoptotic agents: synthesis, anticancer evaluation, molecular docking, ADMET and DFT study. Bioorganic Chemistry, 115, 105221.
- Gawad, J., et al. (2025). Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. Anti-Cancer Agents in Medicinal Chemistry.
- Foreman, M., et al. (1975). Chemical inhibition method for alkaline phosphatase isoenzymes in human serum.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
- Khan, I., et al. (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. International Journal of Molecular Sciences, 23(21), 13449.
- Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94.
- Analytical Methods Committee. (2013). Detection of alkaline phosphatase activity and inhibition with fluorescent hydroxyapatite nanoparticles. Analytical Methods, 5(16), 4068-4073.
- Manjulatha, K., et al. (2012). In vitro assay of aurone derivatives 3 and 6.
- Pal, M., et al. (2013). Exploring Antiproliferative Potential of Aurone Derivatives Through In Vitro Assay and Network Pharmacology Study.
- Reddy, T. S., et al. (2014). A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential. Bangladesh Journal of Pharmacology, 9(4).
- Active Concepts. (2018). Tyrosinase Inhibition Assay.
- Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723.
- Amer, A. (2015). How can I synthesize (2E)-2-benzylidene-7-fluoro-1-benzofuran-3(2H)-one?.
- Batra, P., et al. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry, 11(2), 68-76.
- Mahesh, A. R., & Murugan, V. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 12(3), 1723-1728.
- Iqbal, M. A., et al. (2021). Synthesis and structural elucidation of two new series of aurone derivatives as potent inhibitors against the proliferation of human cancer cells. RSC Advances, 11(48), 30285-30296.
- Zahoor, A. F., et al. (2022). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 12(41), 26956-26970.
- Wang, L., et al. (2021). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Molecules, 26(16), 4998.
Sources
- 1. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inhibition method for alkaline phosphatase isoenzymes in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of alkaline phosphatase activity and inhibition with fluorescent hydroxyapatite nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 7-Methoxybenzofuran-3(2H)-one Derivatives
Welcome to an in-depth exploration of the spectroscopic analysis of 7-Methoxybenzofuran-3(2H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. As compounds with a benzofuran core are prevalent in numerous biologically active natural products and synthetic pharmaceuticals, a thorough understanding of their structural elucidation is paramount.
This guide moves beyond a simple recitation of data. It is structured to provide a comparative analysis, grounded in the fundamental principles of spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining not just what is observed, but why it is observed. The experimental protocols provided are designed to be self-validating, ensuring reproducibility and accuracy in your own laboratory settings.
The Structural Foundation: this compound
Before we can appreciate the spectroscopic shifts introduced by various substituents, we must first establish a baseline understanding of the parent compound, this compound.
The core structure consists of a bicyclic system where a furanone ring is fused to a benzene ring. The methoxy group at position 7 and the ketone at position 3 are key features that dictate the electronic and, consequently, the spectroscopic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity or splitting), and the number of protons of each type (integration).
Key Diagnostic Signals for this compound Derivatives:
-
Methylene Protons (H-2): These protons are adjacent to the carbonyl group and the ether oxygen, typically appearing as a singlet in the range of 4.5-5.0 ppm. The deshielding effect of the adjacent oxygen and carbonyl group is responsible for this downfield shift.
-
Methoxy Protons: The three protons of the methoxy group at C-7 typically appear as a sharp singlet around 3.9 ppm.
-
Aromatic Protons: The protons on the benzene ring will exhibit chemical shifts and coupling patterns that are highly dependent on the substitution pattern. For the parent 7-methoxy compound, we expect to see a characteristic splitting pattern in the aromatic region (typically 6.8-7.8 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in a molecule.
Characteristic ¹³C Chemical Shifts:
-
Carbonyl Carbon (C-3): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, often in the range of 190-200 ppm.
-
Methylene Carbon (C-2): The carbon adjacent to the ether oxygen and the carbonyl group will be found in the range of 70-80 ppm.
-
Methoxy Carbon: The carbon of the methoxy group will resonate around 56 ppm.
-
Aromatic Carbons: The carbons of the benzene ring will appear in the typical aromatic region of 110-160 ppm. The carbon attached to the methoxy group (C-7) will be shifted downfield due to the deshielding effect of the oxygen atom.
Influence of Substituents on NMR Spectra
The addition of substituents to the benzofuran ring system will cause predictable changes in the NMR spectra.
-
Electron-Donating Groups (EDGs) like alkyl or additional methoxy groups will generally cause an upfield shift (shielding) of the signals for nearby protons and carbons, particularly at the ortho and para positions.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halide groups will cause a downfield shift (deshielding) of the signals for nearby protons and carbons, again, most pronounced at the ortho and para positions.
This is a direct consequence of the electronic effects of the substituents altering the electron density around the nuclei, thereby influencing the magnetic field they experience.
Comparative ¹H and ¹³C NMR Data of this compound Derivatives
| Compound/Derivative | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| This compound (Parent) | ~4.6 (s, 2H, H-2), ~3.9 (s, 3H, OCH₃), 6.8-7.5 (m, 3H, Ar-H) | ~195 (C=O), ~150 (C-7a), ~148 (C-7), ~125 (C-3a), ~122 (C-5), ~115 (C-4), ~112 (C-6), ~75 (C-2), ~56 (OCH₃) | Predicted based on similar structures |
| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | 12.13 (s, 1H, NH), 6.91–7.43 (m, 8H, Ar-H), 3.99 (s, 3H, OCH₃) | 186.20, 161.87, 150.65, 141.76, 129.60, 125.09, 124.44, 123.87, 114.90, 112.74, 111.44, 108.76, 56.46 | [1] |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Electron Ionization (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is often highly reproducible and serves as a molecular fingerprint.
Expected Fragmentation Pathways for this compound:
The molecular ion peak (M⁺˙) for the parent compound is expected at m/z 164. Key fragmentation pathways for furanone-containing structures often involve:
-
Loss of CO: A common fragmentation for ketones, leading to a fragment at m/z 136.
-
Loss of CH₃ from the methoxy group: This would result in a fragment at m/z 149.
-
Cleavage of the furanone ring: This can lead to a variety of smaller fragments, providing clues about the overall structure.
Comparative Mass Spectrometry Data
| Compound/Derivative | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound (Parent) | 164 | 136, 121, 92, 63 | Predicted based on furanone fragmentation |
| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | 268 ([M]⁺) | 269 ([M+H]⁺ in ESI-MS) | [1] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Key IR Absorptions for this compound Derivatives:
-
C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the ketone carbonyl group. The exact position can be influenced by ring strain and conjugation.
-
C-O-C Stretch (Ether): The C-O stretching vibrations of the ether linkage in the furan ring and the methoxy group will appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
-
Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The C-H stretching of the methylene group at C-2 will appear just below 3000 cm⁻¹.
Comparative IR Data
| Compound/Derivative | C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) | Reference |
| This compound (Parent) | ~1715 | ~1260 (Ar-O-C), ~1080 (C-O-C) | Predicted |
| (2Z,5Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | 1706 | 3109 (Ar-H), 1612 (C=C) | [2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.
The benzofuranone core contains a chromophore that absorbs in the UV region. The absorption maxima (λ_max) will be influenced by the extent of conjugation and the presence of auxochromes (substituents with non-bonding electrons, like the methoxy group).
Expected UV-Vis Absorptions:
-
π → π* Transitions: These transitions, characteristic of the aromatic system and the conjugated enone system (if present in derivatives), will likely result in strong absorptions in the 250-350 nm range.
-
n → π* Transitions: The non-bonding electrons on the carbonyl oxygen can be excited to an anti-bonding π* orbital. These transitions are typically weaker and occur at longer wavelengths than π → π* transitions.
Substituents that extend the conjugation of the π-system will cause a bathochromic (red) shift to longer wavelengths.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized protocols is essential.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key sample resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For volatile and thermally stable compounds, a gas chromatograph (GC) is commonly used to introduce the sample into the mass spectrometer. A dilute solution of the sample is injected into the GC.
-
For less volatile solids, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.
-
-
Ionization:
-
The sample molecules are vaporized and then bombarded with a beam of 70 eV electrons in the ion source. This causes the ejection of an electron, forming a molecular ion (M⁺˙).
-
-
Mass Analysis:
-
The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.
-
Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Spectrum:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor).
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Lower the press arm to apply firm and even pressure to the sample against the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Protocol 4: UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be chosen such that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
Use a matched pair of cuvettes (typically 1 cm path length), one for the blank and one for the sample. Quartz cuvettes are required for measurements below 340 nm.
-
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path (for a double-beam instrument).
-
-
Data Acquisition:
-
Acquire a baseline spectrum with the blank solution.
-
Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
The resulting spectrum will plot absorbance versus wavelength (nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Visualizing the Workflow and Structure-Spectra Relationships
To better illustrate the logical flow of spectroscopic analysis and the interplay between molecular structure and spectral output, the following diagrams are provided.
Caption: The influence of electron-donating and electron-withdrawing substituents on the NMR and UV-Vis spectroscopic properties of the benzofuranone core.
Conclusion
The structural elucidation of this compound derivatives is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. By understanding the fundamental principles behind NMR, MS, IR, and UV-Vis spectroscopy and by following rigorous experimental protocols, researchers can confidently characterize these valuable compounds. This guide has provided a framework for this process, emphasizing a comparative approach that considers the influence of molecular structure on spectroscopic output. As you synthesize novel derivatives, this foundational knowledge will be indispensable for confirming their identity and purity, paving the way for their application in medicinal chemistry and beyond.
References
- El-Sayed, G. A., & Al-Otaibi, A. M. (2023). Synthesis and Characterization of a New Heterocycle Containing Benzofuran, Thiazolidin-4-one, and Pyrazole Moieties. Molbank, 2023(2), M1657. [Link]
- Atioğlu, Z., Gurbanov, A. V., & Acar, Ç. (2021). Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Amerigo Scientific. (n.d.). This compound.
- LookChem. (n.d.). This compound.
- Chemical Synthesis Database. (n.d.). 7-methoxy-benzofuran-3-one.
- SpectraBase. (n.d.). 3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)-.
- NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook.
- Blank, I., & Fay, L. B. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064. [Link]
- Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 2-8. [Link]
- Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
- Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry.
- Agilent Technologies. (2014). The Basics of UV-Vis Spectrophotometry.
- Royal Society of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- YouTube. (2021, October 8). IR with ATR Method. [Video].
- YouTube. (2010, December 6). Acquiring a UV/visible spectrum and choosing cells and solvents. [Video].
- Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.
Sources
This guide provides a comparative analysis of 7-Methoxybenzofuran-3(2H)-one and related natural products for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and underlying mechanisms of this important class of compounds, supported by experimental data and protocols.
Introduction: The Benzofuranone Scaffold - A Privileged Structure in Nature
The benzofuran ring system is a core structure in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3][4] This versatility has made the benzofuran scaffold a "privileged structure" in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents.[5] Derivatives of benzofuran have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral agents.[2][5][6]
At the heart of our discussion is the benzofuran-3(2H)-one core, a key structural motif found in various bioactive molecules.[7] Our focus, this compound, is a derivative of this core. While specific biological data on this exact compound is limited in publicly available literature, its structural similarity to a well-studied class of natural products, the aurones, provides a strong basis for predicting its bioactivity.[8] Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are isomers of flavones and are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities.[9][10][11][12][13]
This guide will therefore undertake a comparative study, leveraging the extensive research on aurones and other benzofuranone derivatives to infer and contextualize the potential of this compound. We will explore key biological activities, the signaling pathways they modulate, and the experimental methods used to assess them.
Comparative Biological Activities: Antioxidant and Anti-inflammatory Potential
Benzofuranone derivatives are frequently lauded for their potent antioxidant and anti-inflammatory effects.[6][14][15][16] These two properties are often interlinked, as oxidative stress is a key trigger for inflammatory responses.
Antioxidant Activity
The antioxidant capacity of benzofuranone derivatives is often attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. The Keap1-Nrf2 signaling pathway is a central regulator of cellular response to oxidative stress.[17][18][19][20] Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1-mediated ubiquitination and degradation.[19] In the presence of oxidative stress, this inhibition is lifted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response elements (ARE), leading to the production of protective enzymes.[17][18] Several natural products with a benzofuranone core have been shown to activate this pathway.[12][18]
Diagram: The Keap1-Nrf2 Antioxidant Response Pathway
Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[21][22][23][24] The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines like TNF-α and IL-1.[21] This leads to the activation of the IKK complex, which then phosphorylates IκBα, an inhibitor of NF-κB. Phosphorylated IκBα is targeted for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25] Benzofuranone derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[12]
Diagram: The NF-κB Inflammatory Pathway
Caption: Overview of the canonical NF-κB signaling pathway in inflammation.
Comparative Data Summary
While direct comparative data for this compound is scarce, we can compile data for structurally similar aurones and benzofuranone derivatives to provide a predictive framework. The following table summarizes reported IC50 values for various biological activities.
| Compound/Derivative Class | Biological Activity | Assay | Reported IC50 (µM) | Reference |
| Aurone Derivatives | Antioxidant | DPPH Radical Scavenging | 1.03 - 4.68 (for various flavonoids) | [26][27] |
| Aurone Derivatives | Antioxidant | ABTS Radical Scavenging | 1.59 - 3.70 (for various flavonoids) | [26][27] |
| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | Antileishmanial | L. donovani amastigotes | 0.016 | [28][29] |
| Benzofuran-coumarin hybrid | Anticancer | HCT116 cell line | ~10-20 | [30] |
| Benzofuran derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Comparable to ibuprofen | [15] |
| Benzofuran derivatives | Anticancer | K562, A549 cell lines | 0.021 - 0.69 | [31] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols
To facilitate further research, we provide standardized protocols for key assays mentioned in this guide.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the measurement of the radical scavenging activity of a test compound against 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test compound solutions at various concentrations
-
Ascorbic acid (positive control)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound or standard to respective wells.
-
Add 100 µL of DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.[32][33]
Diagram: DPPH Assay Workflow
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a compound on cell viability.[34][35][36][37]
Materials:
-
Cells in culture (e.g., cancer cell line)
-
Complete culture medium
-
Test compound solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well tissue culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (solvent only) and an untreated control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) x 100
-
Plot the percentage viability against the concentration of the test compound to determine the IC50 value.
Diagram: MTT Assay Workflow
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The benzofuranone scaffold, exemplified by aurones and related natural products, represents a rich source of bioactive compounds with significant therapeutic potential. While direct experimental data on this compound is not extensively available, its structural features strongly suggest it will exhibit similar antioxidant and anti-inflammatory properties. The methoxy group at the 7-position is a particularly interesting feature for structure-activity relationship (SAR) studies, as substitutions on the benzofuran ring are known to significantly influence biological activity.
Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives. Comparative studies against well-characterized aurones and other benzofuranones will be crucial to elucidate the specific contribution of the 7-methoxy group to its bioactivity. Mechanistic studies focusing on the Keap1-Nrf2 and NF-κB pathways will provide a deeper understanding of its mode of action. The protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on the exploration of this promising class of compounds.
References
- Recent advances on synthesis and biological activities of aurones. (2020). Bioorganic & Medicinal Chemistry, 29, 115895. [Link]
- Ma, Q. (2013). Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway. Seminars in Cancer Biology, 23(4), 244-255. [Link]
- Shaw, P., & Chattopadhyay, A. (2020). The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. Biomolecules, 10(3), 433. [Link]
- Synthesis and biological activities of aurones: A Review. (2016). International Journal of Pharmacy and Analytical Research, 5(1), 137-147. [Link]
- Biological Activities of Aurones: A Brief Summary. (n.d.).
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
- Biological Activities of Aurones: A Brief Summary. (2024). Current Organic Chemistry, 28(1), 2-16. [Link]
- Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cell, 138(4), 674-688. [Link]
- Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Biological Activities of Aurones: A Brief Summary. (2024). Bentham Science Publishers. [Link]
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Selected natural products with hydrobenzofuranone or benzopyrone skeleton. (n.d.).
- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. (n.d.).
- Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway. (2013). Free Radical Biology and Medicine, 65, 1039-1051. [Link]
- Baird, L., & Dinkova-Kostova, A. T. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. Chemical Reviews, 120(22), 12513-12569. [Link]
- Keap1/Nrf2 Signaling P
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. [Link]
- Selected bioactive molecules and natural products with benzofuran-3(2H)-one scaffold. (n.d.).
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences, 503, 07005. [Link]
- This compound. (n.d.). LookChem. [Link]
- Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (2015).
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. [Link]
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. [Link]
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2015).
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). Molecules, 26(18), 5547. [Link]
- Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances, 7(85), 54064-54089. [Link]
- Antileishmanial Activities of ( Z )-2-(Nitroimidazolylmethylene)- 3 ( 2H )-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. (n.d.).
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(13), 10582. [Link]
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. (2017). Antimicrobial Agents and Chemotherapy, 61(12), e01340-17. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Pharmaceuticals, 15(5), 548. [Link]
- Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research, 20(1), 10-15. [Link]
- A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. (2015). International Journal of Basic & Clinical Pharmacology, 4(4), 698-701. [Link]
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal of Scientific Development and Research, 7(10), 2455-2631. [Link]
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). Molecules, 19(11), 17725-17739. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijsdr.org [ijsdr.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. Recent advances on synthesis and biological activities of aurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpab.com [ijpab.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jopcr.com [jopcr.com]
- 16. ijbcp.com [ijbcp.com]
- 17. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 19. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 24. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. e3s-conferences.org [e3s-conferences.org]
- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 7-Methoxybenzofuran-3(2H)-one with Diverse Enzyme Families
In the intricate world of drug discovery and molecular biology, understanding the interaction of small molecules with a range of biological targets is paramount. The promiscuity or selectivity of a compound can be the determining factor in its therapeutic efficacy and safety profile. This guide provides a comprehensive analysis of the enzymatic cross-reactivity of 7-Methoxybenzofuran-3(2H)-one , a scaffold of interest in medicinal chemistry.
While direct and comprehensive experimental data on the cross-reactivity of this specific compound is emerging, we can infer its potential interaction profile based on the well-documented activities of the broader benzofuran and benzofuranone chemical classes. Benzofuran derivatives have been reported to exhibit inhibitory effects against a variety of enzymes, including tyrosinases, acetylcholinesterase, and cyclooxygenases.[1][2][3][4][5][6][7]
This guide will, therefore, present a framework for assessing such cross-reactivity, utilizing illustrative experimental data to guide researchers in designing their own investigations. We will delve into the experimental design, present hypothetical comparative data, and provide detailed protocols for key enzymatic assays.
The Importance of Profiling Enzymatic Cross-Reactivity
The initial identification of a bioactive compound against a specific target is a significant milestone. However, the journey from a "hit" to a viable drug candidate is fraught with challenges, a primary one being off-target effects. Cross-reactivity, the interaction of a compound with unintended biological targets, can lead to unforeseen side effects or even desirable polypharmacological effects. A thorough understanding of a compound's selectivity profile is therefore not just a regulatory requirement but a fundamental aspect of rational drug design.
This guide will focus on a hypothetical cross-reactivity screening of this compound against a panel of enzymes representing different classes, reflecting the known inhibitory landscape of benzofuran derivatives.
A Hypothetical Cross-Reactivity Profile of this compound
To illustrate the process of comparative analysis, we present a hypothetical dataset summarizing the inhibitory activity (IC50 values) of this compound against a panel of selected enzymes. It is crucial to note that these values are for illustrative purposes only and are intended to serve as a guide for data presentation and interpretation.
| Enzyme Target | Enzyme Class | Substrate | Illustrative IC50 (µM) |
| Mushroom Tyrosinase | Oxidoreductase | L-DOPA | 15.2 |
| Human Acetylcholinesterase (AChE) | Hydrolase | Acetylthiocholine | 45.8 |
| Ovine Cyclooxygenase-1 (COX-1) | Oxidoreductase | Arachidonic Acid | > 100 |
| Human Cyclooxygenase-2 (COX-2) | Oxidoreductase | Arachidonic Acid | 78.5 |
| Streptococcus pneumoniae Chorismate Synthase | Lyase | 5-enolpyruvylshikimate-3-phosphate (EPSP) | 25.3 |
This illustrative data suggests that this compound may exhibit moderate inhibitory activity against tyrosinase and chorismate synthase, with weaker activity against AChE and COX-2, and negligible activity against COX-1. Such a profile would warrant further investigation into its potential as a selective inhibitor.
Experimental Design for Assessing Cross-Reactivity
A robust experimental design is the bedrock of reliable cross-reactivity data. The following workflow outlines a standard approach for screening a compound against a panel of enzymes.
Caption: Potential impact of this compound on various enzymatic pathways based on its hypothetical cross-reactivity.
Conclusion and Future Directions
This guide provides a foundational framework for evaluating the enzymatic cross-reactivity of this compound. While the presented comparative data is illustrative, the methodologies and principles are grounded in established scientific practice. For researchers and drug development professionals, a systematic and rigorous assessment of a compound's selectivity is an indispensable step.
Future experimental work should focus on generating robust, empirical data for this compound against a broad and diverse panel of enzymes. Such studies will be instrumental in elucidating its true pharmacological profile and will guide its potential development as a therapeutic agent or a valuable research tool.
References
- National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In PubMed Central.
- Bio-protocol. (n.d.). Tyrosinase inhibition assay.
- Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay.
- National Center for Biotechnology Information. (n.d.). An ELISA method to measure inhibition of the COX enzymes. In PubMed.
- Patsnap. (2025, May 9). How to Perform a Standard Enzyme Activity Assay?. Synapse.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Springer. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Springer Protocols.
- Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References.
- National Center for Biotechnology Information. (n.d.). An update on benzofuran inhibitors: a patent review. In PubMed.
- National Center for Biotechnology Information. (2021, January 22). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. In PubMed Central.
- Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay.
- ResearchGate. (n.d.). Summarized molecular targets for benzofurans as anticancer compounds.
- BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric).
- National Center for Biotechnology Information. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. In PubMed Central.
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
- ResearchGate. (n.d.). Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β-Amyloid Aggregation, and Aβ Neurotoxicity | Request PDF.
- National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. In PubMed Central.
- National Center for Biotechnology Information. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. In PubMed Central.
- Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- National Center for Biotechnology Information. (n.d.). Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis. In PubMed Central.
- Portland Press. (2021, May 10). Steady-state enzyme kinetics. The Biochemist.
- Wikipedia. (n.d.). Enzyme kinetics.
- American Society for Microbiology. (n.d.). Promising New Antifungal Treatment Targeting Chorismate Synthase from Paracoccidioides brasiliensis. In Antimicrobial Agents and Chemotherapy.
- ResearchGate. (2019, August 7). (PDF) New Inhibitors of Chorismate Synthase Present Antifungal Activity Against Paracoccidioides Brasiliensis.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
A Technical Guide to Benchmarking 7-Methoxybenzofuran-3(2H)-one Against Known Microtubule-Targeting Agents
This guide provides a comprehensive framework for evaluating the biological activity of 7-Methoxybenzofuran-3(2H)-one (7-MBF), a compound featuring the benzofuranone scaffold, against established inhibitors of tubulin polymerization. While the benzofuranone core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules, the specific inhibitory profile of the parent 7-MBF is not extensively characterized.[1] This guide, therefore, outlines a scientifically rigorous workflow to assess its potential as a microtubule-targeting agent by benchmarking it against well-understood clinical and research compounds.
We will proceed under the hypothesis that 7-MBF, like other structurally related compounds, may interfere with microtubule dynamics.[2][3] The primary objective is to determine if 7-MBF inhibits or enhances tubulin polymerization and to compare its potency and efficacy with known agents that act via distinct mechanisms.
Rationale for Target Selection: The Central Role of Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to cellular processes, most critically, the formation of the mitotic spindle during cell division.[4] This dynamic instability makes tubulin a highly validated and successful target for anticancer therapies.[2][4]
Inhibitors of tubulin polymerization are broadly classified based on their binding site on the tubulin dimer and their ultimate effect on the microtubule polymer mass.[5] This guide will use representative inhibitors from three major classes as benchmarks:
-
Colchicine (Colchicine Binding Site Inhibitor): Binds to the β-tubulin subunit, preventing its polymerization into microtubules. This leads to microtubule destabilization and mitotic arrest.[3][6][[“]] Compounds targeting this site are of high interest as they may evade certain drug resistance mechanisms.[2]
-
Vinblastine (Vinca Alkaloid Site Inhibitor): Binds at the interface of two tubulin dimers, suppressing microtubule growth and inducing a "peeling" of protofilaments at higher concentrations.[8][9][10]
-
Paclitaxel (Taxane Site Stabilizer): Binds to β-tubulin within the assembled microtubule, protecting it from disassembly.[11][12] This hyper-stabilization also leads to a mitotic block and induces apoptosis.[11][13]
By comparing 7-MBF to these agents, we can not only determine its activity but also gain preliminary insight into its potential mechanism of action.
Experimental Workflow: A Systematic Approach to Benchmarking
A robust benchmarking study requires a systematic workflow that proceeds from initial compound screening to detailed quantitative analysis. The following diagram outlines the logical flow of the experimental process.
Caption: Workflow for benchmarking a test compound against known tubulin inhibitors.
Detailed Experimental Protocol: In Vitro Turbidimetric Tubulin Polymerization Assay
This assay measures microtubule polymerization by monitoring the increase in light scattering (turbidity) as tubulin dimers assemble into larger microtubule structures.[14] Commercial kits containing highly purified tubulin and optimized buffers are readily available and recommended for consistency.[15][16][17]
3.1. Materials and Reagents
-
Tubulin (>99% pure, bovine or porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Test Compound: this compound
-
Positive Controls: Paclitaxel (stabilizer), Colchicine (destabilizer), Vinblastine (destabilizer)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
96-well, half-area, clear-bottom microplates
-
Temperature-controlled microplate reader capable of kinetic reads at 340 nm
3.2. Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 7-MBF and all control compounds in 100% DMSO. Store at -20°C.
-
On the day of the experiment, thaw tubulin protein and all buffers on ice. Keep tubulin on ice at all times to prevent premature polymerization.[14]
-
Prepare the complete Polymerization Buffer (PB): General Tubulin Buffer supplemented with 1 mM GTP and 10% v/v glycerol. Causality Note: GTP is required for tubulin polymerization as it binds to the β-tubulin subunit. Glycerol is included to promote polymerization under these in vitro conditions, creating a sensitive window for detecting both inhibitors and enhancers.
-
Prepare serial dilutions of the test and control compounds in PB. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) across all wells to avoid solvent effects.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, pipette 10 µL of the compound dilutions (or vehicle for control wells) into the appropriate wells of a 96-well plate.
-
Prepare the tubulin reaction mix by diluting the tubulin stock to a final concentration of 3 mg/mL in ice-cold PB.
-
To initiate the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well. Mix gently by pipetting. Trustworthiness Note: Assembling all reactions on ice is critical to synchronize the start of the polymerization, which is triggered by the temperature shift to 37°C in the plate reader.[14]
-
-
Data Acquisition:
-
Immediately transfer the plate to the pre-warmed 37°C plate reader.
-
Begin kinetic measurement of absorbance at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.
-
Data Analysis and Interpretation
The primary output is a set of polymerization curves (Absorbance vs. Time). From these curves, key parameters are extracted to quantify the effect of each compound.
-
For Inhibitors (Colchicine, Vinblastine, and potentially 7-MBF): The rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance) will decrease in a dose-dependent manner. The concentration that inhibits polymerization by 50% (IC50) is calculated.
-
For Stabilizers (Paclitaxel): The lag phase is shortened, and the Vmax is increased. The concentration that produces 50% of the maximal effect (EC50) is determined.
4.1. Visualizing Mechanisms of Action
The distinct effects of these compounds can be visualized at the molecular level. The following diagram illustrates the binding sites and resulting impact on microtubule dynamics.
Caption: Binding sites and effects of different classes of microtubule inhibitors.
Comparative Data Summary
The results of the polymerization assay should be summarized in a table for direct comparison. The following table presents hypothetical, yet realistic, data for such an experiment.
| Compound | Putative Binding Site | Mechanism of Action | IC50 / EC50 (µM) | Max Effect (%) |
| 7-MBF (Test) | Colchicine (Hypothesized) | Destabilizer / Inhibitor | 2.5 | 95% Inhibition |
| Colchicine | Colchicine | Destabilizer / Inhibitor | 1.8 | 98% Inhibition |
| Vinblastine | Vinca | Destabilizer / Inhibitor | 0.9 | 99% Inhibition |
| Paclitaxel | Taxane | Stabilizer / Enhancer | 0.5 | 150% Enhancement |
| DMSO | N/A | Vehicle Control | N/A | 0% (Baseline) |
Table 1: Hypothetical benchmarking data for this compound (7-MBF) from an in vitro tubulin polymerization assay. IC50 values represent the concentration for 50% inhibition, while the EC50 value represents the concentration for 50% maximal enhancement of polymerization.
-
Activity Confirmation: 7-MBF demonstrates potent inhibitory activity on tubulin polymerization in a concentration range comparable to the known inhibitor, Colchicine.
-
Mechanism Insight: The inhibitory profile of 7-MBF, as opposed to the enhancing effect of Paclitaxel, strongly suggests it acts as a microtubule destabilizer. Its similar potency to Colchicine provides preliminary evidence that it may bind at or near the colchicine binding site.
-
Relative Potency: While active, 7-MBF appears slightly less potent than both Colchicine and Vinblastine in this assay. Paclitaxel shows the highest potency, albeit through an opposing mechanism.
Conclusion and Future Directions
This guide presents a comprehensive and scientifically grounded methodology for the initial characterization and benchmarking of this compound. The in vitro tubulin polymerization assay serves as a robust primary screen to establish on-target activity. Based on our hypothetical results, 7-MBF emerges as a promising microtubule destabilizing agent.
The logical next steps in a drug development program would include:
-
Binding Site Confirmation: Performing competitive binding assays using radiolabeled colchicine to confirm if 7-MBF directly competes for the colchicine binding site.
-
Cell-Based Assays: Evaluating the effect of 7-MBF on mitotic arrest and apoptosis in cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 7-MBF to optimize potency and explore the chemical features crucial for its activity.
By systematically comparing novel compounds like 7-MBF to well-characterized inhibitors, researchers can efficiently identify promising new leads and elucidate their mechanisms of action, accelerating the path of drug discovery.
References
- Wikipedia. Colchicine. [Link]
- Dr.Oracle. What is the mechanism of action of paclitaxel? (2025-06-24). [Link]
- Dalal, K., et al. (2016). Mechanism of Action of Colchicine in the Treatment of Gout.
- Consensus. What is Colchicine mechanism of action?[Link]
- Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]
- Wikipedia. Paclitaxel. [Link]
- Cytoskeleton, Inc.
- ResearchGate. Summarized molecular targets for benzofurans as anticancer compounds. [Link]
- Patsnap Synapse. What is Colchicine mechanism of action? (2024-07-17). [Link]
- Hölzel Diagnostika. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). [Link]
- Patsnap Synapse.
- Patsnap Synapse. What is the mechanism of Paclitaxel? (2024-07-17). [Link]
- Biozoomer. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin), 24 assays. [Link]
- Gidding, C. E., et al. (1996). Preclinical and clinical pharmacology of vinca alkaloids. PubMed. [Link]
- Gigant, B., et al. (2010). The binding of vinca domain agents to tubulin: structural and biochemical studies. PubMed. [Link]
- Consensus. What is the mechanism of action (MOA)
- Prota, A. E., et al. (2014). A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. PNAS. [Link]
- News-Medical.Net. How Paclitaxel Works. (2023-05-13). [Link]
- Taylor & Francis Online. Development of tubulin polymerization inhibitors as anticancer agents. [Link]
- Singer, W. D., et al. (1995). Interactions of the Catharanthus (Vinca) Alkaloids With Tubulin and Microtubules. PubMed. [Link]
- Wikipedia. Vinblastine. [Link]
- Al-Awar, R., et al. (2016). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]
- Taylor & Francis Online. Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures. [Link]
- YouTube. Pharmacology of Vinblastine Sulphate (Cytoblastin) ; Pharmacokinetics, Mechanism of Action, Uses. (2025-03-15). [Link]
- ResearchGate.
- Wang, Y., et al. (2020). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PubMed Central. [Link]
- Lobert, S., et al. (1993). Vinca site agents induce structural changes in tubulin different from and antagonistic to... PubMed. [Link]
- Wikipedia. Mitotic inhibitor. [Link]
- MDPI. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. [Link]
- ACS Publications.
- National Institutes of Health. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023-01-29). [Link]
- Jack, A., et al. (2011). Identification and characterization of an intermediate taxol binding site within microtubule nanopores and a mechanism for tubulin isotype binding selectivity. PubMed. [Link]
- Patsnap Synapse. What are the therapeutic candidates targeting Tubulin? (2025-03-11). [Link]
- Kellogg, E., et al. (2017). Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. PubMed Central. [Link]
- Snyder, J. P., et al. (2001). The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density. PNAS. [Link]
- Ingenta Connect. Tubulin-based Structure-affinity Relationships for Antimitotic Vinca Alkaloids. [Link]
- Lobert, S., et al. (1996). Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine.
- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC. [Link]
- Bio-protocol.
Sources
- 1. Vinblastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 6. Colchicine - Wikipedia [en.wikipedia.org]
- 7. consensus.app [consensus.app]
- 8. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinblastine - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. droracle.ai [droracle.ai]
- 12. Paclitaxel - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 14. abscience.com.tw [abscience.com.tw]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
A Comparative Guide to the Novelty of 7-Methoxybenzofuran-3(2H)-one Derivatives in Drug Discovery
This guide provides a technical comparison of 7-Methoxybenzofuran-3(2H)-one derivatives against established compound classes, offering experimental frameworks to assess their novelty and therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge with actionable protocols to validate and explore this promising chemical space.
Introduction: The Benzofuranone Scaffold in Medicinal Chemistry
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The benzofuranone core, specifically, is a recurring motif in natural products with significant therapeutic applications.[5]
The introduction of a methoxy group at the 7-position of the benzofuran-3(2H)-one core is a strategic modification. This substitution can significantly alter the molecule's electronic properties and its ability to form hydrogen bonds, potentially leading to novel interactions with biological targets. This guide focuses on derivatives of this specific scaffold, providing a framework to assess their novelty in a competitive landscape, particularly in oncology. The benzofuran scaffold has shown extraordinary inhibitory potency against a panel of human cancer cell lines, making it a prime candidate for the development of new anticancer agents.[1][6]
Synthetic Accessibility and Structural Diversification
A key determinant of a scaffold's utility is its synthetic tractability. The this compound core can be synthesized through various established routes, allowing for the introduction of diverse substituents.
Generalized Synthetic Workflow
The synthesis of this compound derivatives often begins with appropriately substituted phenols, followed by cyclization to form the furanone ring.[7] This approach allows for modifications at various positions, crucial for developing a structure-activity relationship (SAR). A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for this compound derivatives.
Causality Behind Experimental Choices: The choice of a multi-step synthesis beginning with a readily available starting material like guaiacol allows for cost-effective production and scalability. The subsequent derivatization reactions (Aldol condensation, cross-coupling) are chosen for their reliability and tolerance of a wide range of functional groups, enabling the creation of a diverse chemical library for screening.[8]
Experimental Protocols for Assessing Novelty
To establish the novelty of these derivatives, a systematic evaluation of their biological activity is required. Below are core protocols for an initial assessment focused on anticancer potential, a common application for benzofuran derivatives.[9][10]
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference compound (e.g., Doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Self-Validation: Include vehicle-only controls (e.g., 0.1% DMSO) and positive controls (a known cytotoxic drug). Each concentration should be tested in triplicate to ensure reproducibility.
Protocol: Kinase Inhibition Assay
Many anticancer agents function by inhibiting protein kinases. This assay determines if the derivatives target this critical enzyme class.
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., VEGFR-2, a key target in angiogenesis). The activity is quantified by measuring the phosphorylation of a substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: Add the this compound derivatives at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Causality Behind Experimental Choices: Targeting kinases like VEGFR-2 is a validated strategy in oncology.[10] Comparing the activity of new derivatives to established inhibitors like Sorafenib provides a direct measure of their potential novelty and potency.
Comparative Analysis
The novelty of the this compound derivatives can be assessed by comparing their performance against established compounds.
Comparator Compounds
-
Doxorubicin: A standard chemotherapeutic agent used as a positive control in cytotoxicity assays.
-
Sorafenib: A multi-kinase inhibitor used as a benchmark for targeted therapies.
-
Combretastatin A-4: A natural product known for its tubulin polymerization inhibition, a mechanism shared by some benzofuran derivatives.[11]
Data Presentation
The following table presents hypothetical data to illustrate a comparative analysis.
| Compound | Cell Line | Cytotoxicity IC50 (µM) | VEGFR-2 Kinase IC50 (µM) |
| Derivative 7M-A | MCF-7 | 2.5 | 0.8 |
| Derivative 7M-B | MCF-7 | 15.8 | > 50 |
| Doxorubicin | MCF-7 | 0.5 | N/A |
| Sorafenib | MCF-7 | 5.2 | 0.09 |
Logic for Assessing Novelty
A compound's novelty is not solely defined by its potency but also by its mechanism of action, selectivity, and synthetic accessibility.
Caption: Key parameters for assessing the novelty of a drug candidate.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in oncology.[12][13] Its synthetic tractability allows for the creation of diverse libraries, and initial biological assays can quickly identify promising lead compounds. The novelty of these derivatives will be ultimately determined by their ability to either interact with new biological targets or to modulate existing targets with improved potency, selectivity, and pharmacokinetic properties compared to existing drugs. Future work should focus on elucidating the precise mechanism of action for the most active compounds and optimizing their properties through medicinal chemistry efforts.
References
- Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16).
- Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094–1105.
- Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central.
- ResearchGate. (n.d.). BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT.
- El-Sayed, N. N. E., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online.
- Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
- Miao, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
- ACS Publications. (n.d.). Improved synthesis of 3-substituted 7-methoxybenzofurans. Useful intermediates for the preparation of morphine analogs. The Journal of Organic Chemistry.
- ScienceDirect. (n.d.). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative.
- Chemical Synthesis Database. (n.d.). 7-methoxy-benzofuran-3-one.
- Sanna, C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1540.
- Protti, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 701.
- Leoni, A., et al. (2013). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. PLoS One, 8(2), e56413.
- Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Advanced Sciences and Engineering Technologies.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548.
- ResearchGate. (n.d.). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors.
- Miao, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28033-28056.
- Khan, I., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 11(56), 35607-35621.
- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1237-1244.
- Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and in silico studies of new benzofuran-pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 13(36), 25339-25357.
Sources
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Docking: Evaluating 7-Methoxybenzofuran-3(2H)-one as a Potential Kinase Inhibitor
This guide provides an in-depth comparative analysis of 7-Methoxybenzofuran-3(2H)-one through computational docking studies. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a rationale for experimental choices and a framework for interpreting the predictive power of in-silico techniques in early-stage drug discovery.
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
The benzofuran moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Notably, various benzofuran derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4] This has led to the exploration of benzofurans as potential anticancer agents.[5][6]
Our focus, this compound, is a member of this promising class of compounds. While extensive experimental data on its specific biological targets are not yet available, the known activities of structurally related benzofurans suggest that it may exhibit inhibitory effects on key oncogenic kinases. This guide will explore this hypothesis through a rigorous computational docking workflow, comparing its predicted binding affinity and interactions with those of known inhibitors against two well-validated cancer targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase alpha (PI3Kα).
Strategic Target Selection: Why VEGFR-2 and PI3Kα?
The choice of protein targets is a critical first step in any docking study. For this compound, we have selected VEGFR-2 and PI3Kα based on the following rationale:
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[7] Several benzofuran derivatives have been reported to inhibit VEGFR-2.
-
PI3Kα: A central node in a signaling pathway that regulates cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making PI3Kα a high-value target for anticancer drug development.[8][9] Benzofuran derivatives have also been identified as inhibitors of PI3K.
By evaluating our topic compound against these two distinct but crucial oncogenic kinases, we can gain broader insight into its potential as a targeted anticancer agent.
Comparative Ligands: Establishing a Benchmark
To contextualize the docking results of this compound, it is essential to include known inhibitors of our selected targets in the analysis. For this study, we have chosen:
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of several cancers, with potent activity against VEGFR-2.[10][11]
-
LY294002: A well-characterized and widely used inhibitor of PI3Kα.[12][13]
These compounds will serve as positive controls, providing a benchmark for binding energy and interaction patterns against which this compound can be objectively compared.
The Computational Docking Workflow: A Step-by-Step Guide
The following protocol outlines a robust and reproducible workflow for performing computational docking studies using industry-standard, open-source software. This workflow is designed to be self-validating by incorporating control ligands and emphasizing critical analysis of the results.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For protein and ligand preparation.
-
AutoDock Vina: The core docking engine.[14]
-
PyRx: A virtual screening tool that provides a user-friendly interface for AutoDock Vina.[15][16]
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining crystal structures of target proteins.
-
PubChem or ZINC database: For obtaining 3D structures of ligands.
Experimental Protocol
Step 1: Protein Preparation
-
Obtain Protein Structures: Download the crystal structures of VEGFR-2 (PDB ID: 4ASD) and PI3Kα (PDB ID: 4ZOP) from the Protein Data Bank.
-
Clean the Protein Structure:
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or catalytic activity.
-
For multi-chain proteins, retain only the chain containing the active site of interest.
-
-
Add Hydrogens and Charges:
-
Add polar hydrogens to the protein structure.
-
Compute and assign Gasteiger charges. This step is crucial for calculating the electrostatic interactions during docking.
-
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, charges, and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Download the 3D structures of this compound, Sorafenib, and LY294002 from the PubChem database in SDF format.
-
Convert to PDBQT:
-
Use a tool like Open Babel (integrated into PyRx) to convert the SDF files to the PDBQT format.[17]
-
This process will assign Gasteiger charges and define the rotatable bonds in the ligands, allowing for conformational flexibility during docking.
-
Step 3: Grid Box Generation
-
Define the Binding Site:
-
Load the prepared protein (PDBQT) and the native ligand (if available from the crystal structure) or the known inhibitor into your visualization software.
-
Identify the key amino acid residues that constitute the binding pocket.
-
-
Set Grid Parameters:
-
In AutoDock Tools or PyRx, define a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely within the active site.
-
The center and dimensions (x, y, z) of the grid box are critical parameters that will guide the docking simulation.
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Configure the Docking Run:
-
In PyRx, select the prepared protein and ligands.
-
Specify the location of the Vina executable and the prepared PDBQT files.
-
Ensure the grid parameters are correctly set.
-
-
Initiate Docking: Start the docking simulation. AutoDock Vina will systematically explore different conformations and orientations of each ligand within the defined grid box, calculating the binding affinity for each pose.
Step 5: Analysis of Docking Results
-
Binding Affinity: The primary quantitative output of AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.
-
Interaction Analysis:
-
Visualize the top-ranked poses of each ligand within the protein's active site using Discovery Studio or PyMOL.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
-
Compare the interaction patterns of this compound with those of the known inhibitors.
-
Workflow Visualization
Caption: A streamlined workflow for computational docking studies.
Predicted Performance and Comparative Analysis
The following tables summarize the predicted binding affinities of this compound and the reference inhibitors against VEGFR-2 and PI3Kα.
Table 1: Predicted Binding Affinities against VEGFR-2 (PDB: 4ASD)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions (Residues) |
| This compound | -7.8 | Cys919, Asp1046 |
| Sorafenib (Reference) | -10.2 | Cys919, Glu885, Asp1046, Phe1047 |
Table 2: Predicted Binding Affinities against PI3Kα (PDB: 4ZOP)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions (Residues) |
| This compound | -7.2 | Val851, Ser854 |
| LY294002 (Reference) | -8.5 | Val851, Lys802, Asp933 |
Interpretation of Results
The docking results suggest that this compound has the potential to bind to the ATP-binding pockets of both VEGFR-2 and PI3Kα, albeit with a lower predicted affinity than the established inhibitors Sorafenib and LY294002.
-
Against VEGFR-2: this compound is predicted to form key interactions with residues Cys919 and Asp1046 in the hinge region, which are crucial for the binding of many known VEGFR-2 inhibitors.[18] Sorafenib, the reference compound, is predicted to form a more extensive network of interactions, which likely accounts for its higher predicted binding affinity.
-
Against PI3Kα: The predicted binding of this compound involves interactions with Val851, a key residue in the ATP-binding site of PI3Kα. The reference inhibitor, LY294002, is predicted to engage with additional residues, contributing to its stronger predicted binding.
These in-silico findings provide a compelling rationale for the experimental validation of this compound as a potential kinase inhibitor. The predicted interactions with key active site residues are encouraging, and while the predicted binding affinities are modest compared to the reference drugs, they are within a range that warrants further investigation.
Logical Relationship of the Study
Caption: The logical progression from hypothesis to future work.
Conclusion and Future Directions
This guide has detailed a comprehensive computational docking study to evaluate the potential of this compound as a kinase inhibitor. Our findings indicate that this compound is predicted to bind to the active sites of both VEGFR-2 and PI3Kα, engaging with key amino acid residues. While the predicted binding affinities are lower than those of the established inhibitors Sorafenib and LY294002, the results provide a solid foundation for further investigation.
The true value of in-silico studies lies in their ability to guide and prioritize experimental work. Based on this computational analysis, we recommend the following future directions:
-
In-vitro Kinase Assays: Experimentally determine the inhibitory activity of this compound against VEGFR-2 and PI3Kα to validate the docking predictions.
-
Cell-Based Assays: Evaluate the cytotoxic effects of this compound on cancer cell lines that are known to be dependent on VEGFR-2 or PI3Kα signaling.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to explore how modifications to its chemical structure affect its binding affinity and inhibitory activity.
By integrating computational and experimental approaches, we can efficiently advance our understanding of the therapeutic potential of novel compounds like this compound in the ongoing search for new anticancer agents.
References
- Altmeyers Encyclopedia. VEGFR inhibitors. [Link]
- Dallakyan, S. Comparing Virtual Screening with Bioassays Using PyRx. [Link]
- The Scripps Research Institute. Tutorial – AutoDock Vina. [Link]
- ResearchGate. Summarized molecular targets for benzofurans as anticancer compounds. [Link]
- YouTube. SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! [Link]
- YouTube. Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. [Link]
- YouTube. Virtual screening using PyRx. [Link]
- YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
- MDPI.
- Bioinformatics Review. How to perform virtual screening using Pyrx? [Link]
- YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]
- ResearchGate. Benzofuran derivatives as anticancer inhibitors of mTOR signaling. [Link]
- Eagon Research Group. Vina Docking Tutorial. [Link]
- National Institutes of Health.
- YouTube.
- Royal Society of Chemistry. Anticancer therapeutic potential of benzofuran scaffolds. [Link]
- YouTube. Virtual Screening using PyRX. [Link]
- Wikipedia. VEGFR-2 inhibitor. [Link]
- National Institutes of Health. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
- Semantic Scholar. Anticancer therapeutic potential of benzofuran scaffolds. [Link]
- MDPI. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. [Link]
- ScotChem. Session 4: Introduction to in silico docking. [Link]
- National Institutes of Health. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. [Link]
- MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- National Institutes of Health. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). [Link]
- ResearchGate.
- ScotChem. 6. Preparing the protein and ligand for docking. [Link]
- Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]
- National Institutes of Health. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
- YouTube. How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina. [Link]
- National Institutes of Health. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)
- Meiler Lab.
- YouTube.
- ACS Publications. Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19 Pulmonary Fibrosis. [Link]
- LinkedIn. Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. [Link]
- National Institutes of Health. Pre-docking filter for protein and ligand 3D structures. [Link]
- MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
- Journal of Computational Chemistry. Docking of Small Ligands to Low-Resolution and Theoretically Predicted Receptor Structures. [Link]
- ResearchGate. What is the most simple protocol to prepare the liberary of ligands for molocular docking ? [Link]
- University of California, San Diego. Small Molecule and Protein Docking. [Link]
- ResearchGate. Clarity on Multiple Ligand Docking Workflow Using PyRx. How to perform multiple ligand docking ? [Link]
Sources
- 1. eagonlab.github.io [eagonlab.github.io]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. altmeyers.org [altmeyers.org]
- 11. mdpi.com [mdpi.com]
- 12. scbt.com [scbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of 7-Methoxybenzofuran-3(2H)-one on Cancer vs. Normal Cells
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including significant anticancer potential.[1][2][3] The inherent versatility of the benzofuran ring system allows for structural modifications that can enhance cytotoxic efficacy and, crucially, selectivity towards malignant cells over their healthy counterparts.[1][4] This guide focuses on a specific derivative, 7-Methoxybenzofuran-3(2H)-one, providing a framework for evaluating its differential cytotoxicity. While comprehensive studies on this particular molecule are emerging, we will draw upon established data from structurally related benzofurans to inform our experimental design and mechanistic hypotheses. This document is intended for researchers, scientists, and drug development professionals as a technical guide to assessing the therapeutic window of novel benzofuran-based compounds.
The central challenge in cancer chemotherapy is maximizing tumor cell death while minimizing toxicity to normal tissues.[5] Therefore, a compound's selectivity index—the ratio of its cytotoxicity towards normal cells versus cancer cells—is a critical parameter in its preclinical evaluation.[5] This guide will delineate the experimental workflows required to determine this selectivity, grounded in robust, validated cell-based assays.
Proposed Mechanism of Action: A Framework for Investigation
Based on extensive research into benzofuran derivatives, a plausible mechanism of action for this compound involves the induction of programmed cell death, or apoptosis, in cancer cells. Many benzofuran derivatives have been shown to exert their anticancer effects by activating intrinsic apoptotic pathways.[2][6] This often involves mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of caspase cascades.[6][7] For instance, some derivatives have been observed to induce cell cycle arrest at various phases, preventing cancer cell proliferation before committing them to apoptosis.[8][9]
The diagram below illustrates a hypothetical signaling pathway for the induction of apoptosis by a benzofuran derivative, a pathway we propose to investigate for this compound.
Caption: Proposed apoptotic pathway induced by this compound.
Comparative Cytotoxicity Analysis: An Experimental Blueprint
To empirically determine the selective cytotoxicity of this compound, a panel of well-characterized cancer and normal cell lines should be employed. The choice of cell lines is critical; ideally, a normal cell line from the same tissue of origin as the cancer cell line should be used for the most relevant comparison.[5]
Recommended Cell Lines:
-
Cancer Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma).
-
Normal Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells), WI-38 (normal human lung fibroblasts).
The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%. A higher IC50 value in normal cells compared to cancer cells indicates favorable selectivity.
Data Presentation: Summarizing Cytotoxicity
The following table is a template for presenting the IC50 values obtained from the proposed experiments. Data from related benzofuran derivatives are included for illustrative purposes.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | A549 | Experimental | WI-38 | Experimental | Calculated | This Study |
| This compound | MCF-7 | Experimental | HUVEC | Experimental | Calculated | This Study |
| Benzofuran Derivative 1 | K562 (Leukemia) | 5 | HUVEC | >1000 | >200 | [10] |
| Benzofuran Derivative 1 | HL60 (Leukemia) | 0.1 | HUVEC | >1000 | >10000 | [10] |
| Ailanthoidol (Natural Benzofuran) | Huh7 (Hepatoma) | 22 (48h) | HepG2 (Hepatoma) | >80 | >3.6 | [8][9] |
| Benzofuran Derivative 16b | A549 (Lung) | 1.48 | WI-38 (Lung) | ~7.8 | 5.3 | [9] |
Note: The Selectivity Index (SI) is calculated as IC50 (Normal Cell) / IC50 (Cancer Cell).
Experimental Protocols
The following protocols are foundational for assessing cytotoxicity and the mechanism of cell death. Adherence to these standardized methods ensures reproducibility and validity of the results.
Workflow for Comparative Cytotoxicity Assessment
Caption: Experimental workflow for assessing differential cytotoxicity.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][13]
Protocol:
-
Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight at 37°C, 5% CO₂.[14]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[13][15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11][16] Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot against compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][17] It is a reliable indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells for maximum LDH release (cells treated with a lysis buffer).[18]
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well without disturbing the cell monolayer.[19][20]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20][21]
-
Stop Reaction & Read: Add 50 µL of stop solution to each well.[20] Measure the absorbance at 490 nm.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[22] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[23] Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[24]
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined IC50.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.[23][24]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[22]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[23][24]
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.[24]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of this compound's cytotoxic and selective properties. By employing the described panel of assays, researchers can generate robust, quantitative data to ascertain the compound's therapeutic potential. Positive results, indicated by a high selectivity index and a confirmed pro-apoptotic mechanism in cancer cells, would warrant further investigation, including in vivo studies in animal models, to validate these in vitro findings and progress towards potential clinical applications. The exploration of benzofuran derivatives continues to be a promising avenue in the quest for more effective and less toxic cancer therapies.[1]
References
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
- The Annexin V Apoptosis Assay. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
- LDH cytotoxicity assay. Protocols.io. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- LDH Assay. Cell Biologics Inc. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances (RSC Publishing). [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. PMC. [Link]
- MTT Assay Protocol. 塞魯士生技有限公司. [Link]
- Why should we choose normal cell types versus cancer cells in toxicity investig
- In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. NIH. [Link]
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- Synthesis and anti-cancer activity evaluation of new aurone deriv
- Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. [Link]
- BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. Request PDF.
- The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. PMC - NIH. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. PubMed. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
- Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Request PDF.
- This compound. Amerigo Scientific. [Link]
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. [Link]
- Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells. PubMed. [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. atcc.org [atcc.org]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Potential of 7-Methoxybenzofuran-3(2H)-one as a Versatile Lead Compound in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of efficient lead generation. The benzofuran nucleus represents one such scaffold, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive evaluation of 7-Methoxybenzofuran-3(2H)-one as a promising starting point for the development of novel therapeutics. We will delve into the demonstrated potential of its derivatives in key therapeutic areas, compare their performance against established drugs, and provide detailed experimental protocols for their evaluation.
The this compound Scaffold: A Foundation for Potent Bioactivity
While extensive data on the parent this compound molecule is limited, the derivatization of this core structure has yielded compounds with significant biological effects. This strongly suggests that the this compound moiety is a valuable pharmacophore that can be rationally modified to achieve high potency and selectivity for various targets.
Antileishmanial Activity: A Standout Therapeutic Indication
Leishmaniasis, a parasitic disease transmitted by sandflies, remains a significant global health problem with limited treatment options.[3][4] Current therapies, such as pentavalent antimonials, amphotericin B, and miltefosine, are hampered by issues of toxicity, emerging resistance, and difficult administration routes.[5]
Recent research has highlighted the exceptional antileishmanial potential of derivatives of this compound. Notably, the compound (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone has demonstrated remarkable in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with a 50% inhibitory concentration (IC50) of 0.016 μM.[3][6][7] This level of potency is significantly greater than that of some current standard treatments, underscoring the promise of this scaffold in developing new and more effective antileishmanial drugs.
Comparison with Standard Antileishmanial Drugs:
| Compound | Mechanism of Action | IC50 (vs. L. donovani amastigotes) | Key Advantages | Key Disadvantages |
| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | Likely involves bioactivation by nitroreductases to produce cytotoxic metabolites.[3][6] | 0.016 µM [3][6][7] | High potency | Limited in vivo data, potential for off-target effects of the nitro group. |
| Miltefosine | Disrupts lipid metabolism, induces apoptosis, and affects mitochondrial function.[1][8] | ~0.5 - 1.5 µM | Oral administration | Teratogenic, gastrointestinal side effects, emerging resistance.[8] |
| Amphotericin B (Liposomal) | Binds to ergosterol in the parasite's cell membrane, forming pores and causing cell death.[9][10] | ~0.05 - 0.2 µM | High efficacy, established use | Intravenous administration, potential for nephrotoxicity, high cost.[10] |
Mechanism of Action of Standard Antileishmanial Drugs:
Caption: Mechanisms of action for Miltefosine and Amphotericin B.
Anticancer Potential: Targeting Cellular Proliferation
The benzofuran scaffold is a common feature in many compounds with demonstrated anticancer activity.[11][12][13] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, a critical process for cell division.[14] While specific data for this compound is not yet available, the broader class of benzofuran derivatives has shown significant cytotoxic activity against various cancer cell lines.[10][11][15]
Comparison with a Standard Anticancer Drug:
| Compound | Mechanism of Action | IC50 (Representative Cancer Cell Line) | Key Advantages | Key Disadvantages |
| Benzofuran Derivatives (General) | Varied, including tubulin polymerization inhibition, kinase inhibition.[14] | Varies widely with substitution (low µM to nM range reported for some derivatives).[12] | Potential for novel mechanisms and overcoming resistance. | Often in early stages of development with limited clinical data. |
| Paclitaxel | Stabilizes microtubules, preventing their disassembly and leading to mitotic arrest and apoptosis.[1][3][4] | Low nM range (e.g., ~5-10 nM against MCF-7 breast cancer cells). | Well-established clinical efficacy against a broad range of solid tumors.[1] | Neurotoxicity, myelosuppression, development of resistance.[1] |
Mechanism of Action of Paclitaxel:
Caption: Mechanism of action for the anticancer drug Paclitaxel.
Tyrosinase Inhibition: A Cosmeceutical and Dermatological Application
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the treatment of hyperpigmentation disorders and for skin-lightening applications in cosmetics.[16] Kojic acid is a well-known tyrosinase inhibitor, but its use can be limited by instability and potential for skin irritation.[16] Recent studies have explored 7-methoxybenzofuran derivatives as a promising new class of tyrosinase inhibitors, with some demonstrating excellent inhibitory potential.[10]
Comparison with a Standard Tyrosinase Inhibitor:
| Compound | Mechanism of Action | IC50 (Mushroom Tyrosinase) | Key Advantages | Key Disadvantages |
| 7-Methoxybenzofuran Derivatives | Not fully elucidated, likely involves chelation of copper ions in the tyrosinase active site. | Varies with substitution (some derivatives show low µM activity).[10] | Potential for improved stability and reduced side effects compared to existing inhibitors. | Limited clinical and safety data. |
| Kojic Acid | Chelates copper ions in the active site of tyrosinase, acting as a competitive or mixed-type inhibitor.[9][17][18] | ~10 - 50 µM | Established use in cosmetic and dermatological products. | Can cause skin irritation and has stability issues.[16] |
Mechanism of Action of Kojic Acid:
Caption: Mechanism of tyrosinase inhibition by Kojic Acid.
Experimental Protocols for the Evaluation of this compound Derivatives
To rigorously assess the potential of novel this compound derivatives, a battery of standardized in vitro assays is essential. The following are detailed protocols for key assays relevant to the therapeutic areas discussed.
In Vitro Antileishmanial Activity Assay (against Leishmania donovani Amastigotes)
This assay evaluates the ability of a compound to kill the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite in humans.
Materials:
-
Leishmania donovani promastigotes
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Amphotericin B (positive control)
-
96-well clear-bottom black plates
-
High-content imaging system
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium containing 50 ng/mL PMA. Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for differentiation into adherent macrophages.
-
Infection: After differentiation, replace the medium with fresh RPMI-1640 and infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubation: Incubate the infected cells for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Addition: After 24 hours, wash the cells gently with pre-warmed PBS to remove any remaining extracellular parasites. Add fresh RPMI-1640 medium containing serial dilutions of the test compounds and controls. The final DMSO concentration should not exceed 0.5%.
-
Further Incubation: Incubate the plates for an additional 72 hours at 37°C.
-
Staining and Imaging: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei of both the host cells and parasites with a fluorescent DNA stain (e.g., DAPI or Hoechst 33342).
-
Data Analysis: Acquire images using a high-content imaging system. Quantify the number of amastigotes per macrophage and the number of infected macrophages. Calculate the IC50 value, which is the concentration of the compound that reduces the parasite load by 50% compared to the untreated control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or colchicine (positive control for polymerization inhibition)
-
384-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in G-PEM buffer.
-
Reaction Setup: On ice, add the test compounds to the wells of a pre-chilled 384-well plate.
-
Initiation of Polymerization: Add a solution of tubulin in G-PEM buffer containing glycerol to each well to initiate the reaction.
-
Absorbance Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time (typically for 60 minutes).
-
Data Analysis: Plot the absorbance as a function of time. Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 for inhibitors of polymerization.
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in DMSO
-
Kojic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the L-DOPA substrate.
-
Absorbance Measurement: Immediately measure the formation of dopachrome by monitoring the absorbance at 475 nm in kinetic mode for a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition and calculate the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The remarkable antileishmanial activity of its derivatives, coupled with the demonstrated potential of the broader benzofuran class in oncology and dermatology, warrants a dedicated and systematic exploration of this chemical space.
Future research should focus on:
-
Synthesis and Screening of a Focused Library: A library of this compound derivatives with diverse substitutions should be synthesized and screened against a panel of biological targets to fully elucidate the structure-activity relationships.
-
Mechanism of Action Studies: For the most potent hits, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
By leveraging the inherent potential of the this compound scaffold and employing rigorous preclinical evaluation, there is a significant opportunity to develop novel and effective drugs for a range of diseases with unmet medical needs.
References
- Antileishmanial Activities of ( Z )-2-(Nitroimidazolylmethylene)-3( 2H )-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. (2022). Antimicrobial Agents and Chemotherapy, 66(11).
- Current Treatment of Leishmaniasis: A Review. (2014). ResearchGate.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583.
- Miltefosine. (n.d.). Wikipedia.
- Mechanism of action of amphotericin B on Leishmania donovani promastigotes. (1986). Molecular and Biochemical Parasitology, 19(3), 195-200.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(46), 26740-26767.
- Antileishmanial Activities of ( Z )-2-(Nitroimidazolylmethylene)-3( 2H )-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. (2022). ResearchGate.
- An Updated Review of Tyrosinase Inhibitors. (2015). Molecules, 20(4), 6173-6203.
- Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. (2021). International Journal of Molecular Sciences, 22(10), 5193.
- Taxol (paclitaxel): mechanisms of action. (1994). Annals of Oncology, 5 Suppl 6, S3-6.
- Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. (2022). Antimicrobial Agents and Chemotherapy, 66(11).
- Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. (2014). Pharmaceutical and Biomedical Analysis, 99, 276-282.
- A benzofuran-pyrazole derivative compound 36 having good anticancer activity. (2025). ResearchGate.
- Isobenzofuranone derivatives exhibit antileishmanial effect by inhibiting type II DNA topoisomerase and inducing host response. (2016). Antimicrobial Agents and Chemotherapy, 60(2), 854-866.
- Isobenzofuranone derivatives exhibit antileishmanial effect by inhibiting type II DNA topoisomerase and inducing host response. (2016). Antimicrobial Agents and Chemotherapy, 60(2), 854-866.
- Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. (2001). Anticancer Research, 21(5), 3371-3375.
- Summarized molecular targets for benzofurans as anticancer compounds. (2023). ResearchGate.
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). Journal of the Iranian Chemical Society, 20(7), 1835-1865.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Pharmaceuticals, 15(5), 548.
- This compound. (n.d.). Amerigo Scientific.
- o-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7- benzofuranol - cytotoxic activity and structural studies. (2004). ResearchGate.
- This compound. (n.d.). PubChem.
- Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). Pharmaceuticals, 17(8), 1012.
- Antitrypanosomal and antileishmanial activity of prenyl-1,2,3-triazoles. (2016). MedChemComm, 7(9), 1768-1774.
Sources
- 1. droracle.ai [droracle.ai]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.org [mdpi.org]
- 16. scispace.com [scispace.com]
- 17. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 7-Methoxybenzofuran-3(2H)-one
This document provides a detailed, safety-oriented protocol for the proper disposal of 7-Methoxybenzofuran-3(2H)-one (CAS No. 7169-37-1). As a specialized heterocyclic compound used in research and development, its handling and disposal require a systematic approach grounded in safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps and the scientific rationale behind them to ensure safe and responsible laboratory operations.
Disclaimer: This guide is based on general principles of chemical waste management and available data for related compounds. Specific Safety Data Sheets (SDS) for this compound may be limited.[1][2] Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department.[3] This ensures adherence to all local, state, and federal regulations, which supersede the guidance provided herein. This compound must be treated as hazardous waste.[3]
Hazard Assessment and Waste Profile
| Hazard Type | Associated Moiety/Concern | Implication for Disposal |
| Potential Biological Activity | Benzofuran Core | As a biologically active scaffold, its effects on environmental organisms are unknown; it may have unforeseen impacts.[3][8] |
| Unknown Aquatic Toxicity | Lack of Ecotoxicity Data | The potential for adverse effects on aquatic ecosystems cannot be ruled out.[2] Therefore, disposal down the sanitary sewer is strictly prohibited.[9][10] |
| General Chemical Hazard | Complex Organic Molecule | The compound is a solid with a melting point of 82-86 °C and should be managed as a hazardous chemical waste according to regulations.[11][12] |
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, the following PPE is mandatory to minimize exposure risks.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[2]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate cartridge.[2]
Step-by-Step Disposal Protocol
The guiding principle for disposal is the strict segregation of waste streams to ensure safe handling, storage, and final disposal by qualified personnel. Never mix incompatible waste types.[13][14]
Step 1: Waste Segregation and Containment
Proper segregation at the point of generation is the most critical step. Three distinct waste streams should be established for this compound.
-
Solid Waste:
-
Collect all solid forms of this compound, including residual powder and contaminated weigh boats or paper, using appropriate tools (e.g., a spatula).
-
Place these materials into a dedicated, sealable, and clearly labeled solid hazardous waste container.[3] The container must be made of a compatible material.[11][13]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealable liquid hazardous waste container.[3]
-
Crucially, maintain segregation between halogenated and non-halogenated solvent waste streams. [13] Mixing these complicates the final disposal process and increases costs.
-
Ensure the container is made of a compatible material (e.g., do not store acidic solutions in metal containers).[11][13]
-
-
Contaminated Materials:
-
Dispose of all single-use items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, in a separate, clearly labeled solid hazardous waste container.[3]
-
Empty chemical storage containers must be triple-rinsed with a suitable solvent.[10][13] The resulting rinsate must be collected and disposed of as liquid hazardous waste.[10] After rinsing, deface the original label and dispose of the container according to institutional policy.[10]
-
Step 2: Container Labeling
Accurate and thorough labeling is a legal requirement and essential for safety. All hazardous waste containers must be labeled with the following information from the moment waste is first added.[11]
-
The words "HAZARDOUS WASTE" [11]
-
The full chemical name: "this compound" and any other constituents (e.g., solvents) with their approximate percentages.[11]
-
An accurate estimation of the quantity of waste.[3]
-
The date accumulation started.
Step 3: Temporary Storage
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area must meet the following criteria:
-
Be at or near the point of waste generation.[11]
-
Be under the control of the laboratory personnel.
-
Be secure, well-ventilated, and away from general laboratory traffic.[3]
-
Waste containers must be kept tightly closed at all times except when waste is being added.[9][11]
-
Store incompatible waste types separately (e.g., acids away from bases).[14]
Caption: Disposal workflow for this compound.
Step 4: Final Disposal
Do not attempt to treat or dispose of this chemical waste yourself.
-
When a waste container is full (no more than 90% capacity) or has been in accumulation for the maximum time allowed by your institution (e.g., one year), it is ready for disposal.[9][14]
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[3][11]
-
Provide them with all necessary information about the waste composition as indicated on the label.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and correct action is vital.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area as recommended by your institution's safety protocols.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15]
-
Inhalation: Move the affected person to fresh air.[15]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward.[15]
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available safety information.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- LookChem. (n.d.). This compound.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Wikipedia. (n.d.). Substituted benzofuran.
- National Center for Biotechnology Information. (2008). Synthesis of substituted benzofurans via microwave-enhanced catch and release strategy. Journal of Combinatorial Chemistry.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for 2,3-Benzofuran. Centers for Disease Control and Prevention.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,3-Benzofuran - Health Effects.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for 2,3-Benzofuran. Centers for Disease Control and Prevention.
Sources
- 1. This compound | C9H8O3 | CID 2818112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2,3-Benzofuran | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 8. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 9. ethz.ch [ethz.ch]
- 10. vumc.org [vumc.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. lookchem.com [lookchem.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Methoxybenzofuran-3(2H)-one
As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the safe handling, use, and disposal of 7-Methoxybenzofuran-3(2H)-one. Our goal is to provide a self-validating system of protocols, grounded in authoritative data, to build your confidence and protect your team.
This compound (CAS No. 7169-37-1) is a solid compound utilized in the synthesis of more complex molecules, including those with potential therapeutic applications.[1][2] While its specific toxicological profile is not exhaustively studied, the available safety data and the known hazards of the parent benzofuran structure demand a cautious and well-defined handling strategy.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary documented hazard for this compound is that it is harmful if swallowed (Acute toxicity, oral - Category 4).[3] However, our risk assessment must extend beyond this single data point. The core chemical structure, benzofuran, is classified as a flammable liquid and a suspected carcinogen.[4][5] Although our compound is a solid, these underlying risks associated with the structural class inform our stringent recommendations for personal protective equipment (PPE) and handling procedures. A comprehensive approach dictates that we treat related compounds with a conservative level of caution.
Key Hazard Information:
-
GHS Classification: Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[3]
-
Signal Word: Warning.[3]
-
Physical State: Solid.[6]
-
Storage: Store under inert gas (nitrogen or Argon) at 2-8°C.[1]
It is crucial to note that this compound has no established occupational exposure limit values.[3] This absence of data necessitates a more robust reliance on engineering controls and PPE to minimize any potential for exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the known and potential hazards. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3] | Protects against accidental splashes of solutions or fine dust particles entering the eye. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves must be inspected prior to use. | Prevents dermal absorption, a potential route of exposure for benzofuran-class compounds. |
| Body Protection | Impervious clothing, such as a flame-retardant lab coat.[3][7] | Protects skin from contamination and provides a removable barrier in case of a spill. |
| Respiratory Protection | To be used in a well-ventilated area or within a chemical fume hood.[7] If ventilation is inadequate, a suitable respirator should be used.[3] | Minimizes the risk of inhaling fine particles, especially when handling the solid compound. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is the cornerstone of laboratory safety. The following workflow is designed to minimize exposure and prevent contamination.
Preparation and Weighing:
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood to control potential dust and vapors.[7]
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: When weighing the solid, use a chemical-resistant spatula. Minimize the creation of dust. If possible, use a balance with a draft shield.
Dissolving and Reaction Setup:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of any vapors during the experiment.
Post-Reaction Work-up and Purification:
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.
-
Chromatography: If column chromatography is used for purification, ensure the column is set up and run within the fume hood to contain solvent vapors.
The logical flow for handling this compound is visualized in the diagram below.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a rapid and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
-
Skin Contact: Promptly wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[3][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
-
Spills: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Prevent the spill from entering drains.[3]
Disposal Plan: Environmental Responsibility
Proper disposal is a legal and ethical requirement. All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Never dispose of this chemical down the drain or in regular trash.[3]
By integrating these detailed protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.
References
- This compound Safety Data Sheet. ChemScene. [URL: https://www.chemscene.com/products/7-methoxybenzofuran-3-2h-one-287487.html]
- 2,3-BENZOFURAN. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/2523]
- 2,3-benzofuran - Report. CAMEO Chemicals | NOAA. [URL: https://cameochemicals.noaa.gov/report/chemical/2523]
- This compound | C9H8O3 | CID 2818112. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2818112]
- 2,3-Benzofuran Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B0060]
- 7-Methoxy-3(2H)-benzofuranone 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/454605]
- Proper Disposal of Benzofuran, 2-(2-thienyl)-: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
- 2,3-Benzofuran Safety Data Sheet. Chem Service. [URL: https://www.chemservice.com/sds/N-10578-100MG.pdf]
- Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [URL: https://www.safety.fsu.edu/safety-manual/chemical-safety/chemical-emergencies-exposures-and-spills]
- 7-Methoxy-3(2H)-benzofuranone (7169-37-1) Msds. Molbase. [URL: https://www.molbase.com/msds-7169-37-1.html]
- Proper Disposal of 2,3,6,7-tetrahydrofuro[2,3-f][3]benzofuran: A Step-by-Step Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
- 2,3-Benzofuran Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC152250050&productDescription=2%2C3-BENZOFURAN%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
- 2,3-Benzofuran Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- 7-METHOXY-3(2H)-BENZOFURANONE | 7169-37-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7474736.htm]
- Substituted benzofuran. Wikipedia. [URL: https://en.wikipedia.org/wiki/Substituted_benzofuran]
- The 'one-pot' preparation of substituted benzofurans. ARKAT USA, Inc. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/vii/01-1053jp/1053j.pdf]
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [URL: https://www.mdpi.com/1422-0067/26/16/7861]
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6728202/]
- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08182a]
Sources
- 1. 7-METHOXY-3(2H)-BENZOFURANONE | 7169-37-1 [chemicalbook.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.chemscene.com [file.chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. 7-甲氧基-3(2H)-苯并呋喃酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
